Product packaging for Episterol(Cat. No.:CAS No. 474-68-0)

Episterol

货号: B045613
CAS 编号: 474-68-0
分子量: 398.7 g/mol
InChI 键: BTCAEOLDEYPGGE-JVAZTMFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Episterol is a crucial sterol intermediate in the post-squalene segment of the biosynthetic pathway, primarily studied in yeast (e.g., Saccharomyces cerevisiae) and fungi. Its research value is rooted in its position as the immediate precursor to Ergosta-5,7,24(28)-trien-3β-ol, leading to the final production of ergosterol, the major membrane sterol in these organisms. The specific mechanism of action involves the enzyme Ergosterol Biosynthesis 2 (ERG2), which catalyzes the C-8 desaturation of this compound. Researchers utilize this compound to investigate the intricate dynamics of sterol biosynthesis, membrane fluidity, and the functionality of the ERG gene family. Furthermore, it serves as a critical tool for studying the mode of action of antifungal agents, as many drugs target various steps in the ergosterol pathway. Inhibition of enzymes upstream or downstream of this compound accumulation can be analyzed by monitoring sterol profiles, making it indispensable for research in microbiology, biochemistry, and the development of novel therapeutic strategies against pathogenic fungi.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O B045613 Episterol CAS No. 474-68-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAEOLDEYPGGE-JVAZTMFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963827
Record name Episterol
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Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Episterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

474-68-0
Record name Episterol
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URL https://commonchemistry.cas.org/detail?cas_rn=474-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Episterol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Episterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Episterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of Episterol in Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of episterol, a critical sterol intermediate in fungal cell membranes. While not the final functional sterol, its position in the ergosterol biosynthesis pathway makes it a key molecule for understanding fungal membrane homeostasis, cell viability, and the mechanisms of antifungal drug resistance.

This compound: A Pivotal Intermediate in Ergosterol Biosynthesis

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] this compound (ergosta-7,24(28)-dien-3β-ol) serves as a crucial intermediate in the late stages of the ergosterol biosynthesis pathway. Its primary role is not as a final structural component but as a substrate for a series of enzymatic reactions that introduce the double bond pattern characteristic of mature ergosterol.

The synthesis of this compound and its subsequent conversion is a highly conserved process in fungi:

  • Formation: Fecosterol is converted to this compound by the enzyme C8-sterol isomerase, encoded by the ERG2 gene. This reaction moves the double bond from position 8 to position 7 in the sterol B-ring.[3]

  • Conversion: this compound is the substrate for the C5-sterol desaturase, encoded by the ERG3 gene. This enzyme introduces a critical double bond at the C-5 position. The pathway then continues through several more steps involving enzymes like ERG5 (C22-sterol desaturase) and ERG4 (C24-sterol reductase) to produce the final ergosterol molecule.[4]

Disruption of this pathway, particularly at the ERG3 step, leads to the cessation of ergosterol production and a significant accumulation of this compound and other upstream precursors within the cell membrane. This altered sterol profile has profound consequences for the fungus.

The Ergosterol Biosynthesis Pathway: Late Stages

The following diagram illustrates the critical position of this compound in the final steps of ergosterol synthesis. Genetic mutations or targeted drug inhibition of the enzymes in this pathway can lead to the accumulation of specific intermediates.

Ergosterol_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C8-Sterol Isomerase) Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_trienol ERG3 (C5-Sterol Desaturase) Ergosta_5_7_22_24_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_tetraenol ERG5 (C22-Sterol Desaturase) Ergosterol Ergosterol Ergosta_5_7_22_24_tetraenol->Ergosterol ERG4 (C24-Sterol Reductase)

Caption: Late-stage ergosterol biosynthesis pathway highlighting this compound.

Functional Consequences of this compound Accumulation

When downstream enzymes such as ERG3 are non-functional, the accumulation of this compound and its precursors drastically alters the biophysical properties of the fungal membrane. While ergosterol efficiently regulates membrane fluidity and order, membranes enriched with this compound and other intermediates exhibit:

  • Altered Fluidity and Permeability: The specific stereochemistry of ergosterol is crucial for its ability to order the phospholipid acyl chains in the membrane. Its precursors, including this compound, are less effective, leading to potential changes in membrane fluidity and increased permeability.[5]

  • Impaired Protein Function: The function of many integral membrane proteins, such as ATPases and transporters, is dependent on the surrounding lipid environment. A shift from an ergosterol-rich to an this compound-rich membrane can impair their activity.

  • Antifungal Drug Resistance: Mutations in the ERG3 gene are a known mechanism of resistance to azole antifungals. Azoles inhibit an earlier enzyme (ERG11), causing the buildup of a toxic methylated sterol. However, if ERG3 is also mutated, this toxic sterol cannot be produced, allowing the fungus to survive despite the presence of the azole.[6] Such mutants, however, often show increased susceptibility to other classes of antifungals that target sterols directly, like polyenes, due to the depletion of ergosterol.[6][7]

Data Presentation: Sterol Composition in Fungal Mutants

The following tables summarize quantitative data from studies on fungal strains with mutations in the ergosterol pathway, demonstrating the resulting accumulation of this compound and other precursors.

Table 1: Sterol Composition in Candida albicans Wild-Type vs. erg3/erg3 Mutant Data extracted from a study analyzing sterol profiles in C. albicans mutants. The erg3/erg3 mutant shows a complete block in the conversion of this compound and other C-7 unsaturated sterols.[7]

Sterol IdentifiedWild-Type Strain (%)erg3/erg3 Mutant Strain (%)
Ergosterol67.0Not Detected
Lanosterol6.7Not Detected
Fecosterol or this compound Not specified26.8
Ergosta-7,22-dienolNot Detected61.0
Ergosta-7-enolNot Detected7.0
Other Sterols26.35.2

Table 2: Sterol Composition in Xanthophyllomyces dendrorhous Wild-Type vs. Δerg3 Mutant Data from an LC-MS/MS analysis of sterols in the red yeast X. dendrorhous. The Δerg3 mutant accumulates this compound as its major sterol.[8]

Sterol IdentifiedWild-Type Strain (%)Δerg3 Mutant Strain (%)
Ergosterol86.8Not Detected
This compound 1.189.9
Fecosterol1.93.5
Ergosta-7-enol1.32.1
Other Sterols8.94.5

Experimental Protocols

Detailed methodologies are crucial for the accurate study of fungal sterols and their impact on membrane biology.

Protocol for Fungal Sterol Extraction and Analysis by GC-MS

This protocol details a common method for the extraction, derivatization, and analysis of total non-saponifiable sterols from fungal biomass using gas chromatography-mass spectrometry (GC-MS).[3][9][10]

1. Cell Harvesting and Lysis:

  • Grow fungal cells to the desired phase in an appropriate liquid medium (e.g., YPD, SD).
  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet with sterile distilled water and freeze-dry or use immediately.
  • Record the dry weight of the mycelia/cell pellet.

2. Saponification (Alkaline Hydrolysis):

  • To the dried cell pellet (approx. 50-100 mg), add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL water, brought to 100mL with ethanol).
  • Add a known amount of an internal standard (e.g., 20 µg of cholesterol) for quantification.
  • Vortex vigorously for 1 minute to mix thoroughly.
  • Incubate the mixture in an 85°C water bath for 1-2 hours to lyse cells and hydrolyze esterified sterols.

3. Non-Saponifiable Lipid Extraction:

  • Cool the sample tubes to room temperature.
  • Add 1 mL of sterile distilled water and 3 mL of n-heptane or pentane.
  • Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.
  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper organic (heptane/pentane) layer to a clean glass tube.
  • Repeat the extraction step twice more on the lower aqueous phase, pooling the organic layers.
  • Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas at 40-50°C.

4. Derivatization (for GC-MS analysis):

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.
  • Seal the tube tightly and heat at 60-70°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers. This increases their volatility for gas chromatography.
  • Evaporate the derivatization reagents under a stream of nitrogen and resuspend the sample in 100 µL of hexane or ethyl acetate for injection.

5. GC-MS Analysis:

  • Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms, DB-5).
  • Injection: Inject 1-2 µL of the derivatized sample.
  • Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: Increase to 280°C at a rate of 10-15°C/minute.
  • Hold: Maintain at 280°C for 10-15 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
  • Identification: Identify sterol peaks by comparing their retention times and mass fragmentation patterns to those of authentic standards and established mass spectral libraries.

The following diagram outlines the general workflow for this protocol.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest 1. Harvest & Weigh Fungal Cells Saponify 2. Saponification (Alcoholic KOH, 85°C) Harvest->Saponify Extract 3. Liquid-Liquid Extraction (Heptane/Pentane) Saponify->Extract Dry 4. Evaporate Solvent (Nitrogen Stream) Extract->Dry Derivatize 5. Derivatization (BSTFA, 70°C) Dry->Derivatize Inject 6. GC-MS Injection Derivatize->Inject Separate 7. GC Separation (Temperature Ramp) Inject->Separate Detect 8. MS Detection & Fragmentation (EI, 70 eV) Separate->Detect Identify 9. Peak Identification (Retention Time & Mass Spectra) Detect->Identify Quantify 10. Quantification (vs. Internal Standard) Identify->Quantify

Caption: Experimental workflow for GC-MS analysis of fungal sterols.
Protocol for Measuring Membrane Fluidity via Fluorescence Anisotropy

This method assesses membrane fluidity by measuring the rotational freedom of a fluorescent probe embedded in the lipid bilayer. Lower anisotropy values correspond to higher membrane fluidity.[11][12]

1. Probe Selection:

  • 1,6-diphenyl-1,3,5-hexatriene (DPH): A hydrophobic probe that partitions deep into the acyl chain region of the membrane.
  • 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): An amphipathic probe that anchors at the lipid-water interface, reporting on fluidity in the upper region of the bilayer.[11]

2. Cell Preparation and Labeling:

  • Grow and harvest fungal cells or protoplasts as required for your experiment.
  • Wash cells and resuspend in a suitable buffer (e.g., PBS or HEPES buffer) to a concentration of approximately 10⁶ to 10⁷ cells/mL.
  • Prepare a stock solution of the fluorescent probe (e.g., 2 mM DPH in tetrahydrofuran or 2 mM TMA-DPH in DMF).
  • Add the probe to the cell suspension to a final concentration of 1-5 µM. Dilute the stock solution at least 1000-fold into the buffer to prevent solvent effects.
  • Incubate in the dark at room temperature (or desired temperature) for 30-60 minutes to allow the probe to incorporate into the cell membranes.

3. Fluorescence Anisotropy Measurement:

  • Use a spectrofluorometer equipped with polarizers in both the excitation and emission light paths.
  • Transfer the labeled cell suspension to a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer.
  • Excitation/Emission Wavelengths:
  • For DPH and TMA-DPH: Excite at ~355-360 nm and measure emission at ~430-450 nm.
  • Measurement Procedure:
  • Set the excitation polarizer to the vertical position (0°).
  • Measure the fluorescence intensity with the emission polarizer oriented vertically (I_VV, parallel).
  • Measure the fluorescence intensity with the emission polarizer oriented horizontally (I_VH, perpendicular).
  • Set the excitation polarizer to the horizontal position (90°).
  • Measure the fluorescence intensity with the emission polarizer oriented vertically (I_HV).
  • Measure the fluorescence intensity with the emission polarizer oriented horizontally (I_HH).

4. Calculation of Anisotropy (r):

  • First, calculate the grating correction factor (G-factor), which corrects for instrumental bias in detecting vertically versus horizontally polarized light: G = I_HV / I_HH.
  • Calculate the steady-state fluorescence anisotropy (r) using the following formula:
  • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
  • Perform measurements in triplicate for each sample. A decrease in the value of 'r' indicates an increase in membrane fluidity.

Conclusion

This compound is a central, albeit transient, molecule in the complex pathway of ergosterol biosynthesis. Its primary role is that of a chemical intermediate. However, its accumulation due to genetic defects or drug action provides a powerful window into the stringent structural requirements for a functional fungal membrane. For drug development professionals, understanding the consequences of blocking the pathway at the level of this compound conversion (i.e., targeting ERG3) is critical, as it represents a validated mechanism for azole resistance but may also create new vulnerabilities to other antifungal agents. For researchers, the study of mutants that accumulate this compound continues to be a valuable tool for dissecting the precise roles of sterols in regulating the biophysical properties and biological functions of fungal membranes.

References

An In-depth Technical Guide to the Episterol Biosynthesis Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] Its biosynthesis is a complex, multi-step process that serves as a primary target for many antifungal drugs. This technical guide provides a detailed examination of the ergosterol biosynthesis pathway in Saccharomyces cerevisiae, with a specific focus on the formation of the key intermediate, episterol. We will delineate the enzymatic steps, genetic regulation, and quantitative aspects of this pathway. Furthermore, this document furnishes detailed experimental protocols for sterol analysis and visualizes complex pathways and workflows using Graphviz diagrams to support researchers in the fields of mycology, biochemistry, and drug development.

The Ergosterol Biosynthesis Pathway: A Step-by-Step Guide to this compound

The synthesis of ergosterol from acetyl-CoA is an energy-intensive process involving over 25 enzymes.[3][4] The pathway can be conceptually divided into three main modules: the mevalonate pathway, the farnesyl pyrophosphate (FPP) biosynthesis pathway, and the late sterol-specific pathway, which occurs primarily in the endoplasmic reticulum (ER).[5][6][7] this compound is an important intermediate formed in this final module.

Module 1: The Mevalonate Pathway

The initial phase of the pathway is conserved across eukaryotes and is responsible for producing mevalonate from acetyl-CoA.[8] The rate-limiting step in this module is the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGR), which is encoded by the HMG1 and HMG2 genes.[1][8]

Mevalonate_Pathway acetyl_coa Acetyl-CoA erg10 Erg10 acetyl_coa->erg10 acetoacetyl_coa Acetoacetyl-CoA erg13 Erg13 acetoacetyl_coa->erg13 hmg_coa HMG-CoA hmg1_2 Hmg1/2 hmg_coa->hmg1_2 mevalonate Mevalonate erg10->acetoacetyl_coa erg13->hmg_coa hmg1_2->mevalonate

Diagram 1: The initial steps of the mevalonate pathway.
Module 2: Post-Mevalonate to Lanosterol

Following the formation of mevalonate, a series of reactions leads to the synthesis of farnesyl pyrophosphate (FPP). FPP is a critical branch-point intermediate, serving as a precursor for the synthesis of sterols, ubiquinone, dolichol, and prenylated proteins.[5] The first committed step in sterol biosynthesis involves the head-to-head condensation of two FPP molecules by squalene synthase (Erg9) to form squalene. Squalene is then epoxidized by squalene epoxidase (Erg1), and the resulting 2,3-oxidosqualene is cyclized by lanosterol synthase (Erg7) to produce lanosterol, the first sterol in the pathway.[9][10]

Post_Mevalonate_Pathway fpp Farnesyl-PP erg9 Erg9 fpp->erg9 squalene Squalene erg1 Erg1 squalene->erg1 oxidosqualene 2,3-Oxidosqualene erg7 Erg7 oxidosqualene->erg7 lanosterol Lanosterol erg9->squalene erg1->oxidosqualene erg7->lanosterol

Diagram 2: Conversion of Farnesyl-PP to Lanosterol.
Module 3: Lanosterol to this compound

The conversion of lanosterol to ergosterol constitutes the "late" pathway. This multi-step process involves demethylations, desaturations, and isomerizations. Zymosterol is a key intermediate in this stage and is the first sterol that can be incorporated into cellular membranes.[1][8] The formation of this compound from zymosterol proceeds through two critical enzymatic steps:

  • Zymosterol to Fecosterol: The enzyme sterol C-24 methyltransferase, encoded by the ERG6 gene, converts zymosterol into fecosterol.[1][8]

  • Fecosterol to this compound: Fecosterol is then isomerized by the C-8 sterol isomerase (Erg2) to form this compound.[1][8] this compound and fecosterol differ only in the position of a double bond (Δ7 vs. Δ8).[11]

Episterol_Formation lanosterol Lanosterol erg11_24_25_26_27 Erg11, Erg24, Erg25, Erg26, Erg27 lanosterol->erg11_24_25_26_27 zymosterol Zymosterol erg6 Erg6 zymosterol->erg6 fecosterol Fecosterol erg2 Erg2 fecosterol->erg2 This compound This compound erg3_5_4 Erg3, Erg5, Erg4 This compound->erg3_5_4 ergosterol Ergosterol erg11_24_25_26_27->zymosterol erg6->fecosterol erg2->this compound erg3_5_4->ergosterol Transcriptional_Regulation cluster_conditions Cellular Conditions cluster_tf Transcription Factors cluster_genes Target Genes Sterol_Depletion Sterol Depletion Upc2 Upc2 Sterol_Depletion->Upc2 activates ERG_Genes ERG Genes (ERG2, ERG6, etc.) Upc2->ERG_Genes upregulates Ecm22 Ecm22 Ecm22->ERG_Genes regulates Hap1 Hap1 Hap1->ERG_Genes basal expression Experimental_Workflow culture 1. Yeast Culture Growth harvest 2. Cell Harvesting (Centrifugation) culture->harvest saponify 3. Saponification (Alcoholic KOH, 80°C) harvest->saponify extract 4. Solvent Extraction (n-Heptane/Water) saponify->extract dry 5. Evaporation to Dryness (Nitrogen Stream) extract->dry analyze 6. Analysis (HPLC or GC-MS) dry->analyze quantify 7. Data Quantification (Comparison to Standards) analyze->quantify

References

The Pivotal Role of Episterol in Plant Sterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Episterol, a sterol intermediate, occupies a critical juncture in the intricate network of plant sterol metabolism. This technical guide provides an in-depth exploration of the function of this compound, detailing its position as a key branch-point intermediate leading to the biosynthesis of essential phytosterols and brassinosteroid hormones. Through a comprehensive review of current scientific literature, this document outlines the enzymatic conversions of this compound, presents quantitative data on sterol composition in relevant genetic mutants, and provides detailed experimental protocols for the analysis of plant sterols and the characterization of key enzymes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry and the exploration of novel therapeutic targets.

Introduction: The Significance of this compound

Plant sterols, or phytosterols, are vital for plant growth and development, serving as structural components of cell membranes and as precursors to brassinosteroid hormones, which regulate a wide array of physiological processes. Within the complex web of sterol biosynthesis, this compound emerges as a crucial metabolic intermediate. It is synthesized from 24-methylenelophenol and serves as a branch-point, directing carbon flux towards the synthesis of major C28-brassinosteroids and essential phytosterols like campesterol.[1][2] Understanding the precise function and regulation of this compound metabolism is therefore fundamental to comprehending plant development and response to environmental cues.

The Metabolic Fate of this compound

This compound is a key substrate in the campesterol biosynthesis pathway, a precursor for brassinosteroids. The conversion of this compound involves a series of enzymatic reactions that are critical for the production of these essential compounds.

The primary enzymatic steps in the conversion of this compound are:

  • C-5(6) Desaturation: this compound is first converted to 5-dehydrothis compound by the enzyme sterol C-5(6)-desaturase , encoded by the DWF7 (also known as STE1) gene.[3][4] This reaction introduces a double bond at the C-5 position of the sterol ring.

  • C-7 Reduction: Subsequently, 5-dehydrothis compound is reduced to 24-methylenecholesterol by 7-dehydrocholesterol reductase , encoded by the DWF5 gene.[4]

From 24-methylenecholesterol, the pathway continues towards the synthesis of campesterol and other downstream sterols. The overall pathway from 24-methylenelophenol, the precursor of this compound, to campesterol and sitosterol is a branched pathway, with this compound marking a key commitment step towards campesterol and subsequently brassinosteroids.[5]

Quantitative Analysis of Sterol Profiles

Genetic modifications in the enzymes of the sterol biosynthetic pathway lead to significant alterations in the sterol composition of plants. The analysis of these changes in mutant lines provides valuable insights into the function of specific enzymes and the role of their substrates and products. The following table summarizes the sterol profiles of wild-type Arabidopsis thaliana and various mutants deficient in sterol methyltransferases (SMT), highlighting the impact on intermediates and end-products of the pathway.

SterolWild Type (μg/g FW)smt1 (μg/g FW)cvp1 (smt2) (μg/g FW)cvp1 smt3 (μg/g FW)
Cholesterol4.5 ± 0.445.7 ± 4.211.2 ± 1.118.9 ± 1.8
24-Methylenecholesterol2.1 ± 0.23.5 ± 0.34.8 ± 0.56.2 ± 0.6
Campesterol18.9 ± 1.715.1 ± 1.442.6 ± 4.085.1 ± 8.0
Sitosterol95.2 ± 8.945.1 ± 4.255.8 ± 5.22.8 ± 0.3
Stigmasterol5.8 ± 0.52.9 ± 0.33.4 ± 0.30.2 ± 0.0
24-Methylenelophenol0.9 ± 0.11.2 ± 0.13.1 ± 0.35.4 ± 0.5
This compound Not typically quantifiedNot typically quantifiedNot typically quantifiedNot typically quantified

Table 1: Sterol profiles of wild-type and smt mutants in Arabidopsis thaliana seedlings. Data adapted from Carland et al., 2010.[6] Note: this compound is a transient intermediate and its levels are often below the limit of quantification in steady-state analyses.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of plant sterols, as well as for the functional characterization of key enzymes involved in this compound metabolism.

Plant Sterol Extraction and Analysis via GC-MS

This protocol outlines the steps for the extraction, saponification, derivatization, and quantification of sterols from plant tissue.

4.1.1. Materials and Reagents

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • Isopropanol

  • Hexane

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., 5α-cholestane or epicoprostanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Extraction

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a glass tube and add 5 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard.

  • Vortex vigorously for 1 minute and then incubate at 60°C for 15 minutes.

  • Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Repeat the extraction of the remaining aqueous phase and plant material with another 2 mL of chloroform.

  • Combine the chloroform phases and evaporate to dryness under a stream of nitrogen gas.

4.1.3. Saponification

  • To the dried lipid extract, add 2 mL of 2 M ethanolic KOH.

  • Incubate at 80°C for 1 hour to hydrolyze steryl esters.

  • After cooling to room temperature, add 2 mL of water and 2 mL of hexane.

  • Vortex vigorously for 1 minute and centrifuge at 1,500 x g for 5 minutes.

  • Collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).

  • Repeat the hexane extraction twice more and combine the hexane fractions.

  • Wash the combined hexane phase with 2 mL of water, vortex, and centrifuge.

  • Transfer the hexane phase to a new tube, dry over anhydrous Na₂SO₄, and then evaporate to dryness under nitrogen.

4.1.4. Derivatization (Silylation)

  • To the dried unsaponifiable fraction, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[7]

  • Seal the tube and incubate at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[7]

  • After cooling, the sample is ready for GC-MS analysis.

4.1.5. GC-MS Analysis

  • GC Column: Use a capillary column suitable for sterol analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 20 minutes.[8]

  • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Identification and Quantification: Identify sterol-TMS ethers based on their retention times and characteristic mass spectra compared to authentic standards and library data. Quantify based on the peak area relative to the internal standard.

Heterologous Expression and Enzyme Assay of Sterol C-5(6)-Desaturase (DWF7/STE1)

This protocol describes the functional expression of a plant sterol desaturase in yeast and a subsequent in vitro enzyme assay.

4.2.1. Heterologous Expression in Pichia pastoris

  • Gene Cloning: Amplify the full-length coding sequence of DWF7/STE1 from Arabidopsis thaliana cDNA and clone it into a Pichia pastoris expression vector (e.g., pPICZα A) for secreted expression.

  • Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

  • Selection and Screening: Select for positive transformants on Zeocin-containing plates. Screen individual colonies for protein expression by small-scale induction with methanol.

  • Large-Scale Expression: Inoculate a buffered glycerol-complex medium (BMGY) with a high-expressing clone and grow to a high cell density. Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY) and continue cultivation for 48-72 hours, adding methanol every 24 hours to maintain induction.[9][10]

  • Protein Purification (Optional): If the protein is secreted, it can be purified from the culture medium using affinity chromatography if a tag (e.g., His-tag) was included in the construct. For membrane-bound enzymes, microsome isolation is required.

4.2.2. Microsome Isolation (for membrane-bound enzymes)

  • Harvest yeast cells by centrifugation.

  • Wash the cell pellet with breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, protease inhibitors).

  • Resuspend the cells in breaking buffer and lyse them using glass beads or a French press.

  • Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

  • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer for the enzyme assay.

4.2.3. In Vitro Enzyme Assay for Sterol C-5(6)-Desaturase

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.4)

    • 1 mM NADH or NADPH

    • Microsomal protein (50-100 µg) or purified enzyme

    • Substrate: this compound (or a radiolabeled version such as [³H]this compound) solubilized with a detergent like Triton X-100.[6][11]

  • Reaction Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Extract the lipids as described in section 4.1.2.

  • Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) or GC-MS to separate the product (5-dehydrothis compound) from the substrate (this compound). If using a radiolabeled substrate, the product can be quantified by scintillation counting of the corresponding TLC spot.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes.

Plant_Sterol_Metabolism cluster_upstream Upstream Pathway cluster_episterol_branch This compound Branch Point cluster_campesterol_pathway Campesterol & Brassinosteroid Pathway cluster_sitosterol_pathway Sitosterol Pathway Cycloartenol Cycloartenol 24-Methylene\ncycloartenol 24-Methylene cycloartenol Cycloartenol->24-Methylene\ncycloartenol SMT1 Cycloeucalenol Cycloeucalenol 24-Methylene\ncycloartenol->Cycloeucalenol CPI1 Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol SMO1, HYD1 24-Methylenelophenol 24-Methylenelophenol Obtusifoliol->24-Methylenelophenol Multiple Steps This compound This compound 24-Methylenelophenol->this compound SMO2 24-Ethylidenelophenol 24-Ethylidenelophenol 24-Methylenelophenol->24-Ethylidenelophenol SMT2/SMT3 5-Dehydrothis compound 5-Dehydrothis compound This compound->5-Dehydrothis compound DWF7/STE1 Avenasterol Avenasterol 24-Ethylidenelophenol->Avenasterol SMO2 24-Methylenecholesterol 24-Methylenecholesterol 5-Dehydrothis compound->24-Methylenecholesterol DWF5 Campesterol Campesterol 24-Methylenecholesterol->Campesterol DWF1/DIM Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Multiple Steps Isofucosterol Isofucosterol Avenasterol->Isofucosterol DWF7, DWF5 Sitosterol Sitosterol Isofucosterol->Sitosterol DWF1/DIM

Figure 1: Simplified metabolic pathway of plant sterol biosynthesis highlighting the central role of this compound.

Sterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Plant_Tissue Plant Tissue (e.g., Arabidopsis leaves) Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Unsaponifiables Extraction of Unsaponifiables (Hexane) Saponification->Unsaponifiables Derivatization Derivatization (Silylation) Unsaponifiables->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Figure 2: Experimental workflow for the analysis of plant sterols by GC-MS.

Conclusion

This compound stands as a critical control point in plant sterol metabolism, directing biosynthetic pathways towards the production of either campesterol, a precursor to essential brassinosteroid hormones, or sitosterol, a major membrane constituent. The study of enzymes that metabolize this compound, such as DWF7/STE1 and DWF5, and the analysis of sterol profiles in genetic mutants have been instrumental in elucidating its function. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of plant sterol biosynthesis and its regulation. A deeper understanding of this pathway holds significant potential for the development of novel strategies in agriculture and medicine.

References

The enzymatic conversion of episterol to ergosterol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Enzymatic Conversion of Episterol to Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammals. It is a critical component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Due to its vital role and its absence in host organisms, the ergosterol biosynthesis pathway is a primary and highly successful target for a majority of commercially available antifungal drugs.[2] This technical guide provides an in-depth examination of the terminal steps of this pathway: the enzymatic conversion of this compound to the final product, ergosterol. This segment of the pathway involves three key enzymes—Erg3, Erg5, and Erg4—which represent specific and promising targets for the development of novel antifungal therapeutics.[2] Understanding the function, mechanism, and analysis of these enzymes is crucial for researchers in mycology and professionals in drug development.

The Late Ergosterol Biosynthesis Pathway: this compound to Ergosterol

The final three steps of ergosterol biosynthesis convert this compound into ergosterol through a series of desaturation and reduction reactions. These reactions primarily occur in the endoplasmic reticulum (ER), where the enzymes are localized.[1] The pathway is highly conserved across many fungal species.[3]

The conversion proceeds as follows:

  • C-5 Desaturation: The enzyme Erg3 introduces a double bond at the C-5 position of this compound.

  • C-22 Desaturation: The enzyme Erg5 introduces a double bond into the sterol side chain at the C-22 position.

  • C-24(28) Reduction: The final step is catalyzed by the enzyme Erg4, which reduces the double bond at the C-24(28) position in the side chain to yield ergosterol.[1][3]

Mutations or deletions in the genes encoding these enzymes are not always lethal but result in the accumulation of intermediate sterols and can lead to altered membrane composition, affecting fungal growth and susceptibility to antifungal agents.[3][4]

Ergosterol_Pathway Figure 1: Enzymatic conversion of this compound to ergosterol. cluster_pathway Figure 1: Enzymatic conversion of this compound to ergosterol. This compound This compound (Ergosta-7,24(28)-dien-3β-ol) Intermediate1 Ergosta-5,7,24(28)-trien-3β-ol This compound->Intermediate1 Erg3 (C-5 Sterol Desaturase) Intermediate2 Ergosta-5,7,22,24(28)-tetraen-3β-ol Intermediate1->Intermediate2 Erg5 (C-22 Sterol Desaturase) Ergosterol Ergosterol Intermediate2->Ergosterol Erg4 (C-24(28) Sterol Reductase)

Figure 1: Enzymatic conversion of this compound to ergosterol.

Key Enzymes and Their Function

Erg3: C-5 Sterol Desaturase
  • Gene: ERG3

  • Function: Erg3, a C-5 sterol desaturase, is an oxo-diiron enzyme that catalyzes the introduction of a C-5 double bond into the B ring of its sterol substrate.[1][5] In the context of this pathway, it converts this compound to ergosta-5,7,24(28)-trien-3β-ol. This reaction requires molecular oxygen and iron.[1] Inactivation of ERG3 leads to the accumulation of non-C-5 desaturated sterols and is a known mechanism of azole resistance in some fungi, as Erg3 is also responsible for converting toxic methylated sterols that accumulate during azole treatment into even more toxic diol compounds.[6][7]

Erg5: C-22 Sterol Desaturase
  • Gene: ERG5

  • Function: Erg5 is a cytochrome P450 enzyme that introduces a double bond at the C-22 position of the sterol side chain.[1][8] This desaturation step converts ergosta-5,7,24(28)-trien-3β-ol into ergosta-5,7,22,24(28)-tetraen-3β-ol.[8][9] The function of Erg5 is dependent on oxygen and a heme cofactor.[1] Deletion of ERG5 blocks ergosterol biosynthesis, leading to the accumulation of its substrate and increased susceptibility to certain azole antifungals.[10][11]

Erg4: C-24(28) Sterol Reductase
  • Gene: ERG4

  • Function: Erg4, a C-24(28) sterol reductase, catalyzes the final step in the pathway.[12][13] It reduces the C-24(28) double bond of ergosta-5,7,22,24(28)-tetraen-3β-ol to produce ergosterol.[13][14] This enzyme uses NADPH as a cofactor.[15] Deletion of ERG4 results in a complete lack of ergosterol and the accumulation of its direct precursor.[12] Strains lacking ERG4 often exhibit increased sensitivity to various drugs and environmental stressors.[2][12]

Quantitative Data: Sterol Composition in ERG Deletion Mutants

Gene DeletionPrimary Accumulated Sterol(s)Ergosterol Content (% of Wild-Type)Phenotypic ConsequencesReference(s)
Δerg3 Ergosta-7,22-dienol, this compound0%Accumulation of non-C-5 desaturated sterols; can confer azole resistance.[6][16]
Δerg5 Ergosta-5,7-dienol, Ergosta-5,7,24(28)-trienol0%Accumulation of C-22 unsaturated precursors; hypersensitivity to some azoles.[4][17]
Δerg4 Ergosta-5,7,22,24(28)-tetraen-3β-ol0%Complete lack of ergosterol; sensitivity to drugs and cations.[2][12]

Experimental Protocols

Analyzing the conversion of this compound to ergosterol requires robust methods for the extraction and quantification of sterols from fungal cultures. The following sections detail generalized yet comprehensive protocols based on established methodologies.

Workflow Figure 2: General workflow for fungal sterol analysis. cluster_workflow Experimental Workflow culture 1. Fungal Cell Culture & Harvesting sapon 2. Alkaline Saponification (e.g., Alcoholic KOH, 80°C) culture->sapon extract 3. Non-saponifiable Lipid Extraction (e.g., n-hexane) sapon->extract dry 4. Solvent Evaporation & Reconstitution extract->dry analysis 5. Instrumental Analysis (HPLC-MS/MS or GC-MS) dry->analysis quant 6. Quantification (vs. Standard Curve) analysis->quant

Figure 2: General workflow for fungal sterol analysis.
Protocol: Total Sterol Extraction from Yeast

This protocol is adapted from methods described for extracting total non-saponifiable lipids, including ergosterol and its precursors, from yeast cells.[18][19]

  • Cell Harvesting: Grow yeast cells to the desired growth phase (e.g., mid-log or stationary) in an appropriate liquid medium. Harvest 10-50 mg (dry weight equivalent) of cells by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet once with sterile distilled water and discard the supernatant.

  • Saponification: To the cell pellet, add 3 mL of 25% (w/v) potassium hydroxide (KOH) in 50% aqueous ethanol. Vortex vigorously for 1-2 minutes to create a uniform cell suspension. This step breaks open the cells and hydrolyzes esterified sterols and triglycerides.

  • Heating: Tightly cap the tube and incubate in a water bath or heating block at 80°C for 60-90 minutes. Vortex the sample every 20-30 minutes during incubation. Allow the sample to cool completely to room temperature.

  • Solvent Extraction: Add 1 mL of sterile distilled water and 3 mL of a non-polar solvent such as n-hexane or pentane to the cooled saponified mixture. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids into the organic phase.

  • Phase Separation: Centrifuge the sample at ~1,500 x g for 5 minutes to achieve a clear separation of the aqueous and organic (upper) phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer containing the sterols to a clean glass tube using a Pasteur pipette.

  • Re-extraction: Repeat the extraction (steps 4-6) two more times on the remaining aqueous phase, pooling all organic extracts into the same glass tube. This ensures a high recovery rate.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol for HPLC). The sample is now ready for quantitative analysis.

Protocol: Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for sterol quantification.[20][21]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient might be: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to 80% B and equilibrate for 5 minutes. The flow rate is typically 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for sterols.[21]

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This mode provides high selectivity by monitoring a specific precursor-to-product ion transition for each sterol.

    • MRM Transitions: Specific transitions must be determined experimentally for each sterol intermediate and ergosterol. For ergosterol, a common transition is monitoring the dehydration product, with the precursor ion [M+H-H₂O]⁺ at m/z 379.3 and a characteristic product ion.[20]

  • Quantification:

    • Standard Curve: Prepare a series of dilutions of a certified ergosterol standard in the reconstitution solvent (e.g., 0.1 to 10 µg/mL).

    • Analysis: Inject the standards and the extracted samples onto the HPLC-MS/MS system.

    • Calculation: Plot the peak area of the ergosterol standard against its concentration to generate a linear calibration curve. Determine the concentration of ergosterol in the samples by interpolating their peak areas from this curve. The final amount is then normalized to the initial dry weight of the fungal cells.

Significance in Drug Development

The enzymes Erg3, Erg5, and Erg6 are specific to the ergosterol pathway and have distinct differences from the cholesterol biosynthesis pathway in humans, making them attractive targets for developing selective antifungal drugs.[2]

  • Novel Targets: While the majority of current antifungals target Erg11 (the azoles) or Erg1 (the allylamines), the late-stage enzymes remain less exploited.[3] Developing inhibitors against Erg3, Erg5, or Erg4 could provide new therapeutic options, especially for treating infections caused by resistant fungal strains.

  • Synergistic Potential: Inhibiting multiple points in the pathway can be a powerful strategy. Combining a novel inhibitor of a late-stage enzyme like Erg5 with an existing azole could lead to synergistic effects, enhancing efficacy and reducing the likelihood of resistance development.

  • Virulence Attenuation: Since proper ergosterol content is crucial for fungal virulence, even non-fungicidal inhibitors targeting these enzymes could attenuate the pathogen, making it more susceptible to the host immune system.[15]

Conclusion

The enzymatic conversion of this compound to ergosterol is a critical, multi-step process fundamental to fungal survival. The key enzymes—Erg3, Erg5, and Erg4—represent validated and potential targets for antifungal therapy. A thorough understanding of their biochemical function, combined with robust experimental protocols for sterol analysis, empowers researchers to investigate this pathway effectively. Continued exploration of these late-stage enzymes holds significant promise for the discovery and development of the next generation of antifungal agents to combat the growing threat of fungal infections.

References

A Technical Guide to the Regulation of Episterol Accumulation in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a predominant fungal pathogen in humans, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic disease, particularly in immunocompromised individuals.[1][2] The fungal cell membrane's integrity, fluidity, and function are critically dependent on ergosterol, the primary sterol in fungi, analogous to cholesterol in mammals.[1][3] The biosynthetic pathway of ergosterol is a well-established and highly successful target for a majority of clinically used antifungal agents, most notably the azoles.[4][5]

Azole antifungals function by inhibiting the lanosterol 14-α-demethylase enzyme, encoded by the ERG11 gene.[2][4] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of 14-methylated sterol intermediates, which disrupts membrane function and inhibits fungal growth.[5] However, resistance to azoles is a growing clinical concern. One significant mechanism of resistance involves mutations in downstream enzymes of the ergosterol pathway, which can lead to the accumulation of alternative sterols that support fungal growth even in the presence of azoles.

This technical guide focuses on the regulation and accumulation of episterol , a key intermediate in the ergosterol biosynthesis pathway. Understanding the mechanisms that lead to its accumulation is crucial, as this event is often linked to mutations conferring azole resistance and provides insights into the metabolic plasticity of C. albicans. This document details the biosynthetic pathway, its transcriptional regulation, quantitative data on sterol composition, and key experimental protocols for studying these phenomena.

The Ergosterol Biosynthesis Pathway and the Role of this compound

Ergosterol synthesis is a complex, multi-step process primarily occurring in the endoplasmic reticulum.[1] The pathway can be broadly divided into several stages, with the final steps involving a series of modifications to the sterol ring structure. This compound (ergosta-7,24(28)-dien-3β-ol) is a critical intermediate in this late stage of the pathway.

The conversion of fecosterol to this compound is catalyzed by the C-8 sterol isomerase, Erg2p. Subsequently, this compound is acted upon by the C-5 sterol desaturase, Erg3p, which introduces a double bond at the C-5 position, a crucial step for the synthesis of ergosterol.[6] Disruption of Erg3p function is a primary cause of this compound accumulation.

Ergosterol_Pathway cluster_inhibition Mechanism of this compound Accumulation Lanosterol Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps (Erg11p, Erg24p, etc.) This compound This compound Fecosterol->this compound Erg2p Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_trienol Erg3p Ergosta_5_7_22_24_trienol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_trienol Erg5p Ergosterol Ergosterol Ergosta_5_7_22_24_trienol->Ergosterol Erg4p Erg11 Erg11p Erg24 Erg24p Erg2 Erg2p Erg3 Erg3p Erg5 Erg5p Erg4 Erg4p Erg3_Inhibition Erg3_Inhibition->Erg3 Inhibition / Mutation Accumulation Accumulation Accumulation->this compound

Caption: Ergosterol biosynthesis pathway highlighting this compound as a key intermediate.

Mechanism of this compound Accumulation and Link to Azole Resistance

The primary mechanism leading to the accumulation of this compound is the functional loss of the C-5 sterol desaturase, encoded by the ERG3 gene.[4][6] Inactivation of ERG3 can occur through mutations that abolish enzyme activity. In such mutants, the ergosterol pathway is blocked at the step of C-5 desaturation, leading to the buildup of the upstream substrate, this compound, and its precursor, fecosterol.[1][3]

This mechanism is clinically significant because it is a known route to azole antifungal resistance. Azole drugs inhibit Erg11p, causing the accumulation of 14α-methylated sterols. In wild-type cells, Erg3p can convert these accumulating intermediates into a toxic sterol diol (14-methylergosta-8,24(28)-dien-3,6-diol), which is a major contributor to the fungistatic activity of azoles.[4][5] However, if ERG3 is inactivated, the cell cannot produce this toxic diol. Instead, it accumulates non-toxic 14α-methylfecosterol, allowing the fungus to survive and grow in the presence of azoles.[5] Therefore, ERG3 mutations are a key adaptive strategy for C. albicans to evade the toxic effects of azole-induced pathway disruption.

Transcriptional Regulation of the Ergosterol Pathway

The expression of ERG genes in C. albicans is tightly regulated to maintain sterol homeostasis. This regulation is critical for adapting to environmental stresses, including exposure to antifungal drugs. The key transcriptional regulators are Upc2p and, to a lesser extent, Ndt80p .[1][7]

Upc2p: This zinc cluster transcription factor is the primary regulator of sterol metabolism.[2][8] Under conditions of ergosterol depletion (e.g., azole treatment or hypoxia), Upc2p is activated. The prevailing model suggests that in the presence of sufficient ergosterol, Upc2p is maintained in an inactive state. Upon ergosterol depletion, Upc2p translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of most ERG genes, leading to their transcriptional upregulation.[6][9] This serves as a compensatory mechanism to boost sterol synthesis. Gain-of-function mutations in UPC2 can lead to constitutive overexpression of ERG genes, particularly ERG11, contributing significantly to azole resistance.[1][10]

Ndt80p: This transcription factor also contributes to the regulation of ERG genes and azole tolerance.[7][11] Ndt80p has been shown to bind to the promoters of several ERG genes and is involved in the drug-induced upregulation of both ERG genes and drug efflux pumps like CDR1.[7][10] While Upc2p is considered the master regulator, Ndt80p plays a significant, albeit secondary, role in modulating the response to sterol-depleting conditions.[11]

Transcriptional_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol_High High Ergosterol Upc2_inactive Upc2p (inactive) Ergosterol_High->Upc2_inactive maintains inactivity Ergosterol_Low Low Ergosterol (e.g., Azole Treatment) Upc2_active Upc2p (active) Ergosterol_Low->Upc2_active leads to activation Upc2_nuc Upc2p Upc2_active->Upc2_nuc Nuclear Translocation SRE SRE Upc2_nuc->SRE binds to Ndt80 Ndt80p ERG_Genes ERG Genes (ERG2, ERG3, ERG11, etc.) Ndt80->ERG_Genes binds to promoter Transcription Increased Transcription ERG_Genes->Transcription Experimental_Workflow start_end start_end process process analysis analysis output output A Start: C. albicans Culture B Harvest & Wash Cells A->B C Saponification (Alcoholic KOH, 80°C) B->C D Liquid-Liquid Extraction (n-heptane) C->D E Dry Down Sample (Nitrogen Stream) D->E F Derivatization (Silylation) E->F G GC-MS Injection & Analysis F->G H Data Analysis: Identify & Quantify Sterols G->H

References

The Impact of Episterol on Membrane Fluidity and Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Sterols are critical components of eukaryotic cell membranes, modulating their biophysical properties and influencing a myriad of cellular processes. While the roles of cholesterol in mammalian cells and ergosterol in fungi are well-documented, the specific effects of their biosynthetic intermediates remain less characterized. This technical guide provides an in-depth examination of episterol, an intermediate in the ergosterol biosynthesis pathway, and its putative impact on membrane fluidity and permeability. Due to a scarcity of direct quantitative data for this compound in publicly available literature, this guide synthesizes information from studies on structurally related sterols to infer its likely effects. Detailed experimental protocols for assessing membrane properties are provided to facilitate further research in this area. Furthermore, this guide explores the potential influence of this compound on cellular signaling, with a focus on the Mitogen-Activated Protein Kinase (MAPK) cascade in fungi, a pathway shown to be sensitive to the accumulation of ergosterol precursors.

Introduction to this compound and Its Biosynthetic Context

This compound (ergosta-7,24(28)-dien-3β-ol) is a key sterol intermediate in the ergosterol biosynthesis pathway, which is essential for most fungi. It is formed from fecosterol by the enzyme sterol C8-C7 isomerase and is subsequently converted to ergosta-5,7,24(28)-trien-3β-ol by the C5-desaturase.[1] The ergosterol pathway and its intermediates are significant targets for antifungal drug development.[2]

The structure of a sterol dictates its interaction with phospholipids and, consequently, its effect on membrane properties.[3] Subtle variations in the sterol ring structure or side chain can lead to significant differences in membrane ordering and permeability.[4][5] While extensive data exists for the major sterols, cholesterol and ergosterol, specific biophysical studies on this compound are limited. This guide aims to bridge this gap by providing a comprehensive overview of the expected effects of this compound based on the principles of sterol-lipid interactions and data from related compounds.

This compound's Postulated Impact on Membrane Fluidity

Membrane fluidity is a critical parameter that affects the function of membrane-embedded proteins and cellular signaling events. Sterols act as key regulators of membrane fluidity. At temperatures above the phase transition temperature of the lipid bilayer, sterols tend to decrease fluidity by ordering the acyl chains of phospholipids. Below the phase transition temperature, they increase fluidity by disrupting the tight packing of the acyl chains.

Based on its structure, which is similar to other ergosterol precursors, this compound is expected to have a significant ordering effect on lipid membranes, though likely with different efficacy compared to ergosterol and cholesterol. Molecular dynamics simulations have shown that ergosterol has a greater ordering effect on saturated phospholipid acyl chains than cholesterol.[4] This is attributed to the specific structural features of ergosterol. This compound, lacking one of the double bonds present in ergosterol's B-ring, may have a slightly different ordering capacity.

Quantitative Data on Sterol-Induced Membrane Order
SterolLipid Bilayer CompositionTechniqueMeasured ParameterValueReference
CholesterolDMPCMolecular DynamicsOrder Parameter (S_CD)~1.5 times higher than pure DMPC[4]
ErgosterolDMPCMolecular DynamicsOrder Parameter (S_CD)~2.0 times higher than pure DMPC[4]
CholesterolDPPCFluorescence AnisotropyAnisotropy (r)Increases with concentration[6]
ErgosterolDPPCFluorescence AnisotropyAnisotropy (r)Increases with concentration[7]

Note: DMPC (Dimyristoylphosphatidylcholine), DPPC (Dipalmitoylphosphatidylcholine). The order parameter (S_CD) is a measure of the orientational order of the lipid acyl chains. Fluorescence anisotropy (r) of a membrane probe like DPH (1,6-diphenyl-1,3,5-hexatriene) is also a measure of the local membrane order.

This compound's Postulated Impact on Membrane Permeability

The permeability of a cell membrane to water and small solutes is crucial for maintaining cellular homeostasis. Sterols generally decrease the permeability of lipid bilayers to small molecules by increasing the packing density of the phospholipids and reducing the free volume within the membrane.[4]

The structural differences between this compound and ergosterol, particularly in the number and position of double bonds, are expected to influence how it affects membrane permeability. Studies comparing cholesterol and ergosterol have shown that they can have different effects on membrane thickness and, consequently, permeability.[8]

Quantitative Data on Sterol-Induced Membrane Permeability

As with membrane fluidity, direct quantitative data on this compound's effect on membrane permeability is lacking. The table below provides a framework for the types of data that are needed, using examples from studies on other sterols.

SterolLiposome CompositionPermeating MoleculeTechniqueMeasured ParameterResultReference
CholesterolEgg PCWaterOsmotic SwellingPermeability CoefficientDecreased permeability[8]
ErgosterolDPPCCalceinFluorescence Leakage Assay% LeakageDecreased leakage compared to no sterol[9]

Note: Egg PC (Egg Phosphatidylcholine).

Experimental Protocols

To facilitate research into the biophysical effects of this compound, this section provides detailed methodologies for key experiments.

Preparation of Sterol-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve the desired phospholipids (e.g., POPC, DPPC) and sterol (this compound, cholesterol, or ergosterol) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of sterol to phospholipid can be varied (e.g., 10-40 mol%).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES buffer) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the phospholipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (for Unilamellar Vesicles):

    • To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion a Dissolve Lipids & Sterol in Organic Solvent b Rotary Evaporation a->b c Vacuum Drying b->c d Add Aqueous Buffer c->d Hydrate Film e Gentle Rotation d->e f Formation of MLVs e->f g Extrude through Polycarbonate Membrane f->g Size Reduction h Formation of LUVs/SUVs g->h Fluorescence_Anisotropy cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation a Incorporate DPH Probe into Liposomes b Excite with Vertically Polarized Light a->b Analyze Sample c Measure Parallel (I_par) & Perpendicular (I_perp) Emission b->c d Calculate Anisotropy (r) c->d Use Intensities Calcein_Leakage_Assay cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation a Prepare Liposomes with Encapsulated Calcein b Remove External Calcein a->b c Monitor Fluorescence Intensity over Time b->c Start Assay d Lyse Liposomes with Detergent (F_max) c->d e Calculate % Leakage d->e Use Fluorescence Data MAK1_Pathway Stress Cell Wall Stress WSC1 WSC-1 (Sensor) Stress->WSC1 MIK1 MIK-1 (MAPKKK) WSC1->MIK1 Activates MEK1 MEK-1 (MAPKK) MIK1->MEK1 Phosphorylates MAK1 MAK-1 (MAPK) MEK1->MAK1 Phosphorylates Response Cell Wall Integrity Response MAK1->Response Leads to This compound This compound Accumulation (in membrane) This compound->WSC1 Disrupts? This compound->MIK1 Disrupts?

References

Genetic Regulation of Episterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a key sterol intermediate in the ergosterol biosynthesis pathway in fungi, playing a crucial role in maintaining the integrity and function of fungal cell membranes. The synthesis of this compound is tightly regulated at the genetic level, primarily through the transcriptional control of the enzymes responsible for its production and subsequent conversion. Understanding the intricacies of this regulation is paramount for the development of novel antifungal therapeutics that target the ergosterol pathway. This guide provides an in-depth overview of the core genetic regulatory mechanisms governing this compound synthesis, with a focus on the model organism Saccharomyces cerevisiae.

Core Regulatory Pathway

In Saccharomyces cerevisiae, the biosynthesis of this compound is a multi-step process involving several enzymes encoded by the ERG genes. The immediate steps surrounding this compound involve its synthesis from fecosterol by the C-8 sterol isomerase, encoded by the ERG2 gene, and its subsequent conversion to ergosta-5,7,24(28)-trienol by the C-5 sterol desaturase, encoded by the ERG3 gene.[1] The transcriptional regulation of these genes is a critical control point in the pathway.

The primary regulators of ERG2 and ERG3 expression are the paralogous transcription factors Upc2p and Ecm22p.[2] These proteins belong to the Zn(2)-Cys(6) binuclear cluster family of fungal transcription factors and recognize a specific DNA sequence known as the Sterol Regulatory Element (SRE) present in the promoter regions of their target genes.[2]

Signaling Pathway for this compound Synthesis Regulation

The activity of Upc2p and Ecm22p is modulated by the intracellular levels of sterols. Under conditions of sterol sufficiency, these transcription factors are largely inactive. However, when sterol levels are depleted, for instance through the action of antifungal drugs like azoles or statins, Upc2p and Ecm22p are activated, leading to the upregulation of ERG gene expression, including ERG2 and ERG3, as a compensatory mechanism.[2][3]

Episterol_Regulation_Pathway cluster_conditions Cellular Conditions cluster_regulators Transcription Factors cluster_genes Target Genes cluster_pathway Biosynthetic Pathway Sterol_Depletion Sterol Depletion (e.g., Lovastatin) Upc2_Ecm22_active Upc2 / Ecm22 (Active) Sterol_Depletion->Upc2_Ecm22_active Induces activation Normal_Sterols Normal Sterol Levels Upc2_Ecm22_inactive Upc2 / Ecm22 (Inactive) Normal_Sterols->Upc2_Ecm22_inactive Maintains inactive state ERG2_gene ERG2 Gene Upc2_Ecm22_active->ERG2_gene Binds to SRE & Upregulates ERG3_gene ERG3 Gene Upc2_Ecm22_active->ERG3_gene Binds to SRE & Upregulates Fecosterol Fecosterol ERG2_gene->Fecosterol Encodes C-8 sterol isomerase This compound This compound ERG3_gene->this compound Encodes C-5 sterol desaturase Fecosterol->this compound ERG2p Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_28_trienol ERG3p

Caption: Signaling pathway of this compound synthesis regulation in yeast.

Quantitative Data on Gene Expression and Sterol Levels

The targeted deletion of UPC2 and ECM22 has a significant impact on the expression of ERG2 and ERG3, as well as on the cellular levels of this compound and other sterol intermediates. The following tables summarize quantitative data from studies on these regulatory interactions.

Table 1: Relative mRNA Expression of ERG2 and ERG3 in upc2Δ and ecm22Δ mutants.

StrainConditionRelative ERG2 mRNA Level (Fold Change vs. Wild Type)Relative ERG3 mRNA Level (Fold Change vs. Wild Type)
Wild TypeNo Lovastatin1.01.0
Wild Type+ Lovastatin~8-10 fold increase~6-8 fold increase
upc2ΔNo Lovastatin~0.8 - 1.0~0.9 - 1.1
upc2Δ+ LovastatinNo significant inductionNo significant induction
ecm22ΔNo Lovastatin~0.9 - 1.1~1.0 - 1.2
ecm22Δ+ Lovastatin~7-9 fold increase~5-7 fold increase
upc2Δecm22ΔNo Lovastatin~0.5 - 0.7~0.6 - 0.8
upc2Δecm22Δ+ LovastatinNo inductionNo induction

Note: The values are approximate and collated from multiple studies. The actual fold changes can vary depending on the specific experimental conditions.[2][4]

Table 2: Sterol Composition Analysis in erg3Δ and Wild Type Strains.

StrainSterol CompoundPercentage of Total Sterols
Wild TypeErgosterolMajor Peak
Wild TypeThis compoundMinor Peak
erg3ΔErgosterolNot Detected
erg3ΔThis compoundMajor Peak

Data derived from studies on Xanthophyllomyces dendrorhous.[1]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Upc2p/Ecm22p Binding to the ERG2 Promoter

This protocol is adapted for the analysis of transcription factor binding to specific promoter regions in Saccharomyces cerevisiae.

Experimental Workflow for ChIP-qPCR

ChIP_Workflow cluster_in_vivo In Vivo cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) Cell_Lysis 2. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 3. Shear Chromatin (Sonication) Cell_Lysis->Chromatin_Shearing Antibody_Incubation 4. Incubate with anti-Upc2p/Ecm22p antibody Chromatin_Shearing->Antibody_Incubation Immunocomplex_Capture 5. Capture immunocomplexes (Protein A/G beads) Antibody_Incubation->Immunocomplex_Capture Washes 6. Wash to remove non-specific binding Immunocomplex_Capture->Washes Elution_Decrosslinking 7. Elute and reverse crosslinks Washes->Elution_Decrosslinking DNA_Purification 8. Purify DNA Elution_Decrosslinking->DNA_Purification qPCR 9. qPCR with primers for ERG2 promoter DNA_Purification->qPCR

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.

Materials:

  • Yeast culture (Saccharomyces cerevisiae)

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Sonication buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP Dilution Buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

  • Antibody against Upc2p or Ecm22p

  • Protein A/G magnetic beads

  • Wash Buffers (Low salt, high salt, LiCl wash)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • qPCR primers for the ERG2 promoter SRE and a control region

  • SYBR Green qPCR master mix

Procedure:

  • Cross-linking: Grow yeast cells to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells using glass beads and vigorous vortexing.

  • Chromatin Shearing: Pellet the nuclei and resuspend in Sonication Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody (anti-Upc2p or anti-Ecm22p) overnight at 4°C.

  • Immunocomplex Capture: Add protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Perform qPCR using primers specific for the SRE in the ERG2 promoter and a negative control region. Calculate the enrichment of the ERG2 promoter in the immunoprecipitated sample relative to the input and the negative control.[5][6][7]

Reverse Transcription Quantitative PCR (RT-qPCR) for ERG2 and ERG3 Expression

This protocol details the measurement of mRNA levels for the target genes.

Materials:

  • Yeast cell pellets

  • RNA extraction kit (e.g., RiboPure™ RNA Purification Kit, yeast)

  • DNase I

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR primers for ERG2, ERG3, and a reference gene (e.g., ACT1)

  • SYBR Green qPCR master mix

Procedure:

  • RNA Extraction: Grow yeast cells under desired conditions (e.g., with and without lovastatin). Harvest cells and extract total RNA using a suitable kit, including a mechanical lysis step with glass beads.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • qPCR: Set up qPCR reactions with SYBR Green master mix, cDNA template, and primers for ERG2, ERG3, and the reference gene ACT1.

  • Data Analysis: Calculate the relative expression of ERG2 and ERG3 using the ΔΔCt method, normalizing to the expression of the reference gene ACT1.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

This protocol outlines the extraction and analysis of cellular sterols.

Materials:

  • Yeast cell pellets

  • Saponification solution (e.g., 60% ethanol with 4g KOH)

  • Petroleum ether or hexane

  • Anhydrous pyridine

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Saponification: Resuspend the yeast cell pellet in the saponification solution and heat at 80°C for 2 hours to hydrolyze steryl esters.[1]

  • Extraction: Cool the mixture and perform a liquid-liquid extraction of the non-saponifiable lipids (including sterols) using petroleum ether or hexane. Repeat the extraction multiple times.

  • Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen. To the dried extract, add anhydrous pyridine and the silylating agent (BSTFA with TMCS) and heat at 60-100°C for 1 hour to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.[10][11]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program that effectively separates the different sterol intermediates.

  • Data Analysis: Identify the different sterols based on their retention times and mass spectra compared to known standards. Quantify the relative amounts of each sterol by integrating the peak areas.[10][12]

Conclusion

The genetic regulation of this compound synthesis is a critical aspect of fungal physiology and a key target for antifungal drug development. The transcription factors Upc2p and Ecm22p play a central and redundant role in upregulating the expression of ERG2 and ERG3 in response to sterol depletion. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this regulatory network further. A deeper understanding of these mechanisms will undoubtedly pave the way for the design of more effective and specific antifungal strategies.

References

Episterol: A Technical Guide to its Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episterol, a C28 sterol, is a pivotal intermediate in the biosynthesis of essential sterols across various eukaryotic organisms, including fungi and plants. Its discovery and characterization have been crucial in elucidating the intricate pathways of sterol metabolism. This technical guide provides an in-depth overview of this compound, encompassing its initial identification, detailed physicochemical properties, comprehensive experimental protocols for its isolation and analysis, and its significant role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in sterol biochemistry, mycology, plant biology, and drug development.

Introduction

This compound, chemically known as (3β,5α)-ergosta-7,24(28)-dien-3-ol, is a tetracyclic triterpenoid that occupies a central position in the biosynthesis of major sterols.[1] In fungi, it is a key precursor to ergosterol, an essential component of fungal cell membranes, making the enzymes involved in its metabolism attractive targets for antifungal drug development.[2][3] In plants, this compound serves as a critical branch-point intermediate in the biosynthesis of both phytosterols and brassinosteroids, a class of steroid hormones that regulate plant growth and development.[3][4] The elucidation of this compound's structure and its metabolic fate has been instrumental in understanding the complexities of sterol biosynthesis and its regulation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation, identification, and characterization. The following tables summarize the key quantitative data for this compound.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]
Molecular Formula C₂₈H₄₆O[1]
Molecular Weight 398.7 g/mol [1]
CAS Number 474-68-0[1]
Physical Description Solid[1]
InChI Key BTCAEOLDEYPGGE-JVAZTMFWSA-N[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueCharacteristic Peaks / Signals
¹H NMR (CDCl₃) Data not explicitly found in search results, but would typically show signals for methyl groups (singlets and doublets), methylene and methine protons in the steroid nucleus and side chain, and a characteristic signal for the vinylic protons of the C24(28) double bond.
¹³C NMR (CDCl₃) Data not explicitly found in search results, but would include signals for the 28 carbon atoms, with characteristic shifts for the C3 hydroxyl-bearing carbon, the C7-C8 double bond carbons, and the C24-C28 double bond carbons.
Mass Spectrometry (EI) The mass spectrum would show a molecular ion peak (M⁺) at m/z 398. Fragmentation would likely involve loss of water (M⁺ - 18), and cleavage of the side chain.
Infrared (IR) Spectroscopy - ~3400 cm⁻¹ (broad): O-H stretching (hydroxyl group) - ~2960-2850 cm⁻¹: C-H stretching (alkane) - ~1640 cm⁻¹: C=C stretching (alkene) - ~1050 cm⁻¹: C-O stretching (hydroxyl group)

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, purification, and characterization of this compound. The following protocols are based on established methods for sterol analysis and can be adapted for this compound.

Isolation and Purification of this compound from Yeast

This protocol outlines the general steps for extracting and purifying this compound from yeast cultures, such as Saccharomyces cerevisiae.

Experimental Workflow for this compound Isolation

YeastCulture Yeast Culture Harvesting Cell Harvesting (Centrifugation) YeastCulture->Harvesting Saponification Saponification (KOH in Ethanol) Harvesting->Saponification Extraction Solvent Extraction (n-Hexane) Saponification->Extraction Purification Purification (HPLC) Extraction->Purification This compound Pure this compound Purification->this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Cell Culture and Harvesting:

    • Grow the yeast strain (e.g., Saccharomyces cerevisiae) in an appropriate liquid medium to the desired cell density.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet with distilled water and repeat the centrifugation.

  • Saponification:

    • To the yeast cell pellet, add a solution of 10% (w/v) potassium hydroxide in 80% (v/v) ethanol.

    • Incubate the mixture at 80-90°C for 1-2 hours with occasional vortexing to lyse the cells and saponify the lipids.[2]

  • Extraction of Non-saponifiable Lipids:

    • After cooling the saponified mixture to room temperature, add an equal volume of n-hexane and vortex vigorously for 2 minutes.

    • Separate the phases by centrifugation at 1,000 x g for 5 minutes.

    • Carefully collect the upper hexane layer containing the non-saponifiable lipids (including this compound).

    • Repeat the extraction of the lower aqueous phase with n-hexane two more times to maximize the recovery.

    • Pool the hexane extracts and wash them with distilled water to remove any remaining alkali.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol/acetonitrile).

    • Purify this compound using a preparative reverse-phase HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase consisting of methanol, acetonitrile, and/or water. The exact conditions should be optimized for the best separation.

    • Monitor the elution profile using a UV detector at a wavelength around 205-210 nm, as sterols have weak chromophores.

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the purity of the isolated this compound using analytical HPLC or GC-MS.

Structural Elucidation

The definitive identification of isolated this compound requires a combination of spectroscopic techniques.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

  • Mass Spectrometry (MS):

    • Analyze the purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Obtain the mass spectrum, paying close attention to the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified this compound using a Fourier Transform Infrared (FTIR) spectrometer.

    • Analyze the spectrum for characteristic absorption bands corresponding to the hydroxyl group, C-H bonds, and C=C double bonds.[6]

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Protocol:

  • Sample Preparation:

    • Extract the total sterols from the sample (e.g., yeast cells) using the saponification and extraction protocol described in section 3.1.

    • Add a known amount of an internal standard (e.g., cholesterol or a deuterated sterol) to the sample before extraction for accurate quantification.

  • Derivatization:

    • Evaporate the sterol extract to dryness.

    • Derivatize the sterols by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heating at 60-70°C for 30-60 minutes to increase their volatility for GC analysis.[5]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Use a temperature program that allows for the separation of different sterols.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound derivative and the internal standard.

    • Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard.

Biological Significance and Signaling Pathways

This compound is a crucial metabolic intermediate in two major biosynthetic pathways in eukaryotes: the ergosterol pathway in fungi and the brassinosteroid pathway in plants.

Ergosterol Biosynthesis Pathway in Fungi

In fungi, this compound is an intermediate in the later stages of ergosterol biosynthesis. This pathway is a primary target for many antifungal drugs.

Ergosterol Biosynthesis from Fecosterol

Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 Dehydrothis compound 5-Dehydrothis compound This compound->Dehydrothis compound ERG3 Ergosterol Ergosterol Dehydrothis compound->Ergosterol Further Steps ERG2 ERG2 (Sterol C-8 Isomerase) ERG3 ERG3 (C-5 Sterol Desaturase)

Caption: Key steps in the fungal ergosterol pathway involving this compound.

Fecosterol is converted to this compound by the enzyme sterol C-8 isomerase, encoded by the ERG2 gene. Subsequently, this compound is desaturated at the C-5 position by the C-5 sterol desaturase, encoded by the ERG3 gene, to form 5-dehydrothis compound, which is then further converted to ergosterol.[2]

Brassinosteroid Biosynthesis Pathway in Plants

In plants, this compound is a key intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones essential for normal growth and development.

Brassinosteroid Biosynthesis from this compound

This compound This compound Dehydrothis compound 5-Dehydrothis compound This compound->Dehydrothis compound DWF7/STE1 Methylenecholesterol 24-Methylenecholesterol Dehydrothis compound->Methylenecholesterol DWF5 Campesterol Campesterol Methylenecholesterol->Campesterol DWF1 Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Multiple Enzymatic Steps DWF7 DWF7/STE1 (C-5 Desaturase) DWF5 DWF5 (C-7 Reductase) DWF1 DWF1 (C-24 Reductase)

Caption: Conversion of this compound to brassinosteroids in plants.

This compound is converted to 5-dehydrothis compound by the enzyme C-5 desaturase (encoded by DWF7 or STE1).[4] This is followed by a reduction at C-7 by C-7 reductase (DWF5) to yield 24-methylenecholesterol.[4] Finally, the C-24(28) double bond is reduced by C-24 reductase (DWF1) to form campesterol, a key precursor for the synthesis of various brassinosteroids.[4]

Conclusion

This compound is a sterol of significant biological importance, acting as a key metabolic crossroads in both fungal and plant kingdoms. The detailed characterization of its physicochemical properties and the establishment of robust experimental protocols for its study are essential for advancing our understanding of sterol biochemistry. Furthermore, its central role in the biosynthesis of ergosterol and brassinosteroids highlights its potential as a target for the development of novel antifungal agents and for the modulation of plant growth and development. This technical guide provides a comprehensive foundation for researchers and professionals to further explore the multifaceted roles of this compound.

References

The Physiological Significance of Episterol in Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway, therefore, presents a critical target for antifungal drug development. Episterol, a key sterol intermediate in this pathway, is positioned at a pivotal juncture. Its conversion to ergosterol is catalyzed by the C-5 sterol desaturase, encoded by the ERG3 gene. This guide provides an in-depth technical overview of the physiological significance of this compound in yeast, with a particular focus on Saccharomyces cerevisiae. We will explore the consequences of this compound accumulation due to ERG3 deletion, including its impact on membrane structure and function, stress tolerance, and the development of antifungal drug resistance. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and visual representations of the underlying biochemical and cellular processes.

Introduction

In the kingdom of fungi, ergosterol serves a role analogous to that of cholesterol in mammalian cells, being the predominant sterol in cellular membranes.[1][2] Its unique structure is vital for maintaining the physical properties of the plasma membrane and for the proper functioning of embedded proteins.[1][3] The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions, many of which are conserved across fungal species.[1][4] This pathway is a well-established target for a major class of antifungal agents, the azoles, which inhibit the lanosterol 14α-demethylase encoded by the ERG11 gene.[5][6]

This compound emerges as a significant intermediate in the later stages of this pathway. It is formed from fecosterol by the C-24 sterol C-methyltransferase (Erg6p) and is subsequently converted to 5-dehydrothis compound by the C-5 sterol desaturase (Erg3p).[7][8] The disruption of ERG3 function leads to the cessation of ergosterol synthesis and the resultant accumulation of this compound and other upstream sterols.[4] This accumulation has profound physiological consequences for the yeast cell, altering membrane characteristics, impacting cellular processes such as endocytosis, and significantly influencing susceptibility to antifungal drugs.[9][10] Understanding the physiological significance of this compound is therefore paramount for elucidating mechanisms of antifungal resistance and for the development of novel therapeutic strategies.

The Ergosterol Biosynthesis Pathway and the Role of this compound

The synthesis of ergosterol from acetyl-CoA can be broadly divided into three stages: the mevalonate pathway, the synthesis of farnesyl pyrophosphate (FPP), and the late pathway of ergosterol biosynthesis.[2][4] this compound is a key molecule in this late pathway, which primarily occurs in the endoplasmic reticulum.[1][11]

Ergosterol_Biosynthesis_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound Erg2p (C-8 sterol isomerase) 5-Dehydrothis compound 5-Dehydrothis compound This compound->5-Dehydrothis compound Erg3p (C-5 sterol desaturase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol 5-Dehydrothis compound->Ergosta-5,7,24(28)-trienol Erg5p (C-22 sterol desaturase) Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Erg4p (C-24 sterol reductase) Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol

The enzyme Erg3p, a C-5 sterol desaturase, catalyzes the introduction of a double bond at the C-5 position of the sterol B-ring, converting this compound to 5-dehydrothis compound.[7][8] This step is crucial for the formation of the characteristic conjugated diene system in the B-ring of ergosterol, which is a key determinant of its biophysical properties.

Physiological Consequences of this compound Accumulation

The deletion or mutation of the ERG3 gene results in the accumulation of this compound and its derivatives, as the downstream steps of the pathway are blocked. This altered sterol profile has significant ramifications for the yeast cell.

Altered Membrane Composition

In wild-type yeast, ergosterol is the predominant sterol. However, in erg3Δ mutants, the sterol landscape is dramatically different, with a significant accumulation of this compound and other intermediates.

Table 1: Sterol Composition in Wild-Type and erg3Δ Mutant Yeast Strains

SterolXanthophyllomyces dendrorhous Wild-Type (%)[12]Xanthophyllomyces dendrorhouserg3Δ (%)[12]Candida albicans Wild-Type (Relative Abundance)[4]Candida albicanserg3Δ (Relative Abundance)[4]
Ergosterol75.3 ± 2.5NDMajor PeakND
This compound2.9 ± 0.245.1 ± 1.8Minor PeakAccumulates
Fecosterol1.8 ± 0.130.2 ± 1.5Minor PeakAccumulates
Ergosta-7,22-dienolND14.5 ± 0.5NDMajor Peak
Lanosterol1.1 ± 0.12.8 ± 0.3Minor PeakMinor Peak
Other Sterols18.97.4--
ND: Not Detected
Impact on Membrane Fluidity and Permeability

The accumulation of this compound in place of ergosterol alters the biophysical properties of the plasma membrane. While direct quantitative data on membrane fluidity changes due to this compound accumulation is sparse in the literature, it is known that sterols, in general, play a crucial role in regulating membrane fluidity.[13][14] Ergosterol, with its specific ring structure and side chain, is thought to increase the order of the lipid acyl chains, thereby decreasing membrane fluidity and permeability.[15][16] The structural differences between ergosterol and this compound, particularly the lack of the C-5 double bond in this compound, are expected to result in a more disordered and potentially more fluid membrane. This can lead to increased permeability and a compromised barrier function.[17]

Effects on Cellular Processes

The altered membrane composition and fluidity in erg3Δ mutants can have cascading effects on various cellular processes:

  • Endocytosis: Proper sterol composition is essential for endocytosis in yeast.[9] Mutants with altered sterol profiles, including those accumulating this compound precursors, have been shown to have defects in the internalization step of endocytosis.[9]

  • Stress Tolerance: The integrity of the plasma membrane is critical for withstanding environmental stresses. Yeast mutants with defects in ergosterol biosynthesis are often more sensitive to osmotic stress and other environmental challenges.[17][18]

  • Function of Membrane-Bound Proteins: The activity of many integral membrane proteins is dependent on the surrounding lipid environment. Changes in sterol composition can affect the function of transporters and signaling receptors.[17]

This compound and Antifungal Drug Resistance

The accumulation of this compound is strongly associated with resistance to certain antifungal drugs, particularly the polyenes and azoles.

Polyene Resistance

Polyenes, such as amphotericin B, exert their antifungal effect by binding to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death. In the absence of ergosterol in erg3Δ mutants, the primary target for polyenes is missing, leading to a significant increase in resistance.[8]

Azole Resistance

The role of ERG3 mutations in azole resistance is more complex. Azoles inhibit Erg11p, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.[5] In an erg3 mutant background, the accumulated 14α-methylfecosterol cannot be converted to the toxic 14α-methylergosta-8,24(28)-dien-3β,6α-diol, thus allowing the cell to survive in the presence of azoles.[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of Antifungal Drugs against Candida albicans Strains

Antifungal DrugWild-Type (CA177) MIC (µg/mL)[1]erg3 Mutant (CA1008) MIC (µg/mL)[1]
Fluconazole0.5≥256
Voriconazole0.0316
Itraconazole0.0316
Ketoconazole0.038
Clotrimazole0.031
Amphotericin B<0.251

Drug_Resistance_Mechanism

Experimental Protocols

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of sterols from yeast.

GCMS_Workflow Start Yeast Cell Pellet Saponification Saponification (KOH in ethanol) Start->Saponification Extraction Non-saponifiable Lipid Extraction (n-hexane) Saponification->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., with BSTFA/TMCS) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Peak identification and quantification) GCMS_Analysis->Data_Analysis End Sterol Profile Data_Analysis->End

Methodology:

  • Cell Culture and Harvesting: Grow yeast cultures to the desired optical density. Harvest cells by centrifugation and wash the pellet.

  • Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in ethanol. Incubate at a high temperature (e.g., 80°C) to break open the cells and hydrolyze steryl esters.[11]

  • Extraction: Extract the non-saponifiable lipids, including free sterols, using an organic solvent such as n-hexane.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen gas.

  • Derivatization: To increase their volatility for GC analysis, the sterols are derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).[11]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times and identified by their mass spectra.

  • Data Analysis: Identify and quantify the sterols by comparing their retention times and mass spectra to those of known standards.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of yeast cells in RPMI-1640 medium.

  • Drug Dilution: Perform serial twofold dilutions of the antifungal agents in a 96-well microtiter plate.

  • Inoculation: Add the yeast inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Membrane Fluidity Measurement (Fluorescence Anisotropy)

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity.

Methodology:

  • Cell Preparation: Harvest and wash yeast cells.

  • Probe Labeling: Incubate the cells with a solution of DPH. The hydrophobic DPH molecule will incorporate into the lipid bilayer of the cell membranes.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled cells using a fluorometer. The anisotropy value is inversely proportional to the rotational mobility of the probe, and thus reflects the fluidity of the membrane. Higher anisotropy indicates lower membrane fluidity.

  • Data Analysis: Compare the anisotropy values of the mutant and wild-type strains to assess differences in membrane fluidity.

Conclusion

This compound stands as a critical intermediate in the ergosterol biosynthesis pathway of yeast, and its physiological significance is most profoundly observed when its metabolic conversion is blocked. The accumulation of this compound in erg3Δ mutants leads to a cascade of cellular effects, including altered membrane composition and function, defects in essential cellular processes, and a dramatic shift in susceptibility to antifungal drugs. A thorough understanding of the roles of this compound is crucial for researchers in the fields of mycology, drug development, and cellular biology. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for the continued investigation of this important sterol and its impact on yeast physiology. Further research into the precise biophysical interactions of this compound within the membrane and its influence on the function of specific membrane proteins will undoubtedly provide deeper insights into the intricate biology of the fungal cell and may unveil novel targets for future antifungal therapies.

References

Episterol's Critical Role in Fungal Resistance to Azole Antifungals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antifungal drug resistance poses a significant threat to global health, necessitating a deeper understanding of the molecular mechanisms that underpin this phenomenon. Azole antifungals, which target the ergosterol biosynthesis pathway, are a cornerstone of anti-infective therapy. However, their efficacy is increasingly compromised by resistance, often linked to alterations in this very pathway. This technical guide delves into the pivotal role of episterol, a sterol intermediate, in the context of azole resistance. Specifically, it will explore how disruptions in the ergosterol biosynthesis pathway, particularly at the level of the ERG3 gene, lead to the accumulation of this compound and other precursors, thereby conferring resistance to this critical class of antifungal agents.

The Ergosterol Biosynthesis Pathway and the Mechanism of Azole Action

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and function. The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. A key enzyme in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene. Azole antifungals exert their effect by inhibiting Erg11p, which leads to a depletion of ergosterol and the accumulation of toxic 14α-methylated sterol intermediates.[1][2]

Under normal conditions, the enzyme C-5 sterol desaturase, encoded by the ERG3 gene, converts these accumulated toxic precursors into even more toxic sterol diols. This conversion is a critical step in the fungicidal or fungistatic activity of azoles.[1][2]

This compound and the ERG3-Mediated Resistance Mechanism

A significant mechanism of azole resistance involves the functional loss of the ERG3 gene.[1][2] Mutations or inactivation of ERG3 prevents the conversion of the toxic 14α-methylated sterols into the more toxic diol end products. This allows the fungus to survive and proliferate in the presence of azole drugs by accumulating less toxic sterol precursors, including this compound and fecosterol.[2] The accumulation of these alternative sterols can sufficiently maintain the fungal cell membrane's function, albeit with potential impacts on virulence and fitness.

Signaling Pathway of Azole Action and ERG3-Mediated Resistance

The following diagram illustrates the ergosterol biosynthesis pathway, the point of inhibition by azole antifungals, and the subsequent mechanism of resistance conferred by the inactivation of ERG3.

Ergosterol_Pathway_and_Azole_Resistance cluster_pathway Ergosterol Biosynthesis Pathway cluster_intervention Pharmacological Intervention & Resistance AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol ERG7 ToxicSterol 14α-methylfecosterol (Toxic Intermediate) Lanosterol->ToxicSterol ERG11 (CYP51A1) Target of Azoles This compound This compound ToxicSterol->this compound ERG24 ToxicDiol 14α-methylergosta- 8,24(28)-dien-3β,6α-diol (Highly Toxic) ToxicSterol->ToxicDiol ERG3 (C-5 sterol desaturase) ERG3_Mutation ERG3 Inactivation (Mutation/Deletion) Ergosterol Ergosterol This compound->Ergosterol ERG3, ERG5, ERG4 Resistance Azole Resistance This compound->Resistance Accumulation Contributes to Membrane Function Azoles Azole Antifungals Azoles->Lanosterol Inhibits Erg11p ERG3_Mutation->ToxicDiol Blocks Conversion ERG3_Mutation->Resistance

Caption: Ergosterol biosynthesis pathway illustrating azole inhibition and ERG3-mediated resistance.

Quantitative Analysis of Sterol Composition in Azole-Resistant Fungi

The hallmark of ERG3-mediated azole resistance is a significant alteration in the sterol composition of the fungal cell membrane. The following tables summarize quantitative data from studies on Candida albicans and Candida glabrata, comparing sterol profiles of azole-susceptible and resistant strains with ERG3 mutations.

Table 1: Sterol Composition in Azole-Susceptible vs. Azole-Resistant Candida albicans Strains

SterolWild Type (CAF2-1) (%)erg3/erg3 Mutant (DSY1751) (%)
Ergosterol67.0Not Detected
Lanosterol6.7Not Detected
Fecosterol/Episterol Not Specified26.8
Ergosta-7,22-dienolNot Detected61.0
Ergosta-7-enolNot Detected7.0
Other Sterols26.35.2

Data adapted from Sanglard et al. (1995). Note: The analysis did not differentiate between fecosterol and this compound.[1]

Table 2: Sterol Composition in Azole-Susceptible and Resistant Clinical Isolates of Candida albicans

SterolAzole-Susceptible (CA6, CA14, CA177) (Mean %)Azole-Resistant erg3 Mutant (CA1008) (%)
Ergosterol>80<2
Ergosta 7,22-dienolNot Detected>70
This compound Not QuantifiedAccumulated as precursor

Data adapted from Martel et al. (2010). Note: While this compound was not explicitly quantified as a percentage, its accumulation is a direct consequence of the ERG3 block.[3][4]

Table 3: Sterol Composition in Candida glabrata Deletion Mutants

SterolWild Type (L5)erg3Δ Mutant (L5D)erg11Δ Mutant (L5LUD40R)erg3Δ erg11Δ Mutant (L5DUD61)
ErgosterolMajor SterolNot DetectedNot DetectedNot Detected
Ergosta-7,22-dien-3β-olNot DetectedMajor SterolNot DetectedNot Detected
LanosterolNot DetectedNot DetectedAccumulatedNot Detected
ObtusifoliolNot DetectedNot DetectedAccumulatedNot Detected
14α-methyl fecosterolNot DetectedNot DetectedNot DetectedMajor Sterol
This compound Intermediate Accumulated as precursor Not a major accumulated sterol Not a major accumulated sterol

Data adapted from Geber et al. (1995). Note: This study highlights the accumulation of different sterol precursors depending on the specific gene deletion.

Experimental Protocols

A thorough understanding of the methodologies used to analyze fungal sterol composition is crucial for research in this area. The following is a generalized, detailed protocol for the extraction and analysis of sterols from fungal cultures by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Fungal Sterol Extraction and GC-MS Analysis

1. Fungal Culture and Harvest:

  • Inoculate the fungal strain of interest in an appropriate liquid medium (e.g., YPD, RPMI 1640) and incubate under suitable conditions (e.g., 30-37°C with shaking).

  • For antifungal susceptibility testing, the medium can be supplemented with various concentrations of the desired azole antifungal.

  • Harvest the cells in the mid-logarithmic to stationary phase of growth by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile distilled water to remove any residual medium.

2. Saponification:

  • To the cell pellet, add a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 50% ethanol).

  • Incubate the mixture at a high temperature (e.g., 80-90°C) for 1-2 hours to hydrolyze esterified sterols and saponify fatty acids.

3. Extraction of Non-Saponifiable Lipids (Sterols):

  • After cooling the saponified mixture, add an equal volume of sterile distilled water.

  • Extract the sterols by adding a non-polar solvent such as n-hexane or petroleum ether.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Separate the phases by centrifugation (e.g., 2,000 x g for 5 minutes).

  • Carefully collect the upper organic phase containing the sterols and transfer it to a new tube.

  • Repeat the extraction process on the aqueous phase at least once more to maximize sterol recovery.

  • Pool the organic extracts.

4. Derivatization:

  • Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

  • To the dried sterol extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-70°C for at least 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • Evaporate the derivatization reagent under a stream of nitrogen and redissolve the derivatized sterols in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature program that allows for the separation of the different sterol TMS ethers.

  • The separated compounds are then introduced into a mass spectrometer for detection and identification.

  • Identify the sterols based on their retention times and mass fragmentation patterns compared to known standards.

  • Quantify the relative abundance of each sterol by integrating the peak areas in the chromatogram.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the analysis of fungal sterols in the context of antifungal resistance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Fungal_Culture 1. Fungal Culture (with/without Azoles) Harvesting 2. Cell Harvesting & Washing Fungal_Culture->Harvesting Saponification 3. Saponification (Alcoholic KOH, Heat) Harvesting->Saponification Extraction 4. Sterol Extraction (Hexane/Petroleum Ether) Saponification->Extraction Derivatization 5. Derivatization (e.g., BSTFA) Extraction->Derivatization GCMS_Analysis 6. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 7. Data Processing (Peak Identification & Quantification) GCMS_Analysis->Data_Processing Sterol_Profile Sterol Profile (this compound Accumulation) Data_Processing->Sterol_Profile Resistance_Correlation Correlation with Antifungal Resistance Sterol_Profile->Resistance_Correlation

Caption: Experimental workflow for fungal sterol analysis in antifungal resistance studies.

Conclusion and Future Directions

The accumulation of this compound and other ergosterol precursors due to mutations in the ERG3 gene is a well-established mechanism of azole resistance in pathogenic fungi, particularly in Candida species. This technical guide has provided an in-depth overview of the biochemical basis of this resistance mechanism, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the role of this compound and the C-5 sterol desaturase is critical for the development of novel antifungal strategies.

Future research should focus on:

  • Expanding quantitative sterol profiling to a wider range of azole-resistant clinical isolates from diverse fungal species to identify species-specific differences in sterol composition and their impact on resistance.

  • Investigating the fitness cost associated with ERG3 mutations and the accumulation of alternative sterols, as this may reveal vulnerabilities that can be exploited therapeutically.

  • Developing novel antifungal agents that are less susceptible to this resistance mechanism, potentially by targeting other essential enzymes in the ergosterol biosynthesis pathway or by designing molecules that are effective even in the absence of ergosterol.

By continuing to unravel the complexities of fungal sterol metabolism and its role in drug resistance, the scientific community can pave the way for the development of more effective and durable antifungal therapies.

References

Cellular localization of episterol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Localization of Episterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, a critical intermediate in the ergosterol biosynthetic pathway. Understanding the spatial organization of this pathway is paramount for research in fungal biology and the development of targeted antifungal therapies.

This compound is a key sterol intermediate in the biosynthesis of ergosterol, the primary sterol in fungal and protozoan cell membranes, and a crucial branch point in the synthesis of phytosterols in plants.[1][2] In the well-characterized pathway of Saccharomyces cerevisiae, the synthesis of this compound is a two-step process following the formation of zymosterol.[2]

  • Zymosterol to Fecosterol: Zymosterol is first methylated at the C24 position by S-adenosylmethionine:Δ24-sterol-C-methyltransferase (Erg6p) to produce fecosterol.

  • Fecosterol to this compound: Fecosterol is then isomerized by C-8 sterol isomerase (Erg2p), which moves the double bond from the C8-C9 position to the C7-C8 position, forming this compound.[1][2]

This compound is subsequently acted upon by C-5 sterol desaturase (Erg3p) to introduce a double bond at the C5-C6 position, a critical step towards the final synthesis of ergosterol.[1]

Episterol_Synthesis_Pathway Ergosterol Biosynthesis Pathway: The Formation of this compound cluster_main Zymosterol Zymosterol Erg6 Erg6p (Sterol Methyltransferase) Fecosterol Fecosterol Erg2 Erg2p (C-8 Sterol Isomerase) This compound This compound Erg3 Erg3p (C-5 Sterol Desaturase) Dehydrothis compound 5-Dehydrothis compound Ergosterol ... Dehydrothis compound->Ergosterol Erg6->Fecosterol Erg2->this compound Erg3->Dehydrothis compound

A simplified diagram of the this compound synthesis pathway in yeast.

Cellular Localization of Key Biosynthetic Enzymes

The synthesis of this compound is spatially organized within the cell, with the majority of enzymatic activity confined to specific organelles. This compartmentalization is crucial for metabolic efficiency and regulation.

The Endoplasmic Reticulum: The Primary Site of Synthesis

The consensus from extensive research is that the later stages of ergosterol biosynthesis, including the conversion of zymosterol to this compound and its subsequent modification, predominantly occur in the Endoplasmic Reticulum (ER) .[2][3]

  • Erg2p (C-8 Sterol Isomerase): This enzyme, which catalyzes the formation of this compound from fecosterol, is primarily located in the ER.[2]

  • Erg3p (C-5 Sterol Desaturase): The enzyme responsible for the next step in the pathway, the desaturation of this compound, is also localized to the ER.[2]

Evidence for this localization comes primarily from subcellular fractionation studies where these enzymatic activities were found to be enriched in the microsomal fraction, which consists of vesicles derived from the ER.[3][4][5]

Lipid Droplets: A Hub for Sterol Intermediates

While the synthesis machinery is anchored in the ER, Lipid Droplets (LDs) play a significant role in the storage and metabolism of sterol intermediates.[6] LDs are organelles composed of a neutral lipid core, surrounded by a phospholipid monolayer and associated proteins.[6]

Studies have shown that yeast LDs contain significant amounts of ergosterol precursors, including zymosterol, fecosterol, and This compound .[7][8][9] These sterols are often found in their esterified form, suggesting that LDs serve as a storage depot.[7] This dynamic interplay between the ER and LDs is critical for maintaining sterol homeostasis, preventing the accumulation of potentially toxic free sterols, and providing a reservoir of intermediates for ergosterol synthesis.[10][11] Proteomic analyses have confirmed the presence of numerous lipid metabolism enzymes on LDs, highlighting their active role beyond simple storage.[12][13]

Quantitative Data on Subcellular Distribution

While qualitative evidence strongly supports the ER as the primary site of this compound synthesis, precise quantitative data on the percentage distribution of enzymes like Erg2p and Erg3p between the ER, lipid droplets, and other compartments is not extensively documented. However, analysis of the sterol composition of isolated organelles provides quantitative insights into the distribution of the pathway's intermediates and final products.

Table 1: Sterol Composition of Subcellular Fractions in S. cerevisiae (Data synthesized from Zinser et al., 1993)[7][8][9]

Subcellular FractionTotal Sterol Content (% of total cellular sterol)Key Sterol Components
Plasma Membrane ~25%Ergosterol (major), minor intermediates
Secretory Vesicles ~10%Ergosterol (major)
Microsomes (ER) ~5%Ergosterol and various intermediates
Mitochondria ~3%Ergosterol and various intermediates
Lipid Particles (LDs) ~2%Ergosterol, Zymosterol, Fecosterol, This compound (as steryl esters)

This data underscores the role of the ER as a biosynthetic site and lipid droplets as a key storage location for this compound and other ergosterol precursors.

Table 2: Summary of Subcellular Localization for Key Enzymes

Enzyme (Yeast)FunctionPrimary LocalizationSecondary/Associated Localization
Erg6p Zymosterol → FecosterolLipid Droplets, ER[2][14]Mitochondria, Cytoplasm[2]
Erg2p Fecosterol → This compound Endoplasmic Reticulum (ER)[2][3]-
Erg3p This compound → 5-Dehydrothis compoundEndoplasmic Reticulum (ER)[2][3]-

Experimental Methodologies for Determining Cellular Localization

The localization of enzymes involved in this compound synthesis is primarily determined using two key biochemical and cell biology techniques: subcellular fractionation and immunofluorescence microscopy.

Subcellular Fractionation by Differential Centrifugation

This classical biochemical technique separates cellular organelles based on their size, shape, and density. It allows for the enrichment of specific compartments, whose protein and lipid content can then be analyzed.

Subcellular_Fractionation Workflow for Subcellular Fractionation of Yeast cluster_workflow start Yeast Cell Culture spheroplast Cell Wall Removal (e.g., Zymolyase) → Spheroplasts start->spheroplast lysis Gentle Lysis (e.g., Dounce homogenization, Nitrogen cavitation) spheroplast->lysis homogenate Total Cell Homogenate lysis->homogenate cent1 Low-Speed Centrifugation (~1,000 x g) homogenate->cent1 pellet1 Pellet (P1): Nuclei, Cytoskeletons cent1->pellet1 Pellet sup1 Supernatant (S1) cent1->sup1 Supernatant cent2 Medium-Speed Centrifugation (~10,000 x g) sup1->cent2 pellet2 Pellet (P2): Mitochondria, Peroxisomes cent2->pellet2 Pellet sup2 Supernatant (S2) cent2->sup2 Supernatant cent3 High-Speed Ultracentrifugation (~100,000 x g) sup2->cent3 pellet3 Pellet (P3): Microsomes (ER), Golgi cent3->pellet3 Pellet sup3 Supernatant (S3): Cytosol cent3->sup3 Supernatant

Workflow for isolating organelles by differential centrifugation.

Detailed Protocol: Subcellular Fractionation of S. cerevisiae [3][15][16]

  • Cell Growth and Harvest: Grow yeast cells in an appropriate medium (e.g., YPD) to mid-log phase. Harvest cells by centrifugation (e.g., 3,000 x g for 5 minutes).

  • Spheroplast Preparation:

    • Wash the cell pellet with water and resuspend in a pre-treatment buffer (e.g., 100 mM Tris-SO4, pH 9.4, with 10 mM DTT) to permeabilize the cell wall. Incubate for 10 minutes at 30°C.

    • Pellet the cells and resuspend in a spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM K-phosphate, pH 7.5).

    • Add a cell wall-degrading enzyme mixture (e.g., Zymolyase) and incubate at 30°C with gentle shaking until >90% of cells are converted to spheroplasts (monitor osmosensitivity by microscopy).

  • Lysis:

    • Pellet the spheroplasts gently and wash with ice-cold lysis buffer (e.g., 0.8 M sorbitol, 10 mM triethanolamine, 1 mM EDTA, pH 7.2, with protease inhibitors).

    • Resuspend the spheroplasts in a minimal volume of ice-cold lysis buffer.

    • Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (approx. 15-20 strokes on ice) or by nitrogen cavitation for higher reproducibility.[15]

  • Differential Centrifugation:

    • Step 1: Centrifuge the total homogenate at low speed (1,000 - 2,000 x g) for 5 minutes at 4°C to pellet nuclei and unlysed cells (Pellet 1).

    • Step 2: Transfer the supernatant (Supernatant 1) to a new tube and centrifuge at medium speed (10,000 - 13,000 x g) for 10 minutes at 4°C to pellet mitochondria (Pellet 2).

    • Step 3: Transfer the supernatant (Supernatant 2) to an ultracentrifuge tube and centrifuge at high speed (100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (ER/Golgi) (Pellet 3). The resulting supernatant is the cytosolic fraction (Supernatant 3).

  • Analysis: Analyze each fraction for specific enzyme activity (e.g., Erg2p, Erg3p) and marker proteins to confirm the purity of the fractions and determine the location of the enzyme of interest.

Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a fixed and permeabilized cell. It provides direct visual evidence of a protein's subcellular distribution.

Immunofluorescence_Workflow Workflow for Immunofluorescence in Yeast cluster_workflow start Yeast Cell Culture (on coverslips) fixation 1. Fixation (e.g., Formaldehyde) start->fixation permeabilization 2. Cell Wall Digestion & Permeabilization (Zymolyase & Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., BSA or Normal Serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (Ab specific to target protein) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (Fluorophore-conjugated Ab) primary_ab->secondary_ab mounting 6. Mounting & Sealing secondary_ab->mounting imaging 7. Fluorescence Microscopy mounting->imaging

Key steps in an indirect immunofluorescence protocol for yeast.

Detailed Protocol: Immunofluorescence in S. cerevisiae [17][18]

  • Cell Preparation: Grow yeast cells in liquid culture to early or mid-log phase.

  • Fixation: Add formaldehyde directly to the culture medium to a final concentration of ~4% and incubate for 45-60 minutes at room temperature with gentle shaking.

  • Washing: Pellet the fixed cells, discard the supernatant, and wash twice with a wash buffer (e.g., 1.2 M sorbitol, 50 mM K-phosphate, pH 7.5).

  • Spheroplasting: Resuspend cells in spheroplasting buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and Zymolyase. Incubate at 30°C for 30-60 minutes, or until cell walls are digested.

  • Adhesion and Permeabilization:

    • Gently pellet the spheroplasts and wash with PBS containing 0.05% Tween 20.

    • Adhere the cells to poly-L-lysine coated microscope slides or coverslips.

    • Permeabilize the cell membranes by incubating with a detergent solution (e.g., 1% Triton X-100 in PBS) for 5-10 minutes, or by immersion in ice-cold methanol for 5 minutes followed by acetone for 30 seconds.

  • Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 1-3% BSA) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., rabbit anti-Erg2p) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Final Washes and Mounting: Wash the cells three times with PBS in the dark. Add a drop of mounting medium containing an anti-fade reagent (and optionally a nuclear stain like DAPI) and cover with a coverslip.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.

Conclusion and Future Directions

The synthesis of the crucial sterol intermediate, this compound, is primarily localized to the endoplasmic reticulum, where the key enzymes Erg2p and Erg3p reside. The process is intricately linked with lipid droplets, which act as storage sites for this compound and other sterol precursors, highlighting a dynamic relationship between these two organelles in maintaining cellular sterol homeostasis.

For drug development professionals, the ER-localization of these enzymes presents a defined target. Inhibitors designed to target Erg2p or Erg3p must be capable of reaching the ER membrane. Furthermore, disrupting the transport of sterol intermediates between the ER and lipid droplets could represent a novel antifungal strategy.

Future research should focus on obtaining high-resolution quantitative data on the distribution of these enzymes, exploring the proteome of ER-lipid droplet contact sites, and elucidating the precise mechanisms of sterol transport between these compartments. Such insights will deepen our understanding of fungal lipid metabolism and pave the way for more effective therapeutic interventions.

References

The Evolutionary Crossroads: A Technical Guide to the Episterol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. The biosynthesis of these vital molecules is a complex, multi-step process that has undergone significant diversification throughout eukaryotic evolution. Central to this intricate network is the episterol pathway, a critical metabolic route that represents a key evolutionary juncture in the divergence of sterol biosynthesis, particularly between fungal and animal lineages. This technical guide provides an in-depth exploration of the this compound pathway, its evolutionary importance, key enzymatic players, and its significance as a target for therapeutic intervention. We present a comprehensive overview of the pathway, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

Introduction: The Centrality of Sterol Biosynthesis

Sterol biosynthesis is a hallmark of eukaryotic life, with its origins tracing back to the last eukaryotic common ancestor (LECA).[1] The canonical sterol synthesis pathway begins with the cyclization of squalene, leading to the formation of either lanosterol in animals and fungi or cycloartenol in plants.[1][2] From these precursors, a series of enzymatic modifications gives rise to a vast diversity of sterol molecules, each tailored to the specific needs of the organism.[3]

This compound (ergosta-7,24(28)-dien-3β-ol) emerges as a crucial intermediate in the biosynthesis of ergosterol, the primary sterol in fungi, and also plays a role in the synthesis of various phytosterols in plants.[4] Its position in the sterol pathway marks a significant point of divergence, making it a focal point for understanding the evolutionary trajectory of sterol synthesis and for the development of targeted antifungal therapies.

The this compound Pathway: An Evolutionary Divergence

The sterol biosynthetic pathway is a testament to evolution by "tinkering," primarily through gene losses and duplications.[1] While the initial steps leading to squalene are highly conserved, the downstream modifications exhibit remarkable lineage-specific diversity.[2]

From Lanosterol to this compound: The Fungal Trajectory

In fungi, the synthesis of ergosterol from lanosterol involves a series of enzymatic reactions. A key part of this pathway is the conversion of fecosterol to this compound, catalyzed by the C-8 sterol isomerase, ERG2.[4][5] this compound then undergoes further modifications to ultimately yield ergosterol, the principal sterol in fungal membranes, which is essential for maintaining membrane integrity and fluidity.[6][7][8]

The evolutionary significance of the this compound-centric pathway in fungi is underscored by its distinction from the cholesterol biosynthesis pathway in animals. This divergence provides a therapeutic window for the development of antifungal agents that specifically target enzymes in the ergosterol pathway, minimizing off-target effects in the host.[8]

A Branch Point in Plants

In the plant kingdom, the sterol biosynthesis pathway is more complex, utilizing cycloartenol as the initial cyclized precursor.[1][2] this compound serves as a metabolic branch point in the synthesis of various phytosterols, including campesterol and brassinosteroids, which are crucial for plant growth and development.[4] The enzymes involved in the plant sterol pathway have evolved through gene duplication and divergence from their fungal and animal counterparts.[9]

Key Enzymes of the this compound Pathway

The conversion of upstream sterol precursors to and from this compound is orchestrated by a series of highly specific enzymes. Understanding the function and regulation of these enzymes is critical for both fundamental research and drug development.

EnzymeGene (S. cerevisiae)ReactionOrganism(s)
C-8 Sterol IsomeraseERG2Fecosterol -> this compoundFungi
C-5 Sterol DesaturaseERG3This compound -> 5-dehydrothis compoundFungi
C-24 Sterol MethyltransferaseERG6Zymosterol -> FecosterolFungi

Visualizing the this compound Pathway

To illustrate the central role of this compound, the following diagrams depict the sterol biosynthesis pathways in fungi and the broader eukaryotic context.

Sterol_Biosynthesis_Overview cluster_Upstream Upstream Pathway (Conserved) cluster_Divergence Cyclization cluster_Fungi Fungal Pathway cluster_Animals Animal Pathway cluster_Plants Plant Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase (ERG7, LAS) Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase (CAS) Fecosterol Fecosterol Lanosterol->Fecosterol Multiple steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Phytosterols Phytosterols Cycloartenol->Phytosterols Multiple steps This compound This compound Fecosterol->this compound ERG2 Ergosterol Ergosterol This compound->Ergosterol Multiple steps (ERG3, ERG5, ERG4) This compound->Phytosterols

Caption: Overview of Sterol Biosynthesis in Eukaryotes.

Ergosterol_Pathway Lanosterol Lanosterol 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol ERG11, ERG24 Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 This compound This compound Fecosterol->this compound ERG2 5-dehydrothis compound 5-dehydrothis compound This compound->5-dehydrothis compound ERG3 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol 5-dehydrothis compound->Ergosta-5,7,24(28)-trienol ERG5 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG4 Azoles Azoles Azoles->Lanosterol inhibit ERG11 Terbinafine Terbinafine Squalene Squalene

Caption: The Fungal Ergosterol Biosynthesis Pathway.

Experimental Protocols for Studying the this compound Pathway

The investigation of the this compound pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Sterol Extraction from Fungal Cells

This protocol describes the extraction of total sterols from yeast or filamentous fungi for subsequent analysis by GC-MS or HPLC.

Materials:

  • Fungal cell culture

  • Glass beads (0.5 mm diameter)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas stream

Procedure:

  • Harvest fungal cells by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Wash the cell pellet with sterile water and re-centrifuge.

  • Resuspend the pellet in 1 ml of methanol in a glass tube.

  • Add an equal volume of glass beads.

  • Disrupt the cells by vigorous vortexing for 5-10 minutes.

  • Add 2 ml of chloroform and vortex for 1 minute.

  • Add 1 ml of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or methanol) for analysis.

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of sterols.[10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., HP-5MS)

  • Autosampler

Sample Preparation (Derivatization):

  • To the dried sterol extract, add 50 µl of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µl of pyridine.

  • Incubate at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.

  • Evaporate the derivatizing agent under nitrogen and redissolve the sample in hexane.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-650

Data Analysis:

  • Identify sterols by comparing their retention times and mass spectra with those of authentic standards and library databases (e.g., NIST).

Analysis of Sterols by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another widely used method for sterol analysis.[12][13][14]

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase (Example Gradient):

  • Solvent A: Acetonitrile/Water (90:10, v/v)

  • Solvent B: Isopropanol

  • Gradient: Start with 100% A, linearly increase to 100% B over 30 minutes, hold for 10 minutes.

Detection:

  • UV: Monitor at 205 nm for non-conjugated sterols or 282 nm for ergosterol.

  • MS: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

Gene Knockout Studies in Yeast

Creating knockout mutants of genes in the this compound pathway (e.g., ERG2, ERG3) in model organisms like Saccharomyces cerevisiae is crucial for functional analysis.[15][16]

Workflow for Creating a Gene Knockout using CRISPR/Cas9:

Gene_Knockout_Workflow Design gRNA Design guide RNA (gRNA) targeting the gene of interest Construct Plasmid Clone gRNA into a Cas9 expression plasmid Design gRNA->Construct Plasmid Yeast Transformation Transform yeast cells with the Cas9-gRNA plasmid and a repair template (optional) Construct Plasmid->Yeast Transformation Selection Select for transformed cells on appropriate media Yeast Transformation->Selection Verification Verify gene knockout by PCR and sequencing Selection->Verification Phenotypic Analysis Analyze the phenotype of the knockout mutant (e.g., sterol profile, drug sensitivity) Verification->Phenotypic Analysis

Caption: Workflow for Gene Knockout in Yeast.

The this compound Pathway as a Drug Target

The enzymes of the ergosterol biosynthesis pathway, including those directly involved with this compound, are well-established targets for antifungal drugs.[8]

  • Azoles (e.g., fluconazole, itraconazole): Inhibit lanosterol 14α-demethylase (ERG11), an enzyme upstream of this compound formation.[8][17]

  • Allylamines (e.g., terbinafine): Inhibit squalene epoxidase (ERG1), which acts much earlier in the pathway.[8]

  • Morpholines (e.g., amorolfine): Inhibit enzymes downstream of this compound, such as Δ14-reductase (ERG24) and Δ8-Δ7 isomerase (ERG2).[8]

The accumulation of specific sterol intermediates due to enzyme inhibition can be toxic to the fungal cell, highlighting the importance of tightly regulating the flow through this pathway.[17] The unique nature of the fungal this compound pathway continues to make it an attractive area for the discovery of new antifungal agents with novel mechanisms of action.

Conclusion

The this compound pathway stands as a critical juncture in the evolution of sterol biosynthesis, marking a key divergence between major eukaryotic lineages. Its central role in the production of ergosterol in fungi makes it a cornerstone of antifungal drug development. A thorough understanding of the enzymes, intermediates, and regulation of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of eukaryotic evolution and for developing new strategies to combat fungal diseases. The continued exploration of the this compound pathway promises to unveil further insights into the intricate tapestry of life's metabolic diversity.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Episterol using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a critical intermediate in the ergosterol biosynthesis pathway, particularly in fungi and yeast. As ergosterol is an essential component of fungal cell membranes, this pathway is a key target for antifungal drug development. Accurate measurement of this compound levels can provide valuable insights into the efficacy of drugs that inhibit enzymes downstream of its production, such as sterol C-5 desaturase (ERG3). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of sterols like this compound due to its high sensitivity and selectivity. This document provides a detailed protocol for the measurement of this compound levels using GC-MS.

Ergosterol Biosynthesis Pathway

The following diagram illustrates the position of this compound in the ergosterol biosynthesis pathway. Inhibition of downstream enzymes can lead to an accumulation of this compound, which can be quantified to assess drug efficacy.

Ergosterol_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_28_trienol Ergosterol Ergosterol Ergosta_5_7_24_28_trienol->Ergosterol GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Yeast Cell Pellet Saponification Saponification (Alkaline Hydrolysis) Sample->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction Derivatization Derivatization (Silylation to form TMS-ether) Extraction->Derivatization GC_MS GC-MS Analysis (Separation and Detection) Derivatization->GC_MS Integration Peak Integration and Identification GC_MS->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Reporting Reporting of this compound Levels Quantification->Reporting

Application Notes and Protocols for Episterol Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a crucial intermediate in the ergosterol biosynthesis pathway in fungi. As a sterol, it plays a vital role in fungal cell membrane structure and function. The study of this compound and its metabolism is of significant interest to researchers developing novel antifungal agents, as targeting steps in the ergosterol pathway is a proven strategy for antifungal drug development. This document provides detailed protocols for the extraction of this compound from fungal cultures, methods for its quantification, and an overview of its biosynthetic pathway.

Data Presentation: Quantitative Analysis of this compound

The absolute quantification of this compound in fungal cultures is not widely reported in the literature, with most studies focusing on the major sterol, ergosterol. However, studies on the sterol composition of certain fungi, particularly within the order Mucorales, have provided relative percentages of this compound. The following table summarizes available data on this compound content in various fungal species. It is important to note that the yield of this compound can be influenced by culture conditions, extraction method, and the specific fungal strain.

Fungal SpeciesExtraction MethodAnalytical MethodThis compound Content (% of Total Sterols)Reference
Lichtheimia corymbiferaSaponification, Hexane ExtractionGC-MS2.4%[1]
Rhizopus microsporusSaponification, Hexane ExtractionGC-MS2.4%[1]
Rhizomucor pusillusSaponification, Hexane ExtractionGC-MS1.4%[1]
Mucor circinelloidesNot SpecifiedNot SpecifiedPresent[2]

Experimental Protocols

The following protocols are adapted from established methods for fungal sterol extraction and can be optimized for the specific fungal species and research question.

Protocol 1: Alkaline Hydrolysis (Saponification) followed by Hexane Extraction

This is a robust method for the extraction of total sterols, including esterified forms.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Methanolic potassium hydroxide (KOH) solution (2 M)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest and Prepare Fungal Biomass:

    • Harvest fungal mycelium from liquid culture by filtration or from solid media by scraping.

    • Wash the mycelium with deionized water to remove residual media.

    • Lyophilize (freeze-dry) the mycelium to a constant weight for accurate quantification. Alternatively, fresh weight can be used, but dry weight is recommended for consistency.

    • Grind the dried mycelium to a fine powder.

  • Saponification:

    • Weigh approximately 100-500 mg of dried fungal powder into a round-bottom flask.

    • Add 10 mL of 2 M methanolic KOH solution.

    • Reflux the mixture at 80°C for 1-2 hours with constant stirring. This step hydrolyzes sterol esters, releasing free sterols.

  • Extraction:

    • Allow the mixture to cool to room temperature.

    • Add 10 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Extract the non-saponifiable lipids (including this compound) by adding 10 mL of n-hexane and shaking vigorously for 1-2 minutes.

    • Allow the layers to separate and collect the upper hexane layer.

    • Repeat the extraction of the aqueous layer two more times with 10 mL of n-hexane each time.

    • Combine the three hexane extracts.

  • Washing and Drying:

    • Wash the combined hexane extract with an equal volume of deionized water to remove any remaining KOH.

    • Discard the aqueous layer.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation and Sample Preparation:

    • Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Resuspend the dried lipid extract in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., methanol or acetonitrile).

    • Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC or GC vial.

Protocol 2: Solvent Extraction (Non-Saponification)

This method is suitable for the extraction of free sterols.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade) or Chloroform (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Vortex mixer

  • Rotary evaporator or nitrogen stream

  • Glass vials

Procedure:

  • Harvest and Prepare Fungal Biomass:

    • Follow the same procedure as in Protocol 1, step 1.

  • Extraction:

    • Weigh approximately 100-500 mg of dried fungal powder into a glass centrifuge tube.

    • Add a solvent mixture of methanol:dichloromethane (1:2, v/v) or chloroform:methanol (2:1, v/v). A typical volume is 10 mL per 100 mg of biomass.

    • Vortex the mixture vigorously for 2 minutes.

    • Sonciate the mixture in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the fungal debris.

  • Phase Separation (if using chloroform:methanol):

    • If using a chloroform:methanol mixture, add deionized water (approximately 1/5th of the total solvent volume) to induce phase separation.

    • Vortex and centrifuge again. The lower chloroform layer will contain the lipids.

  • Solvent Collection and Evaporation:

    • Carefully collect the supernatant (the solvent layer containing the extracted lipids).

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Preparation for Analysis:

    • Resuspend the dried lipid extract in a known volume of a suitable solvent for analysis.

    • Filter the sample through a 0.22 µm syringe filter into an analysis vial.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the preferred method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the sterols.

HPLC-DAD Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15 v/v). The exact ratio may need to be optimized for best separation of this compound from other sterols.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector monitoring at 282 nm (the characteristic absorbance wavelength for sterols with a conjugated diene system like ergosterol). While this compound lacks this specific chromophore, it can be detected at lower wavelengths (e.g., 205-210 nm), or an MS detector can be used for more specific detection.

  • Quantification: Based on a calibration curve generated using a pure this compound standard. If a standard is not available, relative quantification can be performed by comparing peak areas to an internal standard.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is a key intermediate in the late stages of the ergosterol biosynthesis pathway, which is highly conserved in fungi. The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce sterol precursors. The formation of this compound from fecosterol is a critical step.

Episterol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 (Sterol C-24 methyltransferase) This compound This compound Fecosterol->this compound ERG2 (C-8 sterol isomerase) Ergosterol_Intermediates Further Ergosterol Intermediates This compound->Ergosterol_Intermediates ERG3, ERG5, ERG4

Caption: Simplified pathway of this compound biosynthesis from zymosterol in fungi.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from fungal cultures.

Extraction_Workflow cluster_workflow This compound Extraction and Analysis Workflow Culture Fungal Culture (e.g., Mucorales) Harvest Harvest and Lyophilize Mycelium Culture->Harvest Extraction Sterol Extraction (Saponification or Solvent) Harvest->Extraction Purification Purification and Solvent Evaporation Extraction->Purification Analysis HPLC or GC-MS Analysis Purification->Analysis Quantification Quantification of this compound Analysis->Quantification

Caption: General workflow for the extraction and quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Comprehensive Analysis of Sterols, Including Episterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the simultaneous identification and quantification of a range of sterols from biological samples, with a specific focus on the analysis of episterol. Sterols are essential components of cellular membranes and precursors to vital signaling molecules. This compound, a key intermediate in the ergosterol biosynthesis pathway in fungi and a branch-point metabolite in phytosterol synthesis in plants, is of significant interest in drug development, particularly for antifungal and agricultural applications. The method described herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling researchers to accurately profile sterol compositions and investigate the effects of chemical compounds on sterol metabolism.

Introduction

Sterol analysis is crucial for understanding cellular physiology and identifying potential drug targets. The structural similarity and varying concentrations of different sterol species, especially isomers, present a significant analytical challenge.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the preferred technique for sterol analysis due to its high sensitivity, selectivity, and ability to resolve complex mixtures.[2][3] This is particularly important for the analysis of minor yet metabolically significant sterols like this compound.

This document provides a detailed protocol for the extraction, separation, and quantification of sterols, including this compound, from biological matrices. The method utilizes a reverse-phase HPLC separation coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and sensitivity.[4]

Experimental Protocols

Sample Preparation

A multi-step procedure is employed to extract and purify sterols from biological samples such as cultured cells or tissues.

a. Lipid Extraction (Modified Bligh-Dyer Method) [3]

  • Homogenize the biological sample (e.g., 1x10^7 cells or 100 mg tissue) in a mixture of chloroform:methanol (1:2, v/v).

  • Add an internal standard solution containing deuterated sterol analogs (e.g., d7-cholesterol, d7-lathosterol) to the homogenate to correct for extraction efficiency and matrix effects.

  • Vortex the mixture vigorously and then add chloroform and water to induce phase separation.

  • Centrifuge the sample to pellet cellular debris and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Saponification (Optional, for analysis of total sterols) [5]

  • To the dried lipid extract, add a solution of 1 M potassium hydroxide in 90% ethanol.

  • Incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • After cooling, add water and extract the non-saponifiable lipids (including free sterols) with hexane or diethyl ether.

  • Collect the organic phase and dry it under nitrogen.

c. Solid-Phase Extraction (SPE) for Sterol Fraction Enrichment [3]

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

  • Load the sample onto a pre-conditioned silica SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove less polar lipids like hydrocarbons.

  • Elute the sterol fraction with a solvent of intermediate polarity, such as a mixture of hexane and isopropanol (e.g., 95:5, v/v).

  • Dry the eluted sterol fraction under nitrogen and reconstitute in the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Analysis

a. Liquid Chromatography Conditions

The chromatographic separation of sterol isomers is critical. A pentafluorophenyl (PFP) stationary phase is recommended for its unique selectivity towards structurally similar sterols.[6][7]

ParameterValue
Column Pentafluorophenyl (PFP), 2.1 x 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol:Acetonitrile (1:1, v/v)
Gradient 80% B to 100% B over 15 min, hold at 100% B for 5 min, return to 80% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: The separation of this compound from its isomer fecosterol is particularly challenging. Optimization of the gradient slope and mobile phase composition may be required to achieve baseline resolution.

b. Mass Spectrometry Conditions

Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of non-polar compounds like sterols as it provides robust ionization.[4]

ParameterValue
Ionization Mode Positive APCI
Corona Current 4 µA
Vaporizer Temperature 400°C
Capillary Voltage 3.5 kV
Sheath Gas Flow 35 arb
Auxiliary Gas Flow 10 arb
Scan Type Multiple Reaction Monitoring (MRM)

c. MRM Transitions

Specific precursor-to-product ion transitions should be optimized for each sterol of interest. The following table provides examples of MRM transitions for key sterols.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 399.4381.415
Fecosterol 399.4381.415
Ergosterol 397.4379.412
Lanosterol 427.4409.418
Zymosterol 385.4367.415
d7-Lathosterol (IS) 396.4378.415

Note: Since this compound and fecosterol are isomers, they will have the same MRM transitions. Their identification and quantification rely solely on their chromatographic separation.

Data Presentation

The following table summarizes representative quantitative data for key sterol intermediates in the ergosterol biosynthesis pathway. This data is compiled from literature and serves as an example. Actual concentrations will vary depending on the biological system and experimental conditions.

SterolRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linear Range (ng/mL)
Lanosterol18.20.51.51.5 - 500
Zymosterol14.50.20.60.6 - 200
This compound 13.8~0.5~1.51.5 - 200
Fecosterol13.5~0.5~1.51.5 - 200
Ergosterol12.10.10.30.3 - 1000

Note: Retention times for this compound and fecosterol are estimated and will require experimental verification and optimization for baseline separation. LOD, LOQ, and linear range for this compound and fecosterol are estimated based on similar sterol intermediates and require experimental determination.

Mandatory Visualization

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the position of this compound.

Ergosterol_Pathway cluster_pre Pre-Squalene Pathway cluster_post Post-Squalene Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol This compound This compound Fecosterol->this compound ERG2 (Sterol 8-isomerase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta-5,7,24(28)-trienol ERG3 (C-5 desaturase) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol

Caption: Ergosterol biosynthesis pathway highlighting key intermediates.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample_Collection Lipid_Extraction Lipid_Extraction Sample_Collection->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification SPE_Cleanup SPE_Cleanup Saponification->SPE_Cleanup HPLC_Separation HPLC_Separation SPE_Cleanup->HPLC_Separation MS_MS_Detection MS_MS_Detection HPLC_Separation->MS_MS_Detection Peak_Integration Peak_Integration MS_MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data_Reporting Quantification->Data_Reporting

Caption: Overview of the experimental workflow for sterol analysis.

Conclusion

The HPLC-MS method detailed in this application note provides a sensitive and specific approach for the comprehensive analysis of sterols, including the challenging intermediate, this compound. By employing a PFP column for enhanced separation of isomers and a triple quadrupole mass spectrometer for high-sensitivity detection, this method enables researchers to accurately quantify a wide range of sterols in complex biological matrices. This analytical tool is invaluable for studies in drug development, fungal biology, and plant science, facilitating a deeper understanding of sterol metabolism and its role in various biological processes. Careful optimization of the chromatographic conditions is paramount for the successful resolution of critical isomer pairs like this compound and fecosterol.

References

Application Notes and Protocols for Studying Episterol Synthesis Using Gene Knockout Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a critical sterol intermediate in the biosynthesis of major sterols in various eukaryotic organisms.[1] In fungi, it is a precursor to the essential membrane component ergosterol, while in plants, it serves as a branch point for the synthesis of phytosterols and brassinosteroids.[1] Understanding the regulation of this compound synthesis is crucial for developing novel antifungal drugs and for agricultural biotechnology. Gene knockout technologies, particularly the CRISPR-Cas9 system, provide a powerful tool for elucidating the function of specific genes within the this compound synthesis pathway by observing the phenotypic and metabolic consequences of their inactivation.[2][3][4]

These application notes provide a comprehensive guide for researchers on how to employ gene knockout techniques to study this compound synthesis. This document outlines the this compound synthesis pathway, details protocols for CRISPR-Cas9-mediated gene knockout, and provides methods for the validation and quantitative analysis of resulting sterol profiles.

This compound Synthesis Pathway

This compound synthesis is a multi-step enzymatic process. In the well-characterized ergosterol biosynthesis pathway in fungi, this compound is formed from fecosterol by the action of the C-8 sterol isomerase enzyme, which is encoded by the ERG2 gene.[1][5] Following its formation, this compound is further metabolized. For instance, in yeast, it is converted to 5-dehydrothis compound by the C-5 sterol desaturase enzyme, encoded by the ERG3 gene, a crucial step toward the production of ergosterol.[1][5]

The key genes involved in the later stages of ergosterol biosynthesis, including the steps immediately preceding and following this compound, are often non-essential for yeast survival under standard laboratory conditions, making them excellent targets for knockout studies.[6][7] However, mutations in these genes can lead to altered sterol profiles and impact cell growth and drug susceptibility.[6]

Episterol_Synthesis_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C-8 sterol isomerase) 5-Dehydrothis compound 5-Dehydrothis compound This compound->5-Dehydrothis compound ERG3 (C-5 sterol desaturase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol 5-Dehydrothis compound->Ergosta-5,7,24(28)-trienol Ergosta-5,7,22,24(28)-tetraen-3β-ol Ergosta-5,7,22,24(28)-tetraen-3β-ol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraen-3β-ol ERG5 (C-22 sterol desaturase) Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraen-3β-ol->Ergosterol ERG4 (C-24 sterol reductase)

Caption: A simplified diagram of the late-stage ergosterol biosynthesis pathway highlighting the position of this compound.

Application of Gene Knockout Technology

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a versatile and efficient genome-editing tool for creating gene knockouts.[2][3][8] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[3] The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), can introduce insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional knockout of the target gene.[2][3]

By targeting genes such as ERG2 or ERG3, researchers can disrupt the this compound synthesis pathway at specific points. An ERG2 knockout is expected to lead to an accumulation of fecosterol and a depletion of this compound and downstream sterols. Conversely, an ERG3 knockout would likely result in the accumulation of this compound.

Gene_Knockout_Logic cluster_wildtype Wild-Type Cell cluster_knockout ERG2 Knockout Cell ERG2_WT Functional ERG2 Gene Fecosterol_WT Fecosterol Episterol_WT This compound Fecosterol_WT->Episterol_WT ERG2 Protein ERG2_KO Non-functional ERG2 Gene Fecosterol_KO Fecosterol Accumulation Episterol_KO This compound Depletion Fecosterol_KO->Episterol_KO No Functional ERG2 Protein

Caption: Logical diagram illustrating the effect of ERG2 gene knockout on sterol metabolism.

Experimental Protocols

The following protocols provide a step-by-step guide for generating and validating gene knockout cell lines to study this compound synthesis.

Protocol 1: CRISPR-Cas9 Mediated Knockout of Target Gene

This protocol outlines the transient transfection of a plasmid containing both the Cas9 nuclease and the gene-specific gRNA.[8]

Materials:

  • Yeast or fungal cell line of interest

  • Appropriate growth media and plates

  • All-in-one CRISPR-Cas9 plasmid vector (e.g., pX459)

  • Designed and validated gRNA sequences targeting the gene of interest (e.g., ERG2)

  • Lipid-based transfection reagent or electroporation apparatus

  • Selection antibiotic (if applicable, e.g., puromycin for pX459)

  • Nuclease-free water

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • gRNA Design: Design two to three gRNAs targeting an early exon of the gene of interest using online design tools. Ensure high on-target scores and minimal off-target predictions.

  • Plasmid Construction: Clone the designed gRNA sequences into the CRISPR-Cas9 vector according to the manufacturer's instructions.

  • Cell Culture: Culture the target cells to the appropriate confluency for transfection (typically 70-80%).

  • Transfection: Transfect the cells with the CRISPR-Cas9-gRNA plasmid using a suitable method (e.g., lipid-mediated transfection or electroporation). Include a negative control (e.g., a scrambled gRNA).

  • Selection (Optional): If using a vector with a selection marker, apply the appropriate antibiotic to select for transfected cells.

  • Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.

  • Colony Expansion: Expand the single-cell colonies into larger culture vessels.

  • Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded clone.

  • PCR Amplification: Amplify the genomic region surrounding the gRNA target site using PCR.

  • Mutation Analysis: Analyze the PCR products for the presence of indels using Sanger sequencing and a decomposition tool like TIDE (Tracking of Indels by DEcomposition) or by next-generation sequencing.[9]

Protocol 2: Validation of Gene Knockout

Validation is a critical step to confirm the successful knockout of the target gene at both the genomic and functional levels.

Materials:

  • Genomic DNA from wild-type and putative knockout clones

  • PCR reagents

  • Sanger sequencing services

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR reagents and instrument

  • Antibodies against the target protein (if available)

  • Western blotting reagents and equipment

  • Mass spectrometer for proteomic analysis

Procedure:

  • Genomic DNA Sequencing: Confirm the presence of a frameshift-inducing indel in both alleles of the target gene by Sanger sequencing of the PCR products from Protocol 1.[8][9]

  • mRNA Expression Analysis (Optional but Recommended):

    • Extract total RNA from wild-type and knockout clones.

    • Synthesize cDNA.

    • Perform quantitative PCR (qPCR) to assess the mRNA expression level of the target gene. A significant reduction in mRNA levels can indicate nonsense-mediated decay resulting from the frameshift mutation.

  • Protein Expression Analysis:

    • Western Blotting: If a specific antibody is available, perform a Western blot to confirm the absence of the target protein in the knockout clones.[4]

    • Mass Spectrometry: For a more comprehensive and unbiased validation, use mass spectrometry-based proteomics to confirm the absence of the target protein.[4]

Experimental_Workflow cluster_validation Validation Steps gRNA_Design gRNA Design & Plasmid Construction Transfection Transfection of Cells gRNA_Design->Transfection Selection Selection & Single-Cell Cloning Transfection->Selection Expansion Expansion of Clones Selection->Expansion Validation Validation of Knockout Expansion->Validation Sterol_Analysis Quantitative Sterol Analysis Expansion->Sterol_Analysis Sequencing Genomic Sequencing qPCR mRNA Analysis (qPCR) Western_Blot Protein Analysis (Western Blot/MS)

Caption: A high-level workflow for generating and analyzing gene knockout cell lines.

Protocol 3: Quantitative Analysis of Sterols

This protocol describes the extraction and analysis of sterols from wild-type and knockout cells using gas chromatography-mass spectrometry (GC-MS).[10][11]

Materials:

  • Wild-type and validated knockout cell pellets

  • Internal standard (e.g., epicoprostanol)

  • Saponification reagent (e.g., methanolic KOH)

  • Extraction solvent (e.g., hexane or cyclohexane)

  • Derivatization reagent (e.g., BSTFA + TMCS)

  • GC-MS system with a suitable capillary column

Procedure:

  • Cell Harvesting: Harvest a known quantity of cells (e.g., by cell count or total protein) from wild-type and knockout cultures.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample.

  • Saponification: Saponify the samples to release sterols from their esterified forms.

  • Extraction: Extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS system. Use a temperature program that allows for the separation of different sterol isomers.

  • Data Analysis: Identify and quantify the different sterols based on their retention times and mass spectra compared to authentic standards. Normalize the quantities to the internal standard and the initial amount of cells or protein.

Data Presentation

Quantitative data from sterol analysis should be presented in a clear and organized manner to facilitate comparison between wild-type and knockout cell lines.

Table 1: Relative Sterol Abundance in Wild-Type vs. ERG2 Knockout Cells

SterolWild-Type (Relative Abundance)ERG2 Knockout (Relative Abundance)Fold Change
Fecosterol1.015.2+15.2
This compound10.5Not Detected-
Ergosterol100.0Not Detected-

Note: The data in this table is hypothetical and for illustrative purposes.

Table 2: Sterol Quantification in Wild-Type vs. ERG3 Knockout Cells

SterolWild-Type (ng/mg protein)ERG3 Knockout (ng/mg protein)p-value
Fecosterol5.2 ± 0.84.9 ± 0.6>0.05
This compound25.1 ± 3.5150.7 ± 15.2<0.001
Ergosterol850.4 ± 75.150.3 ± 8.9<0.001

Note: The data in this table is hypothetical and for illustrative purposes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low transfection efficiency Suboptimal cell health; incorrect reagent-to-DNA ratio; inappropriate transfection method.Ensure cells are healthy and in the logarithmic growth phase; optimize the transfection protocol for the specific cell line.
No indels detected after sequencing Inefficient gRNA; inactive Cas9 nuclease.Design and test new gRNA sequences; verify the integrity and expression of the Cas9 plasmid.
Only mono-allelic knockouts obtained Low efficiency of double-strand break and repair.Screen a larger number of clones; consider using two different gRNAs simultaneously to excise a larger fragment.
No change in sterol profile despite confirmed knockout Genetic redundancy (another gene compensates for the loss of function); the gene is not involved in the pathway as hypothesized.Perform a BLAST search to identify potential paralogs and consider creating double knockouts; re-evaluate the hypothesized function of the gene.

References

Application Notes and Protocols for Studying Episterol in Membranes Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a crucial intermediate in the ergosterol biosynthesis pathway in fungi. As ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, understanding the dynamics and regulation of its synthesis is of significant interest for the development of antifungal therapies. This document provides detailed application notes and protocols for utilizing fluorescent sterol probes to investigate the role and behavior of this compound within cellular membranes. Due to the structural similarity between this compound and other sterols like ergosterol and cholesterol, fluorescent analogs of these latter sterols, particularly dehydroergosterol (DHE), serve as effective probes. DHE is an intrinsically fluorescent sterol that closely mimics the biophysical properties of native sterols, making it an invaluable tool for live-cell imaging and biophysical studies.

Featured Fluorescent Probe: Dehydroergosterol (DHE)

Dehydroergosterol (ergosta-5,7,9(11),22-tetraen-3β-ol) is a naturally occurring fluorescent sterol that serves as an excellent analog for studying sterol trafficking and distribution in living cells. Its intrinsic fluorescence, arising from the conjugated double bond system in the B-ring, allows for direct visualization without the need for a bulky fluorescent tag that could alter its behavior.

Quantitative Data of Fluorescent Sterol Probes

For researchers selecting a probe, the following table summarizes key photophysical properties of DHE and provides a comparison with another commonly used, extrinsically labeled sterol probe, BODIPY-cholesterol.

PropertyDehydroergosterol (DHE)BODIPY-Cholesterol
Excitation Max (nm) ~324[1]~500
Emission Max (nm) ~375[1]~510
Quantum Yield (Φ) ~0.56 (in POPC vesicles)[2]High
Fluorescence Lifetime (τ, ns) ~0.86 (in POPC vesicles)[2][3]~2-3
Analogue of Ergosterol/CholesterolCholesterol
Key Advantages Minimal structural perturbation; mimics natural sterol behavior closely.[4]High brightness and photostability.
Key Disadvantages UV excitation required; lower quantum yield and photostability compared to tagged probes.[4]Bulky fluorophore can alter membrane partitioning and trafficking.

Experimental Protocols

Protocol 1: Labeling Yeast Cells with DHE using Methyl-β-Cyclodextrin

This protocol describes the loading of yeast cells with DHE for subsequent fluorescence microscopy analysis. Methyl-β-cyclodextrin (MβCD) is used as a carrier to facilitate the efficient and controlled delivery of the hydrophobic DHE to the plasma membrane.

Materials:

  • Yeast culture (e.g., Saccharomyces cerevisiae)

  • Yeast growth medium (e.g., YPD or synthetic defined medium)

  • Dehydroergosterol (DHE)

  • Methyl-β-cyclodextrin (MβCD)

  • Ethanol (anhydrous)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Microcentrifuge tubes

  • Spectrophotometer

  • Fluorescence microscope

Procedure:

  • Prepare DHE/MβCD Loading Solution:

    • Prepare a stock solution of DHE in ethanol (e.g., 1 mg/mL).

    • In a glass vial, add a desired amount of the DHE stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen to form a thin film of DHE on the bottom of the vial.

    • Prepare a solution of MβCD in PBS or your experimental buffer (e.g., 10 mM).

    • Add the MβCD solution to the vial containing the DHE film.

    • Sonicate or vortex the solution vigorously for 15-30 minutes to form the DHE/MβCD complex. The solution should be clear.

    • Determine the final concentration of DHE in the loading solution spectrophotometrically.

  • Yeast Cell Preparation:

    • Grow yeast cells in the appropriate medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cell pellet twice with sterile PBS or the desired imaging buffer.

    • Resuspend the cells in the imaging buffer to a desired density.

  • Cell Labeling:

    • Add the DHE/MβCD loading solution to the yeast cell suspension to a final DHE concentration typically in the range of 1-10 µM.

    • Incubate the cells at room temperature or 30°C for 15-30 minutes with gentle agitation.

    • After incubation, wash the cells twice with fresh imaging buffer to remove excess DHE/MβCD complex.

  • Microscopy Preparation:

    • Resuspend the final cell pellet in a small volume of imaging buffer.

    • Mount the cells on a microscope slide. For live-cell imaging of non-adherent yeast, an agar pad can be used to immobilize the cells.[5]

    • Proceed with fluorescence microscopy.

Protocol 2: Live-Cell Fluorescence Microscopy of DHE in Yeast

This protocol outlines the general procedure for visualizing DHE in living yeast cells.

Equipment and Settings:

  • Microscope: An inverted fluorescence microscope equipped for UV excitation.

  • Objective: A high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x).

  • Light Source: A mercury or xenon arc lamp, or a UV laser.

  • Filter Set for DHE:

    • Excitation filter: ~330-380 nm

    • Dichroic mirror: ~400 nm

    • Emission filter: ~420 nm long-pass

  • Detector: A sensitive camera (e.g., cooled CCD or sCMOS).

Procedure:

  • Prepare Labeled Cells: Follow Protocol 1 to label yeast cells with DHE.

  • Mounting for Live-Cell Imaging:

    • Prepare a 2% agarose pad with the appropriate growth medium.

    • Pipette a small volume (2-3 µL) of the labeled cell suspension onto a clean glass slide.

    • Carefully place the agarose pad over the cell suspension.

    • Place a coverslip on top of the agarose pad and seal the edges with nail polish if imaging for an extended period.

  • Image Acquisition:

    • Locate the cells using brightfield or DIC microscopy.

    • Switch to the DHE fluorescence channel.

    • Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[6]

    • Acquire images. For time-lapse imaging, define the time intervals and duration of the experiment.

Protocol 3: Fixation of Yeast Cells for DHE Imaging

For certain applications requiring fixed samples, this protocol can be used. Note that fixation can sometimes alter lipid distribution.

Materials:

  • Labeled yeast cells (from Protocol 1)

  • Paraformaldehyde (PFA), EM grade

  • PBS

  • Mounting medium with an antifade reagent

Procedure:

  • Fixation:

    • To the labeled yeast cell suspension, add PFA to a final concentration of 3.7-4%.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[5]

  • Washing:

    • Wash the fixed cells three times with PBS to remove the fixative.

  • Mounting:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Apply a drop of the cell suspension to a poly-L-lysine coated slide to enhance adherence.

    • Allow the cells to settle and adhere for 10-15 minutes.

    • Gently wash off non-adherent cells with PBS.

    • Add a drop of mounting medium with an antifade reagent and place a coverslip on top.

  • Imaging:

    • Image the fixed cells using the same microscopy settings as for live-cell imaging.

Visualizations of Experimental Workflows and Signaling Pathways

Ergosterol Biosynthesis Pathway from Zymosterol

The following diagram illustrates the late stages of the ergosterol biosynthesis pathway, highlighting the position of this compound as a key intermediate.

Ergosterol_Biosynthesis cluster_key Key Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 This compound This compound Fecosterol->this compound ERG2 Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_trienol ERG3 Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol ERG5 / ERG4 key_intermediate Key Intermediate (this compound) other_sterol Other Sterol Intermediates final_product Final Product (Ergosterol)

Ergosterol biosynthesis pathway showing this compound.
Experimental Workflow for DHE Labeling and Imaging

This diagram outlines the key steps for preparing and imaging yeast cells with the fluorescent sterol probe DHE.

DHE_Workflow start Start: Yeast Culture (Mid-log phase) prep_cells Cell Preparation (Harvest & Wash) start->prep_cells labeling Cell Labeling (Incubate cells with DHE) prep_cells->labeling prep_dhe DHE/MβCD Complex Preparation prep_dhe->labeling wash Wash Cells (Remove excess DHE) labeling->wash mount Mounting (Agarose pad for live cells) wash->mount image Fluorescence Microscopy (UV Excitation) mount->image

Workflow for DHE labeling and imaging of yeast.
SREBP/Sre1-Mediated Regulation of Sterol Biosynthesis

This signaling pathway illustrates how fungal cells sense low sterol levels and activate the transcription of genes involved in ergosterol synthesis, including those acting on this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP_SCAP Sre1-Scp1 Complex (Inactive) S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi INSIG Insig-1 S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP nSre1 (Active) S2P->nSREBP Cleavage 2 & Release SRE Sterol Response Element (SRE) nSREBP->SRE Binding ERG_Genes ERG Gene Transcription (e.g., ERG2, ERG3) SRE->ERG_Genes Activation LowSterol Low Sterol Levels LowSterol->SREBP_SCAP Dissociation from Insig-1

SREBP/Sre1 signaling pathway in fungi.

References

Application Notes and Protocols for In Vitro Assays of Episterol Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The episterol pathway, also known as the Kandutsch-Russell pathway, represents a critical branch of the post-lanosterol cholesterol biosynthesis process. This pathway involves a series of enzymatic reactions that convert lanosterol into cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.[1] The enzymes within this pathway are significant targets for drug development, particularly for cholesterol-lowering agents and antifungal medications.[2] These application notes provide detailed protocols for in vitro assays of key enzymes in the this compound pathway, offering robust methods for screening potential inhibitors and characterizing enzyme kinetics.

This compound Biosynthesis Pathway

Episterol_Pathway This compound Pathway of Cholesterol Biosynthesis Lanosterol Lanosterol FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol (FF-MAS) Lanosterol->FF_MAS CYP51A1 (Lanosterol 14α-demethylase) T_MAS 4,4-dimethyl-5α-cholesta- 8,24-dien-3β-ol (T-MAS) FF_MAS->T_MAS TM7SF2 (Δ14-Sterol Reductase) Zymosterol Zymosterol T_MAS->Zymosterol SC4MOL, NSDHL (C4-Demethylation Complex) Lathosterol Lathosterol Zymosterol->Lathosterol EBP (Sterol Δ8-Δ7 Isomerase) Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC SC5D (Lathosterol Oxidase) Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 (7-Dehydrocholesterol Reductase)

Caption: Key enzymatic steps in the post-lanosterol (this compound) pathway.

Lanosterol 14α-Demethylase (CYP51A1)

Application Note

CYP51A1 is a critical cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in cholesterol biosynthesis.[3][4] Its essential role makes it a prime target for antifungal drugs and a potential target for cholesterol-lowering therapies.[1][2] The following protocol describes a reconstituted in vitro assay to measure CYP51A1 activity, suitable for inhibitor screening and kinetic analysis. The assay measures the conversion of lanosterol to its demethylated product, which can be quantified using HPLC.[4][5]

CYP51_Assay_Workflow Workflow for Reconstituted CYP51A1 Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents: - Recombinant Human CYP51A1 - Cytochrome P450 Reductase (CPR) - Lanosterol Substrate - Test Compound (e.g., inhibitor) - Reaction Buffer Mix Combine CYP51A1, CPR, Buffer, and Test Compound Reagents->Mix Preincubation Pre-incubate mixture Mix->Preincubation Start Initiate reaction with Lanosterol Preincubation->Start Incubate Incubate at 37°C Start->Incubate Stop Stop reaction (e.g., add organic solvent) Incubate->Stop Extract Extract sterols Stop->Extract Analyze Analyze by HPLC or LC-UV Extract->Analyze Quantify Quantify substrate and product peaks Analyze->Quantify

Caption: General workflow for a CYP51A1 in vitro enzymatic assay.

Experimental Protocol: Reconstituted CYP51A1 Activity Assay

This protocol is adapted from methodologies used to evaluate CYP51A1 inhibitors.[3]

  • Reagent Preparation:

    • Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM EDTA.

    • Enzyme Solution: Prepare a solution containing 0.5 µM recombinant human CYP51A1 and 2.0 µM cytochrome P450 reductase (CPR) in reaction buffer.

    • Substrate Solution: Prepare a 50 µM solution of lanosterol in a suitable solvent (e.g., methanol).

    • Test Compound: Dissolve the test inhibitor (e.g., ketoconazole) in DMSO to create a stock solution.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the enzyme solution with the test compound at the desired final concentration. Include a "no compound" control with an equivalent volume of DMSO.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the lanosterol substrate solution to a final concentration of 50 µM.

    • Incubate the reaction mixture for 30-60 minutes at 37°C with gentle shaking.

    • Stop the reaction by adding 2 volumes of ethyl acetate.

  • Product Analysis:

    • Vortex vigorously to extract the sterols into the ethyl acetate layer.

    • Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried sterol extract in a mobile phase (e.g., acetonitrile/water mixture).

    • Analyze the sample by reverse-phase HPLC, monitoring absorbance at a suitable wavelength (e.g., 205 nm) to separate and quantify lanosterol and the product, FF-MAS.[5]

  • Data Analysis:

    • Calculate the percentage of lanosterol conversion.

    • Determine the percent inhibition by comparing the activity in the presence of the test compound to the "no compound" control.

    • For IC50 determination, perform the assay with a range of inhibitor concentrations.

Data Presentation: CYP51A1 Inhibition
CompoundConcentrationRelative Activity (%)Citation
No Compound-100.0[3]
Luteolin25 µM92.6[3]
Luteolin 7,3′-disulfate25 µM49.9[3]
Ketoconazole5 µM5.4[3]

Δ14-Sterol Reductase (TM7SF2)

Application Note

Δ14-sterol reductase, encoded by the TM7SF2 gene, catalyzes the reduction of the C14-15 double bond in the sterol backbone, a key step following demethylation by CYP51A1.[6][7] Assessing the quantity of this enzyme is crucial for studies on cholesterol metabolism regulation. Commercially available ELISA kits provide a high-sensitivity method for quantifying TM7SF2 protein in various biological samples.[8][9] Functional activity can be assessed by expressing the enzyme in a host cell line and measuring substrate conversion.[7]

ELISA_Workflow Workflow for TM7SF2 Sandwich ELISA cluster_binding 1. Antigen Binding cluster_detection 2. Detection cluster_readout 3. Signal Generation & Readout Plate Start with pre-coated plate (Anti-TM7SF2 Antibody) AddSample Add standards and samples to wells Plate->AddSample Incubate1 Incubate to allow TM7SF2 to bind AddSample->Incubate1 Wash1 Wash to remove unbound substances Incubate1->Wash1 AddBiotinAb Add biotin-conjugated anti-TM7SF2 antibody Wash1->AddBiotinAb Incubate2 Incubate AddBiotinAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddHRP Add Streptavidin-HRP Wash2->AddHRP Incubate3 Incubate AddHRP->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add HRP substrate solution Wash3->AddSubstrate Incubate4 Incubate for color development AddSubstrate->Incubate4 AddStop Add stop solution Incubate4->AddStop Read Measure absorbance at 450 nm AddStop->Read

Caption: Step-by-step workflow for a typical TM7SF2 sandwich ELISA.

Experimental Protocol: TM7SF2 Sandwich ELISA

This protocol is a generalized procedure based on commercially available kits.[8][9] Always refer to the specific kit manufacturer's instructions.

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the TM7SF2 standard to generate a standard curve.

    • Prepare samples (e.g., serum, plasma, cell culture supernatants) as required.

  • Assay Procedure:

    • Add 100 µL of each standard and sample into the appropriate wells of the antibody pre-coated microplate.

    • Cover the plate and incubate for 2 hours at 37°C.

    • Aspirate the liquid from each well and wash 3 times with wash buffer.

    • Add 100 µL of biotin-conjugated detection antibody to each well.

    • Cover and incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 3 times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Cover and incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 5 times.

  • Signal Detection:

    • Add 90 µL of HRP substrate solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Analysis:

    • Read the optical density (OD) at 450 nm within 5 minutes of adding the stop solution.

    • Create a standard curve by plotting the OD of each standard against its concentration.

    • Determine the concentration of TM7SF2 in the samples by interpolating their OD values from the standard curve.

Data Presentation: TM7SF2 ELISA Kit Specifications
ParameterSpecificationCitation
Assay TypeSandwich ELISA (Quantitative)[8][9]
Sample TypesSerum, Plasma, Cell culture supernatants, Other biological fluids[8][9]
Detection MethodColorimetric[8]
Assay Duration3-5 hours[8]
SpecificityHigh sensitivity and specificity for Human TM7SF2[8][10]
Cross-ReactivityNo significant cross-reactivity with analogues observed[8][10]

Sterol C4-Methyl Oxidase (SC4MOL)

Application Note

SC4MOL (also known as MSMO1) is the first enzyme in the three-step C4-demethylation complex, which removes two methyl groups from the C4 position of the sterol ring.[11][12] This process is essential for producing zymosterol.[11] Direct in vitro assays for human SC4MOL are complex; however, activity can be measured using microsomal preparations with a radiolabeled substrate.[13] An alternative cell-based approach involves depleting the enzyme using siRNA and measuring the resulting change in total cellular cholesterol.[11]

SC4MOL_Assay_Workflow Workflow for Microsomal SC4MOL Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Microsomes Isolate microsomes from S. cerevisiae or other expression system Mix Combine microsomes, substrate, cofactors, and test compound Microsomes->Mix Reagents Prepare Reagents: - [14C]-labeled substrate (e.g., 4,4-dimethyl-zymosterol) - Cofactors (NADPH) - Buffer Reagents->Mix Incubate Incubate at 30-37°C Mix->Incubate Stop Stop reaction (e.g., add KOH) Incubate->Stop Saponify Saponify lipids Stop->Saponify Extract Extract non-saponifiable lipids Saponify->Extract Analyze Separate products by TLC or HPLC Extract->Analyze Quantify Quantify radioactivity in product spots Analyze->Quantify

Caption: Workflow for an in vitro SC4MOL assay using microsomes.

Experimental Protocol: Microsomal SC4MOL Activity Assay

This protocol is based on the assay developed for yeast SC4MOL and can be adapted for other expression systems.[13]

  • Microsome Preparation:

    • Grow cells expressing SC4MOL (e.g., Saccharomyces cerevisiae) to the mid-log phase.

    • Harvest cells and generate spheroplasts using zymolyase.

    • Lyse spheroplasts in a hypotonic buffer and homogenize.

    • Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed pellet).

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Assay Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.4), NADPH, and the microsomal preparation.

    • Add the test compound if screening for inhibitors.

    • Initiate the reaction by adding the radiolabeled substrate, [14C]-4,4-dimethyl-zymosterol.

    • Incubate for 1-2 hours at 30°C.

    • Stop the reaction by adding alcoholic KOH.

  • Product Analysis:

    • Saponify the lipids by heating at 80°C for 1 hour.

    • Extract the non-saponifiable lipids (sterols) with an organic solvent like hexane or petroleum ether.

    • Concentrate the extract and spot it on a silica TLC plate.

    • Develop the TLC plate using a suitable solvent system to separate the substrate from the C4-demethylated products.

    • Visualize the spots using autoradiography or a phosphorimager and quantify the radioactivity in the product bands to determine enzyme activity.

Data Presentation: Effect of SC4MOL Depletion on Cellular Cholesterol
ConditionTotal Cell CholesterolOutcomeCitation
Control (siRNA)Baseline-[11]
SC4MOL Depletion (siRNA)Significantly DecreasedDemonstrates SC4MOL is a key regulated enzyme in the pathway[11][14]
High CholesterolDownregulatedSC4MOL protein and transcript levels are sensitive to sterol status[11]
Low CholesterolStabilized/IncreasedSC4MOL protein levels are stabilized[11]

7-Dehydrocholesterol Reductase (DHCR7)

Application Note

DHCR7 catalyzes the final step in the this compound/Kandutsch-Russell pathway: the reduction of 7-dehydrocholesterol (7DHC) to cholesterol using NADPH as a cofactor.[15][16] Mutations in the DHCR7 gene cause Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by elevated 7DHC and reduced cholesterol levels.[17] Assays for DHCR7 are important for studying SLOS and for investigating the balance between cholesterol and vitamin D synthesis, as 7DHC is also the precursor to vitamin D3.[17]

DHCR7_Assay_Workflow Workflow for Microsomal DHCR7 Activity Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Microsomes Isolate liver microsomes (e.g., from rat) Mix Combine microsomes, 7DHC, NADPH, and test compound Microsomes->Mix Reagents Prepare Reagents: - 7-Dehydrocholesterol (7DHC) - Cofactor (NADPH) - Reaction Buffer Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop reaction with solvent and add internal standard Incubate->Stop Extract Extract sterols Stop->Extract Derivatize Derivatize sterols (optional) Extract->Derivatize Analyze Analyze by GC-MS or LC-MS Derivatize->Analyze Quantify Quantify cholesterol formation relative to internal standard Analyze->Quantify

Caption: General workflow for a DHCR7 activity assay using liver microsomes.

Experimental Protocol: Microsomal DHCR7 Activity Assay

This protocol is based on methods used to study DHCR7 substrates and inhibitors in rat liver microsomes.[16]

  • Microsome Preparation:

    • Isolate microsomes from rat liver tissue using standard differential centrifugation techniques.

    • Determine the protein concentration of the microsomal suspension using a BCA or Bradford assay.

  • Assay Procedure:

    • In a glass tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and a defined amount of microsomal protein.

    • Add the substrate, 7-dehydrocholesterol (dissolved in ethanol or another suitable solvent), to initiate the reaction. The final concentration should be in the low micromolar range.

    • For inhibition studies, pre-incubate the microsomes and buffer with the test compound before adding the substrate.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Product Analysis:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) and an internal standard (e.g., epicoprostanol).

    • Extract the lipids, evaporate the solvent, and saponify the residue with alcoholic KOH to hydrolyze any cholesterol esters.

    • Re-extract the non-saponifiable lipids (sterols).

    • Derivatize the sterols to their trimethylsilyl (TMS) ethers to improve volatility for gas chromatography.

    • Analyze the sample using GC-MS to separate and quantify the amounts of 7DHC and the newly formed cholesterol relative to the internal standard.

Data Presentation: DHCR7 Functional Interaction

A functional ELISA assay can be used to detect protein-protein interactions.[15]

Interacting Proteins Assay Type Result Citation
Recombinant Human DHCR7 Functional ELISA Binding activity detected [15]

| Recombinant Human CH25H | | EC50 = 0.028 µg/mL |[15] |

Emopamil-Binding Protein (EBP) - Sterol Δ8-Δ7 Isomerase

Application Note

EBP is an integral membrane protein in the endoplasmic reticulum that functions as a sterol Δ8-Δ7 isomerase.[18][19] It catalyzes the conversion of zymosterol to lathosterol (in the Kandutsch-Russell pathway) by shifting the double bond from the C8-C9 to the C7-C8 position.[18] EBP is also known to bind a variety of pharmacologically active compounds.[19][20] Assays for EBP often involve yeast complementation or competitive ligand binding to measure the affinity of test compounds for the protein.[20]

EBP_Assay_Workflow Workflow for EBP Competitive Binding Assay cluster_prep 1. Preparation cluster_reaction 2. Binding Reaction cluster_analysis 3. Separation & Detection Protein Purify recombinant EBP protein Mix Combine EBP, radiolabeled ligand, and varying concentrations of unlabeled test compound Protein->Mix Reagents Prepare Reagents: - Radiolabeled Ligand (e.g., [³H]-Ifenprodil) - Unlabeled Test Compound - Assay Buffer Reagents->Mix Incubate Incubate to reach binding equilibrium Mix->Incubate Separate Separate bound from free ligand (e.g., via filtration) Incubate->Separate Wash Wash filter to remove non-specific binding Separate->Wash Quantify Quantify bound radioactivity using liquid scintillation counting Wash->Quantify Analyze Analyze data to determine IC50/Ki Quantify->Analyze

Caption: Workflow for an EBP competitive radioligand binding assay.

Experimental Protocol: Competitive Ligand Binding Assay

This protocol is based on the methodology for assessing ligand binding to purified EBP.[20]

  • Reagent Preparation:

    • EBP Source: Use purified recombinant human EBP or membrane preparations from cells overexpressing EBP.

    • Radioligand: [³H]-Ifenprodil or another suitable high-affinity radiolabeled ligand.

    • Test Compounds: Prepare a dilution series of the unlabeled test compound (e.g., U18666A, tamoxifen).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the EBP preparation, a fixed concentration of the radioligand, and the unlabeled test compound at varying concentrations.

    • Include controls for total binding (radioligand + EBP, no test compound) and non-specific binding (radioligand + EBP + a high concentration of an unlabeled ligand).

    • Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the protein-bound radioligand (retained on the filter) from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

Data Presentation: EBP Ligand Binding
LigandEffect on EBPAssay TypeCitation
U18666AInhibits binding of [³H]-IfenprodilCompetitive Binding Assay[20]
TamoxifenInhibits binding of [³H]-IfenprodilCompetitive Binding Assay[20]
EmopamilHigh-affinity bindingLigand Binding[19]
IfenprodilHigh-affinity bindingLigand Binding[18][20]

References

Application Notes and Protocols: Tracing Episterol Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a key sterol intermediate in the biosynthetic pathways of essential lipids in various organisms. In fungi, it is a precursor to ergosterol, a vital component of fungal cell membranes and a primary target for antifungal drugs.[1] In plants, this compound serves as a branch-point intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones crucial for plant growth and development. Understanding the metabolic fate of this compound is therefore critical for developing new antifungal agents and for agricultural biotechnology.

Stable isotope labeling is a powerful technique to trace the metabolic conversion of molecules in biological systems. By introducing a "heavy" isotope, such as deuterium (²H), into a molecule of interest, its journey through metabolic pathways can be monitored using mass spectrometry. This approach provides invaluable quantitative data on metabolic flux and pathway dynamics.

These application notes provide detailed protocols for tracing the metabolism of this compound using deuterium-labeled this compound in both fungal and plant systems.

Metabolic Pathways of this compound

This compound's metabolic fate is context-dependent, primarily diverging into the ergosterol pathway in fungi and the brassinosteroid pathway in plants.

Ergosterol Biosynthesis in Fungi

In fungi, such as Saccharomyces cerevisiae, this compound is a critical intermediate in the later stages of ergosterol biosynthesis. The pathway involves a series of enzymatic reactions that modify the sterol core and side chain.

Diagram: Ergosterol Biosynthetic Pathway from this compound

Ergosterol_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C8-7 isomerase) Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_28_trienol ERG3 (C5-desaturase) Ergosta_5_7_22_24_28_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_28_trienol->Ergosta_5_7_22_24_28_tetraenol ERG5 (C22-desaturase) Ergosterol Ergosterol Ergosta_5_7_22_24_28_tetraenol->Ergosterol ERG4 (C24-reductase)

Caption: Conversion of Fecosterol to Ergosterol via this compound.

Brassinosteroid Biosynthesis in Plants

In plants, this compound is a precursor to campesterol, which is then converted into a variety of brassinosteroids. This pathway is essential for normal plant growth and development.

Diagram: this compound to Campesterol in Brassinosteroid Pathway

Brassinosteroid_Pathway This compound This compound Five_dehydrothis compound 5-dehydrothis compound This compound->Five_dehydrothis compound DWF7/STE1 (C5-desaturase) Twentyfour_methylenecholesterol 24-methylenecholesterol Five_dehydrothis compound->Twentyfour_methylenecholesterol DWF5 (C7-reductase) Campesterol Campesterol Twentyfour_methylenecholesterol->Campesterol DIM/DWF1 (C24-reductase) Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Multiple Steps

Caption: Biosynthesis of Campesterol from this compound in Plants.

Experimental Protocols

The following protocols provide a general framework for tracing this compound metabolism using stable isotope labeling. Specific parameters may need to be optimized for the particular organism and experimental setup.

Synthesis of Deuterium-Labeled this compound

Illustrative Synthesis of a Deuterated Sterol Precursor:

A simple method for preparing [6,7,7-²H₃] sterols can be adapted for precursors of this compound.[2] The synthesis starts with a Δ⁵-sterol and involves:

  • Preparation of the 6-oxo-3α,5α-cyclosteroid derivative.

  • Base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position.

  • Reduction of the 6-oxo group with sodium borodeuteride to introduce a third deuterium atom at C-6.

  • Rearrangement of the labeled cyclosteroid to yield the desired [6,7,7-²H₃]-Δ⁵ sterol.

This labeled precursor can then be supplied to an organism that can convert it to this compound.

Cell Culture and Labeling

Diagram: Experimental Workflow for Stable Isotope Labeling

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_analysis Sample Preparation & Analysis Start Start with Fungal or Plant Cell Culture AddTracer Introduce Deuterium-Labeled this compound Start->AddTracer Incubate Incubate for Defined Time Points AddTracer->Incubate Harvest Harvest Cells Incubate->Harvest LipidExtraction Lipid Extraction Harvest->LipidExtraction Derivatization Derivatization (for GC-MS) LipidExtraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis DataAnalysis Data Analysis & Interpretation MS_Analysis->DataAnalysis

Caption: General workflow for tracing this compound metabolism.

Fungal Cell Culture (e.g., Saccharomyces cerevisiae)

  • Growth Media: Prepare appropriate liquid media (e.g., YPD) for the fungal strain of interest.

  • Inoculation: Inoculate the media with a fresh colony of the fungus and grow to the mid-log phase.

  • Labeling: Add the deuterium-labeled this compound (or its precursor) to the culture medium. The final concentration should be optimized but can range from 1 to 10 µM.

  • Incubation: Incubate the culture for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-course of metabolism.

  • Harvesting: Harvest the cells by centrifugation, wash with sterile water, and store the cell pellets at -80°C until lipid extraction.

Plant Cell Culture (e.g., Arabidopsis thaliana suspension cells)

  • Growth Media: Use a suitable plant cell culture medium (e.g., Murashige and Skoog medium).

  • Subculturing: Maintain the cell suspension culture by regular subculturing.

  • Labeling: Add the deuterium-labeled this compound to the culture medium.

  • Incubation: Incubate the cells under appropriate light and temperature conditions for various time points.

  • Harvesting: Collect the cells by filtration, wash with fresh medium, and freeze in liquid nitrogen. Store at -80°C.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for extracting sterols.

  • Homogenization: Resuspend the cell pellet in a glass tube.

  • Solvent Addition: Add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

  • Phase Separation: Add chloroform and water (or a suitable buffer) to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex and centrifuge to separate the phases.

  • Collection: Collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Sample Preparation for Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS):

Sterols require derivatization to increase their volatility for GC-MS analysis.

  • Saponification (Optional): To analyze total sterols (free and esterified), the dried lipid extract can be saponified with ethanolic potassium hydroxide.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried lipid extract. Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • Solvent Evaporation: Evaporate the derivatization reagent under nitrogen and redissolve the sample in a suitable solvent like hexane for GC-MS analysis.

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Derivatization is often not necessary for LC-MS/MS analysis.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

Mass Spectrometry Analysis

GC-MS Analysis:

  • Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Injection: Inject the derivatized sample in splitless mode.

  • Temperature Program: Use a temperature gradient to separate the different sterols.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: Monitor the characteristic ions for the TMS-derivatized unlabeled and deuterium-labeled sterols. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the precursor and product ions of the unlabeled and labeled sterols.

Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the target metabolites. This data reveals the extent of incorporation of the stable isotope from the precursor into the downstream products.

Table 1: Illustrative Mass Isotopomer Distribution of Ergosterol after Labeling with [²H₃]-Episterol in S. cerevisiae

Time (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)
095.24.50.30.0
285.15.22.17.6
472.35.83.918.0
855.96.55.132.5
1241.77.16.245.0
2425.47.87.359.5

Note: This is representative data to illustrate the expected outcome. M+0 represents the unlabeled ergosterol, and M+1, M+2, and M+3 represent ergosterol molecules containing one, two, and three deuterium atoms, respectively. The increase in the abundance of the M+3 isotopologue over time indicates the conversion of [²H₃]-episterol to ergosterol.

Table 2: Illustrative Quantification of this compound and its Metabolites in Plant Cells

MetaboliteTime (hours)Labeled (ng/mg protein)Unlabeled (ng/mg protein)% Labeled
This compound 050.05.290.5
435.15.586.4
1215.85.873.1
5-dehydrothis compound 00.01.10.0
48.21.386.3
1210.51.587.5
Campesterol 00.025.40.0
42.126.17.4
128.927.824.2

Note: This table illustrates how the concentration of the labeled and unlabeled metabolites can be tracked over time to determine the flux through the pathway.

Conclusion

Stable isotope labeling provides a robust and quantitative method to trace the metabolic fate of this compound in different biological systems. The protocols outlined here, in conjunction with appropriate mass spectrometry techniques, can yield valuable insights into the regulation of ergosterol and brassinosteroid biosynthesis. This knowledge is crucial for the development of novel antifungal drugs and for the genetic improvement of crop plants.

References

Application Notes and Protocols for High-Throughput Screening of Episterol Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the high-throughput screening (HTS) of inhibitors targeting episterol synthesis, a critical juncture in the fungal ergosterol biosynthesis pathway. Given that ergosterol is an essential component of fungal cell membranes, its synthesis pathway is a well-established and highly valuable target for the development of novel antifungal therapeutics.[1][2] this compound synthesis and its subsequent conversion are pivotal steps in this pathway, making the enzymes involved—primarily C-8 sterol isomerase (Erg2) and C-5 sterol desaturase (Erg3)—attractive targets for new antifungal agents.

Introduction to this compound Synthesis as a Drug Target

This compound is a key intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes responsible for maintaining their fluidity, permeability, and the function of membrane-bound proteins.[1] In the yeast Saccharomyces cerevisiae, this compound is formed from fecosterol by the action of the C-8 sterol isomerase, encoded by the ERG2 gene. Subsequently, this compound is converted to 5-dehydrothis compound by the C-5 sterol desaturase, the product of the ERG3 gene. This step is crucial for the eventual formation of ergosterol.

Inhibition of these enzymes disrupts the ergosterol biosynthetic pathway, leading to the accumulation of aberrant sterol intermediates and the depletion of ergosterol. This compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth and viability. Therefore, developing inhibitors against Erg2 and Erg3 presents a promising strategy for antifungal drug discovery.

Signaling Pathways and Experimental Workflows

This compound Synthesis Pathway

The following diagram illustrates the position of this compound in the late stages of the ergosterol biosynthesis pathway, highlighting the key enzymes Erg2 and Erg3 as potential drug targets.

Episterol_Synthesis_Pathway This compound Synthesis Pathway cluster_enzymes Enzymes (Targets) cluster_inhibitors Inhibitors Fecosterol Fecosterol This compound This compound Fecosterol->this compound Erg2 5-Dehydrothis compound 5-Dehydrothis compound This compound->5-Dehydrothis compound Erg3 Ergosterol Ergosterol 5-Dehydrothis compound->Ergosterol Other Enzymes Erg2 Erg2 (C-8 Sterol Isomerase) Erg3 Erg3 (C-5 Sterol Desaturase) OtherEnzymes Other Enzymes (Erg5, Erg4) Inhibitor_Erg2 Erg2 Inhibitors Inhibitor_Erg2->Erg2 Inhibitor_Erg3 Erg3 Inhibitors Inhibitor_Erg3->Erg3

This compound Synthesis Pathway Diagram

Quantitative Data for Inhibitors

The following table summarizes known inhibitors of enzymes involved in this compound synthesis. Data for specific Erg3 inhibitors with IC50 values from HTS screens are limited in publicly available literature, highlighting a key area for future research.

Target EnzymeCompoundOrganismAssay TypeValueUnitReference
Erg2 (C-8 Sterol Isomerase)FenpropimorphSaccharomyces cerevisiaeIn vitro binding0.05Ki (nM)[3]
Erg2 (C-8 Sterol Isomerase)TridemorphSaccharomyces cerevisiaeIn vitro binding0.09Ki (nM)[3]
Erg2 (C-8 Sterol Isomerase)IfenprodilSaccharomyces cerevisiaeIn vitro binding1.4Ki (nM)[3]
Erg2 (C-8 Sterol Isomerase)HaloperidolSaccharomyces cerevisiaeIn vitro binding0.3Kd (nM)[3]

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for Inhibitors of this compound Synthesis

This protocol describes a cell-based assay to identify compounds that inhibit this compound synthesis by detecting the accumulation of specific sterol intermediates using Gas Chromatography-Mass Spectrometry (GC-MS).

Cell_Based_HTS_Workflow Cell-Based HTS Workflow for this compound Synthesis Inhibitors cluster_prep Assay Preparation cluster_incubation Incubation cluster_extraction Sterol Extraction cluster_analysis GC-MS Analysis prep_yeast Prepare yeast cell suspension (e.g., S. cerevisiae) prep_plates Dispense yeast into 96-well plates prep_yeast->prep_plates add_compounds Add test compounds and controls prep_plates->add_compounds incubate Incubate plates to allow cell growth and compound action add_compounds->incubate harvest_cells Harvest cells by centrifugation incubate->harvest_cells saponify Saponify cells with alcoholic KOH harvest_cells->saponify extract_sterols Extract non-saponifiable lipids (sterols) with hexane saponify->extract_sterols dry_extract Dry the extract extract_sterols->dry_extract derivatize Derivatize sterols (e.g., silylation) dry_extract->derivatize gc_ms Analyze by GC-MS derivatize->gc_ms data_analysis Identify and quantify sterol peaks (e.g., accumulation of fecosterol or this compound) gc_ms->data_analysis

Cell-Based HTS Workflow Diagram
  • Saccharomyces cerevisiae strain (wild-type or relevant mutant)

  • Yeast growth medium (e.g., YPD)

  • 96-well microplates

  • Test compound library dissolved in DMSO

  • Positive control (e.g., fenpropimorph for Erg2 inhibition)

  • Negative control (DMSO)

  • Alcoholic KOH solution (25% KOH in 50% ethanol)

  • Hexane

  • Anhydrous pyridine

  • Silylation agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

  • Yeast Culture Preparation: Inoculate S. cerevisiae into liquid YPD medium and grow overnight at 30°C with shaking. Dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium.

  • Plate Preparation: Dispense 100 µL of the diluted yeast culture into each well of a 96-well plate.

  • Compound Addition: Add 1 µL of test compounds, positive control, or DMSO to the respective wells.

  • Incubation: Incubate the plates at 30°C for 16-24 hours.

  • Cell Harvesting: Centrifuge the plates to pellet the cells. Discard the supernatant.

  • Saponification: Resuspend the cell pellets in 200 µL of alcoholic KOH solution. Seal the plates and incubate at 80°C for 1 hour.

  • Sterol Extraction: After cooling, add 200 µL of hexane to each well and mix vigorously to extract the sterols. Centrifuge the plates to separate the phases.

  • Sample Preparation for GC-MS: Transfer 100 µL of the upper hexane layer to a new 96-well plate or GC vials. Evaporate the hexane to dryness.

  • Derivatization: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of silylation agent.[4] Seal and heat at 70°C for 1 hour.

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to identify and quantify the sterol composition. Look for the accumulation of fecosterol (indicating Erg2 inhibition) or this compound (indicating Erg3 inhibition) relative to the DMSO control.

Protocol 2: In Vitro High-Throughput Enzymatic Assay for Erg2 (C-8 Sterol Isomerase) Inhibitors

This protocol outlines a conceptual in vitro assay for Erg2 inhibitors. It requires the expression and purification of recombinant Erg2. A fluorescence-based assay is proposed for HTS compatibility.

In_Vitro_HTS_Workflow_Erg2 In Vitro HTS Workflow for Erg2 Inhibitors cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare purified recombinant Erg2 enzyme prep_plates Dispense buffer, enzyme, and compounds into 384-well plates prep_enzyme->prep_plates prep_substrate Prepare fluorescently labeled fecosterol substrate add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate prep_plates->add_substrate incubate Incubate at optimal temperature add_substrate->incubate measure_signal Measure change in fluorescence signal (e.g., fluorescence polarization) incubate->measure_signal calculate_inhibition Calculate percent inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 values for hits calculate_inhibition->determine_ic50

In Vitro HTS Workflow for Erg2 Inhibitors Diagram
  • Purified recombinant Erg2 enzyme from S. cerevisiae

  • Fluorescently labeled fecosterol substrate (custom synthesis may be required)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, with a mild detergent)

  • 384-well black microplates

  • Test compound library and controls

  • Plate reader with fluorescence polarization capabilities

  • Recombinant Enzyme Expression and Purification: Express Erg2 with an affinity tag (e.g., His-tag) in S. cerevisiae or E. coli. Purify the enzyme using affinity chromatography.

  • Assay Plate Preparation: Dispense 10 µL of assay buffer into each well of a 384-well plate. Add 50 nL of test compounds or controls. Add 5 µL of diluted Erg2 enzyme solution.

  • Reaction Initiation: Start the reaction by adding 5 µL of the fluorescently labeled fecosterol substrate.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Measure the fluorescence polarization of each well. The conversion of the substrate to this compound by Erg2 is expected to cause a change in the polarization value.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the IC50 values for the confirmed hits.

Protocol 3: In Vitro High-Throughput Enzymatic Assay for Erg3 (C-5 Sterol Desaturase) Inhibitors

This protocol describes a conceptual in vitro assay for Erg3 inhibitors, which would require purified recombinant Erg3. As Erg3 is a desaturase that requires cofactors, the assay is more complex.

  • Purified recombinant Erg3 enzyme from S. cerevisiae

  • This compound substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection system to measure NADPH consumption (e.g., absorbance at 340 nm) or a coupled fluorescent assay.

  • 384-well UV-transparent or black microplates

  • Test compound library and controls

  • Plate reader capable of measuring absorbance or fluorescence.

  • Recombinant Enzyme Expression and Purification: Express and purify recombinant Erg3, likely as a membrane-associated protein, which may require solubilization with detergents.

  • Assay Plate Preparation: In a 384-well plate, dispense assay buffer, NADPH, and the test compounds or controls. Add the purified Erg3 enzyme.

  • Reaction Initiation: Start the reaction by adding the this compound substrate.

  • Incubation: Incubate at 30°C.

  • Signal Detection: Monitor the decrease in NADPH absorbance at 340 nm over time. Alternatively, a coupled enzymatic reaction that produces a fluorescent product upon NADPH oxidation can be used for a more sensitive HTS assay.

  • Data Analysis: Determine the initial reaction rates from the kinetic reads. Calculate the percent inhibition for each compound and determine the IC50 values for hits.

Conclusion

The protocols and data presented provide a framework for initiating a high-throughput screening campaign to identify novel inhibitors of this compound synthesis. Both cell-based and in vitro approaches have their advantages. The cell-based assay offers physiological relevance by screening for cell-permeable compounds that are effective in a whole-cell context. The in vitro enzymatic assays, while more challenging to develop, provide direct evidence of target engagement and are less prone to off-target effects. The identification of new chemical entities targeting Erg2 and Erg3 holds significant promise for the development of the next generation of antifungal therapies.

References

Application Note: High-Purity Episterol Isolation from Fungal Lipid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Episterol (ergosta-7,24(28)-dien-3β-ol) is a critical sterol intermediate in the ergosterol biosynthesis pathway, which is prominent in fungi and yeast.[1] As a key metabolic branch point, the study of this compound is vital for understanding fungal biology and for developing novel antifungal agents that target this pathway. However, purifying this compound from complex lipid extracts presents a significant challenge due to the presence of numerous structurally similar sterols. This document provides detailed protocols for the efficient extraction and purification of this compound from yeast, a common source, using a combination of lipid extraction, saponification, and multi-step chromatography.

Overall Purification Strategy

The purification of this compound is a multi-step process designed to systematically remove non-target lipids and separate closely related sterol analogs. The general workflow involves:

  • Total Lipid Extraction: Initial removal of all lipids from the yeast cell biomass.

  • Saponification: Hydrolysis of steryl esters to release free sterols, including this compound, and conversion of saponifiable lipids (like triglycerides) into water-soluble soaps, simplifying subsequent extraction.

  • Chromatographic Separation: A two-stage process involving low-pressure silica gel chromatography for initial fractionation, followed by high-performance liquid chromatography (HPLC) for high-resolution purification.

  • Purity Analysis: Verification of the final product's purity using gas chromatography-mass spectrometry (GC-MS).

G cluster_0 Upstream Processing cluster_1 Extraction & Preparation cluster_2 Purification Cascade cluster_3 Final Product Yeast Yeast Cell Culture (e.g., S. cerevisiae) Harvest Cell Harvesting (Centrifugation) Yeast->Harvest LipidExtract Total Lipid Extraction Harvest->LipidExtract Sapon Saponification LipidExtract->Sapon Unsap Extraction of Unsaponifiables Sapon->Unsap Silica Silica Gel Column Chromatography Unsap->Silica TLC TLC Analysis of Fractions Silica->TLC HPLC Preparative HPLC TLC->HPLC Pool this compound-Rich Fractions Purethis compound High-Purity this compound HPLC->Purethis compound Analysis Purity Confirmation (GC-MS) Purethis compound->Analysis

Caption: Overall workflow for the purification of this compound from yeast.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Yeast

This protocol is based on established methods for extracting total lipids from yeast cells.[2][3] It uses a chloroform/methanol solvent system to efficiently extract both polar and nonpolar lipids.

Materials:

  • Yeast cell pellet (from culture)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS)

  • Glass culture tubes with Teflon™-lined caps

  • Centrifuge

Procedure:

  • To a harvested yeast cell pellet (approx. 1-2 g wet weight) in a 15 mL glass tube, add 6 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure complete cell disruption and lipid solubilization.

  • Centrifuge the mixture at 2,500 rpm for 5 minutes to pellet the cell debris.[4]

  • Carefully decant the supernatant (lipid extract) into a new 15 mL glass tube.

  • To the supernatant, add 2 mL of chloroform and 2 mL of PBS to induce phase separation.[4]

  • Vortex the mixture for 30 seconds and centrifuge at 2,500 rpm for 5 minutes.

  • Two phases will form. Using a glass Pasteur pipette, carefully transfer the lower organic phase, which contains the lipids, to a clean, pre-weighed glass vial.[4]

  • Evaporate the solvent under a gentle stream of nitrogen gas at 35-40°C.

  • Once the solvent is fully evaporated, weigh the vial to determine the total lipid yield. Store the dried lipid extract at -20°C under nitrogen until further processing.

Protocol 2: Saponification and Chromatographic Purification

This protocol describes the core purification process, starting with the hydrolysis of esters followed by a two-step chromatographic separation.

A. Saponification of Total Lipids

Materials:

  • Dried total lipid extract

  • 1 M Potassium Hydroxide (KOH) in 95% Ethanol (prepare fresh)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve the dried lipid extract from Protocol 1 in 10 mL of freshly prepared 1 M ethanolic KOH.

  • Heat the mixture to 90°C and reflux for 2 hours with gentle stirring to hydrolyze steryl esters.[5]

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a separatory funnel. Add 10 mL of n-hexane and 5 mL of deionized water.

  • Shake the funnel vigorously for 1 minute and allow the layers to separate.

  • Collect the upper hexane layer, which contains the unsaponifiable matter (including free sterols).

  • Repeat the hexane extraction two more times on the aqueous layer to ensure complete recovery of sterols.

  • Pool the hexane extracts and wash them once with 10 mL of deionized water to remove residual soaps.

  • Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a nitrogen stream. The resulting residue is the crude sterol fraction.

B. Silica Gel Column Chromatography

This step provides an initial, low-resolution separation of the crude sterol fraction.[6]

Materials:

  • Crude sterol fraction

  • Silica gel (60-200 mesh)

  • Glass chromatography column

  • Solvent system: Heptane:Ethyl Acetate (e.g., 6:1 v/v)[6]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and visualization reagent (e.g., anisaldehyde-sulfuric acid)

Procedure:

  • Prepare a silica gel slurry in heptane and pack it into the chromatography column.

  • Dissolve the crude sterol fraction in a minimal amount of the heptane:ethyl acetate mobile phase and load it onto the column.

  • Elute the column with the heptane:ethyl acetate solvent system, collecting fractions (e.g., 5-10 mL each).

  • Monitor the separation by spotting aliquots of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., toluene:ether 7:3 v/v).[7]

  • Visualize the spots under UV light or by staining. Sterols typically appear as distinct spots.

  • Pool the fractions containing the sterol band of interest (this compound will co-elute with other 4-desmethylsterols).

  • Evaporate the solvent from the pooled fractions to yield an this compound-enriched fraction.

C. Preparative High-Performance Liquid Chromatography (HPLC)

This final step uses reverse-phase HPLC to achieve high-resolution separation of this compound from other structurally similar sterols.[5][8]

Materials:

  • This compound-enriched fraction from step B

  • HPLC system with a preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic Methanol or a gradient of Methanol/Water[5]

  • HPLC-grade solvents

Procedure:

  • Dissolve the this compound-enriched fraction in the mobile phase.

  • Set up the HPLC system. For sterol separation, a common mobile phase is 100% methanol at a flow rate of 1.5-2.0 mL/min.[5][9]

  • Inject the sample onto the C18 column.

  • Monitor the elution profile using a UV detector (around 205-210 nm) or an evaporative light scattering detector (ELSD).

  • Collect fractions corresponding to the peaks in the chromatogram. The peak corresponding to this compound will need to be identified based on retention time comparison with a standard, if available, or collected for subsequent identification.

  • Pool the pure this compound fractions and evaporate the solvent.

  • Confirm the purity of the final product using analytical GC-MS. A purity of >95% is often achievable.[10]

G cluster_silica Silica Gel Chromatography cluster_hplc Reverse-Phase HPLC start Crude Unsaponifiable (Sterol Mixture) load_silica Load Sample start->load_silica elute_silica Elute with Heptane: Ethyl Acetate load_silica->elute_silica collect_silica Collect Fractions elute_silica->collect_silica tlc Analyze Fractions by TLC collect_silica->tlc pool Pool this compound-Rich Fractions tlc->pool load_hplc Inject Pooled Sample onto C18 Column pool->load_hplc elute_hplc Elute with Methanol load_hplc->elute_hplc collect_hplc Collect Peaks elute_hplc->collect_hplc finish Pure this compound (>95%) collect_hplc->finish

References

Application of Episterol as a Biomarker for Fungal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episterol is a crucial intermediate in the ergosterol biosynthesis pathway, a metabolic route essential for fungal cell membrane integrity and function. Unlike cholesterol in mammalian cells, ergosterol is the predominant sterol in fungi, making its biosynthetic pathway an attractive target for antifungal drug development. The inhibition of enzymes downstream of this compound can lead to its accumulation, suggesting its potential as a biomarker for fungal presence and for monitoring the efficacy of specific antifungal therapies. These application notes provide a comprehensive overview of the role of this compound as a fungal biomarker, including detailed protocols for its extraction and quantification.

This compound in the Ergosterol Biosynthesis Pathway

This compound is synthesized from fecosterol by the enzyme sterol C8-isomerase (ERG2) and is subsequently converted to ergosta-5,7,24(28)-trienol by the C5-sterol desaturase (ERG3) in one of the final steps of ergosterol production.[1] Disruption of the later stages of this pathway, either through genetic mutation (e.g., in the ERG3 gene) or by specific antifungal agents, can lead to the accumulation of this compound and other upstream sterols.[2][3] This accumulation can be indicative of a specific mechanism of antifungal action or resistance.

Ergosterol_Biosynthesis_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C8-Isomerase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta-5,7,24(28)-trienol ERG3 (C5-Desaturase) Further Intermediates Further Intermediates Ergosta-5,7,24(28)-trienol->Further Intermediates ERG5 Ergosterol Ergosterol Further Intermediates->Ergosterol ERG4

Caption: Late stages of the ergosterol biosynthesis pathway highlighting this compound.

Quantitative Data on this compound Accumulation

The following table summarizes the relative abundance of this compound (identified as 24-methylcholesta-7,24(28)-dien-3ß-ol) and other key sterols in wild-type and mutant strains of Aspergillus fumigatus. The data illustrates how disruption of the ergosterol pathway can lead to significant changes in the sterol profile, including the accumulation of this compound.

SterolWild-Type (CM-237) (% of Total Sterols)erg3A Mutant (CM-A80) (% of Total Sterols)erg3B Mutant (CM-B866) (% of Total Sterols)erg3A/erg3B Double Mutant (CM-AB118) (% of Total Sterols)
Ergosterol7363Not specifiedNot specified
24-methylcholesta-7,22-dien-3ß-olNot specifiedNot specified3935
24-methylcholesta-7,22,24(28)-trien-3ß-olNot specifiedNot specified1919
This compound (24-methylcholesta-7,24(28)-dien-3ß-ol) 1.9 Not specified 11 12

Data adapted from Alcazar-Fuoli L, et al. (2008).[4]

Experimental Protocols

Protocol 1: Extraction of Sterols from Fungal Mycelia

This protocol describes the extraction of total sterols from fungal mycelia for subsequent analysis by GC-MS or LC-MS.

Materials:

  • Fungal mycelia (dried)

  • 25% Alcoholic potassium hydroxide (KOH) solution (3:2 methanol:ethanol)

  • Sterile distilled water

  • n-Pentane

  • Vortex mixer

  • Water bath (85°C)

  • Centrifuge

  • Glass tubes with Teflon-lined caps

Procedure:

  • Harvest fungal mycelia by filtration and wash with sterile distilled water.

  • Dry the mycelia and record the dry weight.

  • To the dried mycelia, add 3 mL of 25% alcoholic KOH solution.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids.

  • Allow the mixture to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-pentane to the tube.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the pentane layer.

  • Centrifuge at a low speed to separate the phases.

  • Carefully transfer the upper pentane layer to a clean glass tube.

  • Evaporate the pentane under a gentle stream of nitrogen or in a fume hood at room temperature.

  • The dried residue contains the total sterol fraction and is ready for derivatization and analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of extracted sterols to quantify this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for sterol separation.

Derivatization:

To increase volatility for GC analysis, the extracted sterols must be derivatized. Silylation is a common method.

  • To the dried sterol extract, add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Incubate at 60-70°C for 30 minutes.

  • The derivatized sample is now ready for injection into the GC-MS.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/minute to 310°C.

    • Hold at 310°C for 5 minutes.

  • Carrier Gas: Helium

  • MS Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Ions for this compound (as TMS derivative): Monitor the molecular ion and characteristic fragment ions for this compound-TMS.

Quantification:

Quantification is typically performed using an external calibration curve with an authentic this compound standard. An internal standard (e.g., deuterated cholesterol) should be added at the beginning of the extraction process to correct for sample loss.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of this compound from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fungal Culture or Clinical Sample Lysis Cell Lysis and Homogenization Sample->Lysis Saponification Saponification with Alcoholic KOH Lysis->Saponification Extraction Liquid-Liquid Extraction (n-Pentane) Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound holds promise as a specific biomarker for detecting the presence of certain fungal species and for monitoring the effects of antifungal drugs that target the later stages of the ergosterol biosynthesis pathway. The protocols provided here offer a robust framework for the extraction and quantification of this compound from fungal samples. Further research is warranted to validate this compound as a clinical biomarker in patient samples and to establish its diagnostic sensitivity and specificity for various fungal infections.

References

Application Notes & Protocols: Harnessing Episterol Intermediates in Synthetic Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Application Note 1: Episterol as a Pivotal Intermediate for Synthetic Biology

This compound is a critical sterol intermediate found in the biosynthetic pathways of fungi, plants, and some protozoa.[1][2] In fungi, particularly the widely used synthetic biology chassis Saccharomyces cerevisiae, this compound is a key precursor in the ergosterol pathway.[3] It is formed from fecosterol by the enzyme C-8 sterol isomerase (encoded by the ERG2 gene) and is subsequently converted to 5-dehydrothis compound by the C-5 sterol desaturase (ERG3).[1][2][4]

Due to its central position, this compound serves as an ideal metabolic branch point for redirecting carbon flux towards the synthesis of high-value steroids, which are often difficult and expensive to produce by chemical synthesis or extraction from natural sources.[5][6] These compounds, including phytosterols (plant sterols like campesterol) and animal-derived sterols (like cholesterol precursors), are foundational molecules for producing steroid drugs, vitamin D, and brassinosteroids used in agriculture.[5][6][7] By manipulating the native ergosterol pathway in yeast, researchers can create microbial cell factories for the sustainable and scalable de novo biosynthesis of these valuable compounds from simple carbon sources like glucose.[8]

Below is a diagram illustrating the position of this compound within the late stages of the fungal ergosterol biosynthesis pathway, highlighting the key enzymes that act upon it.

Episterol_Pathway cluster_pathway Ergosterol Biosynthesis (Late Pathway) Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C-8 sterol isomerase) Dehydrothis compound 5-Dehydrothis compound This compound->Dehydrothis compound ERG3 (C-5 sterol desaturase) Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraen-3β-ol Dehydrothis compound->Ergosta_tetraenol ERG5 (C-22 sterol desaturase) Ergosterol Ergosterol Ergosta_tetraenol->Ergosterol ERG4 (C-24 sterol reductase)

Caption: Fungal ergosterol pathway highlighting this compound as a key intermediate.

Application Note 2: Engineering Yeast for High-Value Steroid Production

The creation of yeast platforms for producing non-native sterols involves extensive metabolic engineering.[5] The strategies often revolve around redirecting flux from the native ergosterol pathway towards the desired product. This compound's position makes it a prime target for this redirection. For instance, to produce phytosterols like campesterol, the endogenous pathway downstream of this compound can be blocked (e.g., by deleting ERG3 or ERG5), while introducing heterologous plant enzymes that convert this compound or its precursors into the target molecule.[7][9]

Common metabolic engineering strategies include:

  • Blocking Competing Pathways: Deleting genes such as ERG3, ERG5, and ERG6 prevents the conversion of intermediates into ergosterol, thereby increasing the pool available for heterologous enzymes.[5]

  • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes in the pre-squalene pathway (e.g., tHMG1, the catalytic domain of HMG-CoA reductase) can boost the overall supply of sterol precursors.[10]

  • Enhancing Precursor Supply: Engineering the central carbon metabolism to increase the availability of acetyl-CoA, the primary building block for all sterols, is a common "push" strategy.[10]

  • Expression of Heterologous Enzymes: Introducing genes from plants or animals allows for the synthesis of a diverse range of sterols. For example, expressing plant enzymes like DWF1 (Δ²⁴⁽²⁸⁾ sterol reductase) can convert this compound pathway intermediates into precursors for brassinosteroids.[7][11]

  • Managing Sterol Homeostasis: Engineered yeast often esterify heterologous sterols, storing them in lipid droplets and impeding downstream enzymatic reactions.[9][12] Deleting sterol acyltransferases (ARE1, ARE2) can prevent this sequestration and increase the availability of free sterols for further conversion.[9]

The following workflow illustrates a typical synthetic biology cycle for developing a steroid-producing yeast strain.

Synthetic_Biology_Workflow Design 1. Pathway Design (Select Genes, Promoters) Build 2. Strain Construction (Gene Synthesis, Transformation) Design->Build Test 3. Cultivation & Fermentation (Shake Flask, Bioreactor) Build->Test Analyze 4. Extraction & Analysis (GC-MS, HPLC) Test->Analyze Learn 5. Data Interpretation & Strain Optimization Analyze->Learn Learn->Design Iterate

Caption: A standard workflow for synthetic biology strain development.[13][14]

Quantitative Data on Engineered Yeast Strains

Metabolic engineering efforts have successfully yielded various valuable sterols. The table below summarizes reported production titers from several studies.

Target SterolChassis OrganismKey Engineering StrategiesTiterReference
ErgosterolS. cerevisiaeOverexpression of ARE2, UPC2-1, and ACC1; auto-inducible promoters2986.7 mg/L[10]
CampesterolS. cerevisiaeExpression of plant enzymes (DWF1, DWF5, DWF7); upregulation of mevalonate pathway; deletion of ARE1/ARE2~40 mg/L[12]
β-SitosterolS. cerevisiaeStrain evolution and pathway reconstitution~2 mg/L[9][12]
24-epi-ergosterolY. lipolyticaExpression of mutant DWF1; overexpression of ARE2, YEH1, YEH2, ERG5, ACC12.76 g/L[11]

Protocol 1: Construction of an this compound-Accumulating S. cerevisiae Strain

This protocol provides a general methodology for deleting the ERG3 gene in S. cerevisiae to block the conversion of this compound and promote its accumulation.

Objective: To create a yeast strain that accumulates this compound by knocking out the ERG3 gene, which encodes the C-5 sterol desaturase.

Materials:

  • S. cerevisiae strain (e.g., BY4741 or CEN.PK2-1D)

  • pCAS plasmid carrying Cas9 and a guide RNA (gRNA) targeting ERG3

  • Homology-directed repair (HDR) DNA template (e.g., a 120 bp oligonucleotide with sequences flanking the ERG3 cut site)

  • Yeast transformation reagents (LiOAc, PEG, ssDNA)

  • YPD and selective media plates (e.g., SD-URA for plasmid selection)

  • PCR reagents for verification

Methodology:

  • gRNA Design: Design a 20-nucleotide gRNA sequence targeting a unique site within the coding region of the ERG3 gene. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Clone this gRNA into a yeast expression vector that also co-expresses the Cas9 nuclease.

  • HDR Template Design: Synthesize a single-stranded DNA oligonucleotide (approx. 120 bp) to serve as the repair template. This template should contain 60 bp of homology upstream and 60 bp of homology downstream of the intended Cas9 cut site, effectively bridging the gap and introducing a small deletion or stop codon upon successful repair.

  • Yeast Transformation (LiOAc/PEG Method):

    • Grow a 5 mL overnight culture of the parent S. cerevisiae strain in YPD medium at 30°C.

    • Inoculate 50 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

    • Harvest cells by centrifugation (3000 x g, 5 min), wash with sterile water, and resuspend in 1 mL of 100 mM LiOAc.

    • Prepare the transformation mix:

      • 240 µL PEG 3350 (50% w/v)

      • 36 µL 1.0 M LiOAc

      • 25 µL boiled salmon sperm carrier DNA (2 mg/mL)

      • 1-5 µg of Cas9-gRNA plasmid and 100 pmol of HDR template DNA, suspended in up to 59 µL of sterile water.

    • Add 100 µL of competent yeast cells to the transformation mix. Vortex vigorously.

    • Incubate at 42°C for 40 minutes (heat shock).

    • Pellet cells, remove the supernatant, and resuspend in 1 mL of sterile water.

    • Plate 100-200 µL of the cell suspension onto selective media plates (e.g., SD lacking uracil to select for the plasmid) and incubate at 30°C for 2-3 days.

  • Colony Verification:

    • Isolate genomic DNA from several resulting colonies.

    • Perform PCR using primers that flank the targeted ERG3 region.

    • Analyze the PCR products by gel electrophoresis. A successful deletion or insertion will result in a size change of the PCR product compared to the wild-type control.

    • Confirm the modification by Sanger sequencing the PCR product.

Protocol 2: Extraction and Quantification of this compound and Related Sterols from Yeast

This protocol details a standard method for extracting total sterols (both free and esterified) from yeast cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[15][16][17]

Objective: To saponify, extract, and quantify the total sterol content from engineered yeast cultures.

Materials:

  • Yeast cell pellet (from a 10-50 mL culture)

  • Methanol

  • Potassium hydroxide (KOH)

  • n-Heptane or Hexane

  • Internal standard (e.g., cholesterol or stigmasterol)

  • Glass screw-cap tubes

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS or HPLC system

Methodology:

  • Cell Harvesting:

    • Harvest yeast cells from a liquid culture by centrifugation (e.g., 4000 x g for 10 min).

    • Wash the cell pellet once with distilled water and transfer to a pre-weighed glass tube to determine the wet cell weight. Alternatively, dry the pellet to determine the dry cell weight (DCW) for normalization.

  • Saponification (Alkaline Hydrolysis):

    • To the cell pellet, add 4 mL of 10% (w/v) KOH in 80% methanol. This step breaks open the cells and hydrolyzes steryl esters to release free sterols.[15]

    • Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL cholesterol solution in ethanol).

    • Seal the tubes tightly and vortex vigorously for 1 minute.

    • Incubate in a water bath at 80°C for 1 hour, vortexing every 20 minutes.

    • Allow the tubes to cool to room temperature.

  • Solvent Extraction:

    • Add 2 mL of n-heptane (or hexane) and 2 mL of deionized water to the cooled saponification mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the upper organic phase.

    • Centrifuge at 1000 x g for 5 minutes to achieve clear phase separation.

    • Carefully transfer the upper n-heptane layer to a clean glass vial.

    • Repeat the extraction step on the lower aqueous phase with another 2 mL of n-heptane to maximize recovery, and pool the organic layers.

  • Sample Preparation for Analysis:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • For GC-MS analysis , the dried sterol extract must be derivatized. Re-dissolve the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

    • For HPLC analysis , re-dissolve the dried residue in a suitable solvent such as methanol or isopropanol.[18]

  • Quantification:

    • Inject the prepared sample into the GC-MS or HPLC system.

    • Identify this compound and other sterols based on their retention times and mass spectra compared to authentic standards.

    • Quantify the concentration of each sterol by comparing its peak area to that of the internal standard and referencing a standard curve.[9] Results are typically expressed as mg of sterol per gram of dry cell weight (mg/g DCW).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Episterol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during episterol extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract in high yields?

This compound is a sterol intermediate in the ergosterol biosynthesis pathway in fungi, such as Saccharomyces cerevisiae. Its transient nature as a metabolic intermediate often results in low intracellular concentrations, making high-yield extraction challenging. To achieve higher yields, it is often necessary to use mutant yeast strains where the ergosterol pathway is blocked at a specific point, leading to the accumulation of this compound. For instance, mutations in the ERG3 or ERG2 genes can lead to the accumulation of this compound.

Q2: What are the principal methods for extracting this compound from yeast?

The most common methods for extracting sterols, including this compound, from yeast involve two main stages: cell lysis and extraction of the non-saponifiable fraction.

  • Saponification-based extraction: This is a widely used method that involves heating the yeast cells in a strong alcoholic alkali solution (e.g., potassium hydroxide in ethanol). This process breaks down cell walls and hydrolyzes triacylglycerols and steryl esters, releasing free sterols. The non-saponifiable fraction, containing the sterols, is then extracted with an organic solvent.

  • Direct solvent extraction: This method involves disrupting the yeast cells mechanically (e.g., bead beating, high-pressure homogenization) or enzymatically, followed by extraction of the total lipids with a mixture of organic solvents (e.g., chloroform/methanol).

Q3: Which yeast strains are recommended for high-yield this compound production?

For researchers specifically targeting this compound, using mutant strains of Saccharomyces cerevisiae is highly recommended. Strains with mutations in the ergosterol biosynthesis pathway that lead to an accumulation of this compound are ideal. Specifically, erg3Δ mutants are known to accumulate this compound as they are deficient in the C-5 sterol desaturase, which converts this compound to the next intermediate in the pathway. Similarly, erg2Δ mutants can also lead to the accumulation of this compound precursors.

Troubleshooting Guide for Low this compound Yields

This guide addresses common issues encountered during this compound extraction that can lead to lower than expected yields.

Problem Potential Cause Troubleshooting Steps
Low or no this compound detected in the final extract Inefficient cell lysis. The robust yeast cell wall may not have been sufficiently disrupted.- For saponification: Ensure complete cell suspension in the alkaline solution and adequate heating time and temperature (e.g., 80°C for 2 hours). - For mechanical disruption: Optimize the duration and intensity of bead beating or the pressure for homogenization. - For enzymatic lysis: Ensure the lytic enzyme cocktail (e.g., zymolyase, lyticase) is active and used at the optimal temperature and pH.
Incomplete extraction of the non-saponifiable fraction.- Use a non-polar solvent in which this compound is highly soluble (e.g., n-hexane, petroleum ether, or chloroform). - Perform multiple sequential extractions (at least 2-3 times) with fresh solvent to ensure complete recovery of the sterols from the aqueous phase.
Degradation of this compound during extraction.- During saponification: While necessary to release esterified sterols, prolonged exposure to high temperatures and strong alkali can lead to some sterol degradation. Minimize heating time where possible. - During solvent evaporation: Use a rotary evaporator at a low temperature (e.g., <40°C) or a gentle stream of nitrogen to remove the solvent. Avoid exposing the extract to high heat for extended periods.
Incorrect yeast strain or growth conditions.- Verify the genotype of your yeast strain to confirm the presence of the desired mutation (e.g., erg3Δ). - Optimize fermentation conditions (e.g., media composition, aeration, temperature) to maximize biomass and this compound accumulation.
Presence of interfering compounds in the final extract Incomplete saponification leading to the presence of fatty acids.- Ensure sufficient alkali concentration and reaction time during saponification to completely hydrolyze fats. - Wash the organic extract with a dilute salt solution to remove any remaining soaps.
Co-extraction of other lipids.- The initial extract will contain a mixture of sterols. Further purification using techniques like silica gel chromatography or preparative HPLC is necessary to isolate pure this compound.

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound extraction is limited, the following table provides a general comparison of common sterol extraction methods from yeast. The actual yields can vary significantly based on the yeast strain, growth conditions, and specific protocol optimizations.

Extraction Method Principle Typical Solvents Advantages Disadvantages Relative Yield (General Sterols)
Saponification with Hexane Extraction Alkaline hydrolysis of esters and cell lysis followed by extraction of non-saponifiable lipids.Ethanolic KOH, n-HexaneEffectively liberates esterified sterols, relatively simple.Can lead to degradation of some sterols, use of strong base.High
Direct Chloroform/Methanol Extraction Cell disruption followed by extraction of total lipids with a polar/non-polar solvent mixture.Chloroform, MethanolMilder than saponification, extracts a broad range of lipids.May require a separate saponification step to analyze free sterols, chloroform is toxic.Moderate to High
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically CO2, as the solvent.Supercritical CO2, often with a co-solvent like ethanol."Green" and tunable method, can be selective.High initial equipment cost, may require optimization of pressure and temperature.Variable, can be high with optimization.

Experimental Protocols

Protocol 1: Saponification-Based Extraction of this compound from erg3Δ Yeast

This protocol is adapted from general yeast sterol extraction methods for a yeast strain engineered to accumulate this compound.

Materials:

  • Saccharomyces cerevisiae erg3Δ mutant cell pellet (from a 50 mL culture)

  • 60% (v/v) Ethanol

  • Potassium Hydroxide (KOH)

  • Petroleum Ether or n-Hexane

  • Anhydrous Sodium Sulfate

  • Glass test tubes with screw caps

  • Water bath or heating block

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest yeast cells from a 50 mL culture by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet with distilled water and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in a glass tube with 4 mL of 60% ethanol.

  • Add 1 g of KOH pellets to the cell suspension.

  • Incubate the mixture in a water bath at 80°C for 2 hours with occasional vortexing to ensure complete saponification and cell lysis.

  • Cool the mixture to room temperature.

  • Add 5 mL of petroleum ether (or n-hexane) to the tube, vortex vigorously for 30 seconds, and then centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction of the aqueous layer two more times with 5 mL of petroleum ether each time, pooling all organic extracts.

  • Wash the combined organic extracts with an equal volume of distilled water to remove any residual KOH and soaps. Vortex and centrifuge to separate the phases. Discard the lower aqueous phase.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter the dried extract into a pre-weighed round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • The resulting residue contains the total non-saponifiable lipids, which will be enriched in this compound. This can be further purified and analyzed.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the general steps for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Dried sterol extract

  • Internal standard (e.g., 5α-cholestane)

  • Derivatization reagent (e.g., BSTFA + TMCS, 99:1)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Dissolve the dried sterol extract in a known volume of hexane.

    • Add a known amount of the internal standard (e.g., 5α-cholestane) to the sample.

    • Transfer an aliquot of the sample to a GC vial insert and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 25 µL of anhydrous pyridine and 50 µL of the derivatization reagent (BSTFA + TMCS).

    • Seal the vial and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

    • Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 280°C.

    • Oven Program: A typical temperature program starts at a lower temperature (e.g., 180°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a period to ensure elution of all compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) is commonly used for sterol analysis.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification to improve sensitivity.

  • Quantification:

    • Identify the this compound-TMS ether peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard.

Visualizations

Episterol_Biosynthesis_Pathway cluster_0 Target for Accumulation Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 This compound This compound Fecosterol->this compound ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG5, ERG4

Caption: Simplified ergosterol biosynthesis pathway in S. cerevisiae, highlighting the role of the ERG3 gene. A mutation in ERG3 (dashed red line) leads to the accumulation of this compound.

Technical Support Center: Optimizing GC-MS for Episterol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of episterol using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Problem: No peaks or very low signal intensity for this compound.

Possible Causes & Solutions

  • Injection Issue: The syringe may be clogged or the autosampler could be malfunctioning.

    • Solution: Manually inject a standard to confirm the system is working. Replace the syringe if necessary and check autosampler settings.[1]

  • Improper Derivatization: this compound requires derivatization to increase its volatility for GC analysis.[2] An incomplete reaction will lead to a poor signal.

    • Solution: Ensure derivatization reagents (e.g., BSTFA, MSTFA) are fresh and not exposed to moisture.[3] Optimize the reaction time and temperature. A typical procedure involves heating at 37-60°C for 30-90 minutes.[3][4]

  • Inlet Contamination: Non-volatile residues from previous samples can accumulate in the inlet liner, trapping the analyte.

    • Solution: Replace the inlet liner. Using a liner with quartz wool can help trap non-volatile matrix components.

  • System Leak: A leak in the system, particularly at the injector, can lead to a loss of sample and poor sensitivity.

    • Solution: Use an electronic leak detector to check for leaks at the septum, ferrules, and other connections.

  • Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions for this compound.

    • Solution: Verify the MS method. For TMS-derivatized this compound, ensure you are monitoring its characteristic ions in either full scan or Selected Ion Monitoring (SIM) mode.

Problem: Poor peak shape (tailing or fronting).

Possible Causes & Solutions

  • Active Sites in the System: Polar analytes like underivatized sterols can interact with active sites in the inlet liner, column, or connections, causing peak tailing.

    • Solution: Ensure a complete derivatization reaction. Use highly inert liners and columns.[5] If tailing persists, you may need to cut a small portion (e.g., 10-20 cm) from the front of the column to remove contamination.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume. A thicker film column can also handle higher sample loads.[7]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak shape issues.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[6]

Problem: High baseline noise or drift.

Possible Causes & Solutions

  • Column Bleed: The stationary phase of the column naturally degrades at high temperatures, leading to an elevated baseline. This is often seen as characteristic ions at m/z 207 and 281.[8]

    • Solution: Use a low-bleed MS-certified column. Condition the column properly before use. Ensure the carrier gas is high purity and filtered to remove oxygen and water.[7][8] Do not exceed the column's maximum operating temperature.

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy baseline.

    • Solution: Ensure high-purity carrier gas (e.g., helium 99.999%) is used.[9] Install or replace oxygen, moisture, and hydrocarbon traps.[8]

  • Contaminated Injector or Detector: A dirty injector or detector can release contaminants during the run, causing baseline drift.

    • Solution: Clean the injector and detector according to the instrument manual's maintenance schedule.[6]

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common GC-MS issues.

Start Problem Observed (e.g., No Peaks, Tailing) Check_Injection Verify Sample Injection & Autosampler Start->Check_Injection Check_Derivatization Review Derivatization - Reagents fresh? - Conditions optimal? Check_Injection->Check_Derivatization Injection OK Resolved Problem Resolved Check_Injection->Resolved Problem Found & Fixed Check_Hardware Inspect GC-MS Hardware Check_Derivatization->Check_Hardware Derivatization OK Check_Derivatization->Resolved Problem Found & Fixed Leak_Check Perform Leak Check Check_Hardware->Leak_Check Check_Parameters Review Method Parameters MS_Tune Check MS Tune Report Check_Parameters->MS_Tune Inlet_Maintenance Check/Replace Inlet Liner & Septum Leak_Check->Inlet_Maintenance No Leaks Leak_Check->Resolved Leak Found & Fixed Column_Check Inspect Column - Correct installation? - Contamination? Inlet_Maintenance->Column_Check Inlet OK Inlet_Maintenance->Resolved Problem Found & Fixed Column_Check->Check_Parameters Column OK Column_Check->Resolved Problem Found & Fixed Method_Optimization Optimize GC/MS Parameters - Temp program? - Scan range? MS_Tune->Method_Optimization Tune OK Method_Optimization->Resolved

Caption: A systematic workflow for troubleshooting GC-MS analysis issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing this compound by GC-MS?

A1: Derivatization is a critical step for the analysis of sterols like this compound.[2] The hydroxyl group on the sterol molecule makes it relatively polar and non-volatile. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] This process increases the molecule's volatility and thermal stability, making it suitable for gas chromatography, and reduces interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[3]

Q2: What is the best internal standard to use for this compound quantification?

A2: The ideal internal standard (IS) should be structurally similar to the analyte but not present in the sample. For sterol analysis, common internal standards include 5α-cholestane, epicoprostanol, and betulin.[10] 5α-cholestane is a good choice as it lacks a hydroxyl group and does not require derivatization.[10] However, for the most accurate quantification with GC-MS, using a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is the gold standard, as it co-elutes and has similar ionization behavior, correcting for variations in sample preparation and injection.[11]

Q3: Should I use full scan or Selected Ion Monitoring (SIM) mode for my analysis?

A3: The choice depends on your analytical goals.

  • Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (e.g., m/z 50-650).[9] This is excellent for identifying unknown compounds and confirming the identity of this compound by comparing its mass spectrum to a library or standard.

  • Selected Ion Monitoring (SIM) Mode: In SIM mode, the MS only monitors a few specific, characteristic ions of the target analyte.[9][11] This significantly increases sensitivity and is the preferred method for quantifying low-level analytes and improving the signal-to-noise ratio. For trace-level detection of this compound, SIM mode is superior.[9]

Q4: How can I confirm the identity of a peak as this compound?

A4: Peak identification should be based on at least two independent criteria:

  • Retention Time: The retention time of the peak in your sample should match that of a pure this compound standard, analyzed under the exact same chromatographic conditions.[10]

  • Mass Spectrum: In full scan mode, the mass spectrum of the sample peak should match the spectrum of the pure standard and/or a library spectrum.[10] Key identifiers are the molecular ion (M+) and characteristic fragment ions.

Q5: What are the characteristic mass fragments for TMS-derivatized this compound?

A5: For TMS-derivatized this compound (C₃₁H₅₄OSi), the molecular weight is 470.8. The mass spectrum will show a molecular ion (M+) at m/z 470. Key fragment ions are also used for identification. The predicted mass spectrum for this compound, 1 TMS, shows significant ions that can be used for confirmation.[12] A table of characteristic ions is provided in the experimental protocols section.

Experimental Protocols & Data

Detailed Experimental Protocol: Analysis of this compound

This protocol outlines a general procedure for the extraction, derivatization, and GC-MS analysis of this compound from a biological matrix. Optimization will be required for specific sample types.

1. Sample Preparation (Saponification and Extraction)

  • To a known quantity of sample (e.g., 100 mg), add an internal standard (e.g., epicoprostanol).

  • Add 2 mL of 2 M ethanolic potassium hydroxide (KOH).

  • Incubate the mixture in a water bath at 60-80°C for 60-90 minutes to hydrolyze sterol esters.[4]

  • After cooling, add 2 mL of water and extract the unsaponifiable lipids three times with 2 mL of n-hexane.[5]

  • Pool the hexane fractions and wash with water until neutral.

  • Evaporate the hexane to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of pyridine and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[13]

  • Seal the vial tightly and heat at 60°C for 30 minutes.[4]

  • After cooling, the sample is ready for GC-MS injection.

3. GC-MS Parameters The following tables summarize typical GC-MS parameters for sterol analysis.

ParameterRecommended Setting
GC System
ColumnLow-bleed capillary column suitable for MS (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min[9]
Injection Volume1 µL
Inlet ModeSplitless or Split (e.g., 15:1 ratio)[10]
Inlet Temperature275 °C[14]
Oven Program Initial 65°C for 2 min, ramp at 15°C/min to 250°C, then ramp at 5°C/min to 310°C and hold for 6 min.[14] (Note: Program must be optimized for specific column and analyte separation)
MS System
Transfer Line Temp.280 °C[9]
Ion Source Temp.230 °C[9]
Quadrupole Temp.150 °C[9]
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Acquisition ModeFull Scan (m/z 50-650) for identification; SIM for quantification[9]

Table 1: Recommended GC-MS Instrument Parameters.

Analyte (TMS-derivative)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound-TMS470455 (M-15), 380 (M-90), 365, 343, 255, 129, 73
Campesterol-TMS472457, 382, 367, 257
Stigmasterol-TMS484469, 394, 351, 255
β-Sitosterol-TMS486471, 396, 357, 255

Table 2: Characteristic m/z values for SIM analysis of selected TMS-derivatized sterols. (Note: Ions for this compound are based on predicted spectra and common fragmentation patterns of similar sterols).[12]

Visualizations

Workflow for this compound Sample Preparation and Analysis

Start Sample Collection Saponification Saponification (Alkaline Hydrolysis) Start->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation (e.g., BSTFA, 60°C) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing - Peak Integration - Spectral Analysis GCMS->Data_Processing End Quantification & Identification Data_Processing->End

Caption: Standard workflow from sample preparation to data analysis for this compound.

Simplified Ergosterol Biosynthesis Pathway

This diagram shows the position of this compound as a key intermediate in the biosynthesis of ergosterol in yeast.

cluster_pathway Ergosterol Biosynthesis Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol This compound This compound Fecosterol->this compound Dehydrothis compound 5-Dehydrothis compound This compound->Dehydrothis compound ERG3 (C-5 desaturase) Ergosterol Ergosterol Dehydrothis compound->Ergosterol

Caption: this compound is a precursor to ergosterol in steroid biosynthesis.[15]

References

Technical Support Center: Troubleshooting Gene Deletions in the Ergosterol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gene deletions in the ergosterol biosynthesis pathway.

Section 1: Frequently Asked Questions (FAQs)

General Knowledge

Question: What is the ergosterol biosynthesis pathway and why is it important?

Answer: The ergosterol biosynthesis pathway is a multi-step process in fungi that produces ergosterol, the primary sterol in fungal cell membranes.[1][2] Ergosterol is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][3] Because it is crucial for fungal cell viability and is absent in mammals, the ergosterol pathway is a major target for antifungal drugs.[4][5]

Question: What are the general consequences of deleting a gene in the ergosterol pathway?

Answer: Deleting a gene in the ergosterol pathway disrupts the production of ergosterol, leading to the accumulation of precursor sterols.[6][7][8] This can result in a wide range of phenotypes, including altered membrane composition, increased sensitivity to certain stresses (like osmotic and oxidative stress), and changes in susceptibility to antifungal agents.[4][6][9] While deletions of some late-stage ergosterol biosynthesis genes (e.g., ERG2, ERG3, ERG4, ERG5, ERG6) are viable, they often lead to growth defects.[7][10][11]

Gene Deletion and Verification

Question: I am having trouble confirming my gene deletion via PCR. What could be the problem?

Answer: Several factors can lead to failed PCR confirmation of a gene deletion. Common issues include:

  • Poor quality genomic DNA: Contaminants from the DNA extraction process can inhibit PCR.[12] Consider re-precipitating your DNA or using a commercial clean-up kit.

  • Incorrect primer design: Primers may not be specific to the target region or may have secondary structures that interfere with annealing.[13]

  • Suboptimal PCR conditions: The annealing temperature, extension time, or number of cycles may need to be optimized.[13][14][15]

  • No successful transformants: The transformation itself may have failed. Always include positive and negative controls in your transformation experiment.

Question: I am using CRISPR/Cas9 for gene deletion and I suspect off-target effects. How can I mitigate this?

Answer: Off-target effects are a known concern with CRISPR/Cas9.[16] To minimize them:

  • Careful gRNA design: Use online tools to design gRNAs with high specificity to your target sequence.[17]

  • Use high-fidelity Cas9 variants: Engineered Cas9 proteins with increased specificity are available.

  • Deliver CRISPR components as ribonucleoproteins (RNPs): This can reduce the persistence of the Cas9/gRNA complex in the cell, lowering the chance of off-target cleavage.[18]

  • Sequence potential off-target sites: If you have predicted off-target loci, sequence them in your edited strain to check for unintended mutations.[19]

Phenotypic Analysis

Question: My ergosterol pathway mutant shows unexpected sensitivity/resistance to an antifungal drug. What does this mean?

Answer: The susceptibility of ergosterol pathway mutants to antifungal drugs can be complex.

  • Azole resistance: Deletion of genes like ERG3 can lead to the accumulation of sterols that have lower binding affinity for azole drugs, resulting in resistance.[1][8]

  • Amphotericin B resistance: Mutants that do not produce ergosterol, the target of Amphotericin B, are often resistant.[1][3]

  • Increased sensitivity: In some cases, the altered sterol composition can destabilize the cell membrane, making it more susceptible to certain drugs. For instance, erg6 mutants can show increased sensitivity to fluconazole.[3]

Question: My gene deletion mutant has a severe growth defect. What are the possible reasons?

Answer: Significant growth defects in ergosterol pathway mutants can be caused by:

  • Accumulation of toxic intermediates: Some sterol precursors that accumulate in mutant strains can be toxic to the cell.[6]

  • Disrupted membrane function: The absence of ergosterol and the presence of abnormal sterols can severely compromise cell membrane integrity and the function of essential membrane proteins.[5][7]

  • Mitochondrial dysfunction: Some ergosterol pathway gene deletions have been linked to abnormal mitochondrial structure and respiratory incompetence.[6]

Sterol Analysis

Question: My GC-MS results for sterol analysis are noisy or show unexpected peaks. How can I troubleshoot this?

Answer:

  • Incomplete saponification/extraction: Ensure that the cell lysis and sterol extraction are complete to avoid carryover of interfering compounds.

  • Contamination: Contamination can be introduced from glassware, solvents, or the GC-MS system itself. Always run solvent blanks.

  • Suboptimal GC-MS parameters: The temperature program, carrier gas flow rate, and mass spectrometer settings may need to be optimized for sterol analysis.

  • Derivatization issues: If you are derivatizing your sterols (e.g., silylation), incomplete reactions or degradation of the derivatizing agent can lead to poor results.

Section 2: Troubleshooting Guides

Guide: Failed PCR Confirmation of Gene Deletion
Question: Why do I not see a PCR product for my deletion confirmation? Answer: Potential Solutions and Next Steps
No bands at all, including the wild-type control. 1. Check PCR components: Ensure all reagents (polymerase, dNTPs, buffer, primers, and template DNA) were added correctly.[14] 2. Verify thermocycler program: Double-check the annealing temperature, extension time, and number of cycles.[15] 3. Assess DNA quality: Run your genomic DNA on an agarose gel to check for integrity. If it's degraded, re-extract the DNA.[14]
Wild-type control works, but no bands for my transformants. 1. Transformation failure: Your transformation may not have been successful. Re-plate your transformation on selective media. 2. PCR inhibitors in mutant prep: Contaminants specific to your mutant culture or DNA prep may be inhibiting the PCR. Try diluting the template DNA or cleaning it up with a purification kit.[13] 3. Incorrect primers for the deletion cassette: Verify that your confirmation primers are designed to anneal to the correct locations in the integrated cassette and the flanking genomic DNA.
I see the wild-type band in my transformants, but not the deletion band. 1. No integration of the deletion cassette: The gene was not deleted, and the cells are wild-type. 2. Mixed population: You may have a mix of wild-type and deleted cells. Re-streak your transformants on selective media to isolate single colonies and repeat the PCR.
Guide: Unexpected Sterol Profile in GC-MS Analysis
Question: My GC-MS results show an unexpected sterol composition. Answer: Potential Explanations and Verification Steps
Ergosterol is still present in my deletion mutant. 1. Incomplete gene deletion: The gene may not have been fully deleted, or you may have a mixed population of cells. Re-verify the deletion by PCR and re-streak for single colonies. 2. Contamination: Your culture may be contaminated with wild-type yeast. Perform a new culture from a frozen stock.
The expected precursor sterol is absent. 1. Metabolic bypass: The cell may be utilizing an alternative metabolic pathway to bypass the genetic block. This is a known phenomenon in the ergosterol pathway.[8] 2. Further metabolism of the precursor: The accumulated precursor may be further modified by other enzymes. 3. Review the literature: Check for published sterol profiles of your specific mutant to see if your results are consistent with previous findings.[10][20]
I see many unknown peaks. 1. Contamination: As mentioned, contamination from various sources can introduce unknown peaks. 2. Sample degradation: The sterols may have degraded during extraction or storage. Ensure proper handling and storage of samples. 3. Side reactions: The accumulated precursor may be non-enzymatically converted to other compounds.

Section 3: Data Summary Tables

Table 1: Sterol Composition of Wild-Type and Selected erg Mutants
StrainMajor Sterols DetectedReference(s)
Wild-TypeErgosterol[20]
erg2ΔErgosta-5,8,22-trienol[21]
erg3ΔEpisterol[20]
erg4ΔErgosta-5,7,22,24(28)-tetraenol[21]
erg5ΔErgosta-5,7,24(28)-trienol[20]
erg6ΔZymosterol[8]
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Antifungal Drugs
StrainFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Reference(s)
Wild-Type0.25 - 60.094 - 0.25[1][3]
erg3Δ>128 (Resistant)0.25 (Susceptible)[1]
erg6Δ1.0 (More Susceptible)8 - 12 (Resistant)[3]
erg11Δ>128 (Resistant)>16 (Resistant)[1]

Note: MIC values can vary depending on the specific strain background and testing methodology.

Section 4: Experimental Protocols

Protocol: PCR Confirmation of Gene Deletion
  • Genomic DNA Extraction:

    • Grow a 5 mL overnight culture of the yeast strain in the appropriate medium.

    • Pellet the cells by centrifugation.

    • Resuspend the pellet in a suitable lysis buffer.

    • Disrupt the cells using glass beads and vortexing, or by enzymatic digestion with zymolyase.

    • Perform phenol:chloroform extraction to remove proteins and lipids.

    • Precipitate the genomic DNA with isopropanol or ethanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in sterile water or TE buffer.

    • Quantify the DNA and assess its purity using a spectrophotometer.

  • PCR Amplification:

    • Set up a PCR reaction with the following components:

      • Genomic DNA template (50-100 ng)

      • Forward and reverse primers (designed to flank the deleted gene or span the junction of the integrated cassette)

      • dNTPs

      • Taq polymerase and buffer

      • Nuclease-free water

    • Use a thermocycler with an optimized program for your primers and target sequence. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Agarose Gel Electrophoresis:

    • Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Include a DNA ladder to determine the size of the PCR products.

    • Visualize the DNA bands under UV light. A successful deletion will show a band of the expected size for the integrated cassette, while the wild-type band will be absent.

Protocol: Sterol Extraction and GC-MS Analysis
  • Cell Harvesting and Saponification:

    • Grow a 50 mL culture of the yeast strain to the desired growth phase.

    • Harvest the cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in a methanolic KOH solution.

    • Heat the mixture at 80-90°C for 1-2 hours to saponify the lipids.

  • Sterol Extraction:

    • Cool the saponified mixture and add n-heptane or hexane to extract the non-saponifiable lipids (including sterols).

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the sterols.

    • Repeat the extraction process to maximize the yield.

    • Dry the pooled organic phases under a stream of nitrogen gas.

  • Derivatization (Optional but Recommended):

    • To improve the volatility and thermal stability of the sterols for GC-MS analysis, they can be derivatized. A common method is silylation using agents like BSTFA.

    • Add the silylation reagent to the dried sterol extract and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized or underivatized sterol sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-5ms) and an optimized temperature program to separate the different sterols.

    • The mass spectrometer will fragment the eluting sterols, generating a characteristic mass spectrum for each compound, which can be used for identification by comparison to a spectral library.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies and resuspend them in sterile saline.

    • Adjust the turbidity of the cell suspension to match a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the antifungal drug in the test medium in a 96-well microtiter plate.

    • Include a drug-free well as a positive control for growth and a well with medium only as a negative control for contamination.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.

    • For azoles, the endpoint is typically a 50% reduction in turbidity. For polyenes like Amphotericin B, the endpoint is usually complete inhibition of visible growth.[22][23]

    • The turbidity can be assessed visually or by using a microplate reader.

Section 5: Diagrams

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ERG1 zymosterol Zymosterol lanosterol->zymosterol ERG11, ERG24, ERG25, ERG26, ERG27 fecosterol Fecosterol zymosterol->fecosterol ERG6 This compound This compound fecosterol->this compound ERG2 ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol This compound->ergosta_5_7_24_28_trienol ERG3 ergosta_5_7_22_24_28_tetraenol Ergosta-5,7,22,24(28)-tetraenol ergosta_5_7_24_28_trienol->ergosta_5_7_22_24_28_tetraenol ERG5 ergosterol Ergosterol ergosta_5_7_22_24_28_tetraenol->ergosterol ERG4

Caption: Simplified Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae.

Troubleshooting_Workflow start Start: Gene Deletion Experiment transformation Yeast Transformation start->transformation selection Selection on appropriate media transformation->selection troubleshoot_transformation Troubleshoot Transformation (Competent cells, DNA quality, Protocol) transformation->troubleshoot_transformation Low/No Colonies pcr_confirmation PCR Confirmation selection->pcr_confirmation phenotypic_analysis Phenotypic Analysis (Growth, Stress, Drug Susceptibility) pcr_confirmation->phenotypic_analysis Successful troubleshoot_pcr Troubleshoot PCR (gDNA quality, Primers, PCR conditions) pcr_confirmation->troubleshoot_pcr Failed sterol_analysis Sterol Analysis (GC-MS) phenotypic_analysis->sterol_analysis troubleshoot_phenotype Analyze Unexpected Phenotype (Review literature, Check for contamination) phenotypic_analysis->troubleshoot_phenotype Unexpected Results end End: Characterized Mutant sterol_analysis->end troubleshoot_transformation->transformation troubleshoot_pcr->pcr_confirmation troubleshoot_phenotype->sterol_analysis

Caption: General workflow for troubleshooting gene deletions in the ergosterol pathway.

Decision_Tree start Unexpected Phenotype Observed is_growth_affected Is growth rate significantly affected? start->is_growth_affected is_drug_susceptibility_altered Is antifungal drug susceptibility altered? is_growth_affected->is_drug_susceptibility_altered No reason_for_growth_defect Potential Causes: - Toxic intermediate accumulation - Severe membrane disruption - Mitochondrial defects is_growth_affected->reason_for_growth_defect Yes no_obvious_phenotype Investigate subtle phenotypes (e.g., stress tolerance, membrane potential) is_drug_susceptibility_altered->no_obvious_phenotype No analyze_drug_susceptibility Analyze specific drug susceptibility profile: - Azole resistance? (Check ERG3, ERG11) - Polyene resistance? (Check for ergosterol absence) - Increased sensitivity? is_drug_susceptibility_altered->analyze_drug_susceptibility Yes verify_sterol_profile Verify sterol profile with GC-MS to correlate phenotype with biochemical changes reason_for_growth_defect->verify_sterol_profile Next Step no_obvious_phenotype->verify_sterol_profile Next Step analyze_drug_susceptibility->verify_sterol_profile Next Step

Caption: Decision tree for analyzing unexpected phenotypes of ergosterol pathway mutants.

References

Technical Support Center: Episterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of episterol. It is designed for researchers, scientists, and drug development professionals working with sterol analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound, or (3β,5α)-Ergosta-7,24(28)-dien-3-ol, is a crucial sterol intermediate in the biosynthesis of ergosterol in fungi and other eukaryotes.[1][2] Its accurate quantification is challenging due to several factors:

  • Low Abundance: this compound is often present at much lower concentrations than major structural sterols like ergosterol or cholesterol, making detection difficult.[3][4]

  • Structural Isomers: this compound co-exists with numerous structural isomers. Since mass spectrometry (MS) cannot differentiate between these isobaric compounds, high-resolution chromatographic separation is essential.[5]

  • Chemical Instability: Like many sterols with double bonds, this compound is susceptible to oxidation during sample handling and storage, which can lead to the formation of analytical artifacts and inaccurate measurements.[6][7]

  • Poor Ionization: Sterols generally exhibit poor ionization efficiency in mass spectrometry, often necessitating chemical derivatization to enhance signal intensity.[3][4]

Q2: My this compound recovery is low and inconsistent. What are the common causes during sample preparation?

Low and variable recovery rates are often traced back to the sample preparation stage. Key areas to investigate include:

  • Incomplete Saponification: If this compound is present as a steryl ester, an alkaline hydrolysis (saponification) step is required to release the free sterol. Incomplete saponification will lead to underestimation. Ensure sufficient concentration of the base (e.g., potassium hydroxide), reaction time, and temperature.[5][8]

  • Inefficient Extraction: The choice of extraction solvent is critical. While traditional methods like Folch or Bligh-Dyer are effective, their efficiency can vary depending on the sample matrix.[5][8] A mixture of polar and non-polar solvents, such as chloroform/methanol or hexane/isopropanol, is typically required.[9]

  • Sample Loss During Solid-Phase Extraction (SPE): SPE is commonly used for sample cleanup and concentration. However, analyte loss can occur if the sorbent material, elution solvent, or flow rate is not optimized.[10] Furthermore, significant inter-batch variability has been reported for some SPE cartridges, leading to inconsistent results.[3][4]

  • Analyte Degradation: this compound can degrade due to exposure to light, heat, and oxygen.[11][12] It is recommended to work with amber glassware, under an inert atmosphere (e.g., nitrogen or argon) where possible, and to add antioxidants like butylated hydroxytoluene (BHT) to solvents.[4] Store samples at -20°C or lower.[13]

Q3: I am having difficulty separating this compound from other sterol isomers. How can I improve my chromatographic resolution?

Co-elution of sterol isomers is a major pitfall. Since this compound has several isomers, achieving baseline separation is critical for accurate quantification.

  • For Gas Chromatography (GC):

    • Column Choice: Use a low- to medium-polarity capillary column (e.g., DB-5ms, HP-5ms) with sufficient length (30-60 meters) to resolve complex sterol mixtures.

    • Temperature Program: Optimize the oven temperature ramp. A slow, shallow gradient is often necessary to separate closely eluting isomers.[14]

    • Derivatization: Convert sterols to their trimethylsilyl (TMS) ether or acetate derivatives. This improves volatility, thermal stability, and chromatographic peak shape.[14]

  • For Liquid Chromatography (LC):

    • Column Technology: Modern core-shell or sub-2 µm particle columns provide higher resolution than traditional fully porous particle columns.[5]

    • Mobile Phase: Reversed-phase LC (RP-LC) on a C18 column is most common. The mobile phase typically consists of methanol, acetonitrile, and water mixtures. The addition of small amounts of acid, like acetic or formic acid, can improve peak shape.[9]

    • Isocratic vs. Gradient Elution: While isocratic systems are simpler, a gradient elution program may be necessary to resolve complex mixtures of sterols with varying polarities.[15]

Q4: What is the best choice for an internal standard (IS) for this compound quantification?

The use of an internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response.[16][17]

  • Ideal Choice (Stable Isotope-Labeled): The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and ionization, thus providing the most accurate correction.[17][18]

  • Practical Alternative (Structural Analog): When a SIL-IS for this compound is not commercially available, a structural analog can be used. The chosen analog should not be present in the sample and should have a similar chemical structure, retention time, and ionization response to this compound. Examples of internal standards used in general sterol analysis include 5α-cholestane, epicoprostanol, or stigmasterol derivatives.[16][19] However, it is crucial to validate that the analog accurately tracks the behavior of this compound, as differences in extraction recovery and ionization efficiency can introduce bias.[18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Very Low Signal for this compound 1. Degradation during storage/handling. Store samples at -20°C or below, protect from light, and use antioxidants (BHT) in solvents.[4][12][13]
2. Inefficient extraction or saponification. Optimize extraction solvent and saponification conditions (time, temp, base concentration).[5][8]
3. Poor derivatization (for GC-MS). Ensure derivatization reagent (e.g., BSTFA) is fresh and the reaction goes to completion (check time and temperature).
4. Poor ionization (for LC-MS). Consider derivatization to improve ionization or switch to a more sensitive ionization source like APCI.[20]
High Variability Between Replicates 1. Inconsistent sample preparation. Ensure precise and consistent execution of all steps, especially liquid transfers and SPE. Use an internal standard early in the workflow.[16][17]
2. Instrument instability. Check instrument performance (e.g., injection precision, detector stability) with a standard solution before running samples.
3. Inter-batch variation in SPE cartridges. Test new batches of SPE cartridges for consistent recovery before use in a large study. Consider alternative cleanup methods if variability persists.[3][4]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in GC inlet or column. Deactivate the GC inlet liner with silylation and use a high-quality, well-maintained column.
2. Inappropriate mobile phase pH (LC). Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for sterols.[9]
3. Column overload. Dilute the sample or inject a smaller volume.
Quantification Does Not Match Expected Values 1. Matrix effects. The sample matrix can suppress or enhance the analyte signal. Use a stable isotope-labeled internal standard or, if unavailable, a carefully validated structural analog.[17]
2. Incorrect calibration curve. Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects. Ensure the concentration range of the curve brackets the expected sample concentrations.
3. Co-elution with an isomer. Improve chromatographic resolution (see FAQ Q3). Use mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect this compound, but this still requires chromatographic separation from isomers that may share fragment ions.

Quantitative Data Summary

The following table summarizes typical performance data from validated sterol quantification methods. Note that specific values are highly dependent on the matrix, instrumentation, and protocol.

Parameter GC-MS Methods LC-MS/MS Methods Notes
Analyte Recovery 81% - 105%[21]85% - 110%[5]Highly dependent on the extraction and cleanup procedure. Spiked recovery experiments are essential for validation.
Limit of Detection (LOD) < 0.24 mg/kg[21]< 1 ng/mL[5]LC-MS/MS generally offers superior sensitivity compared to GC-MS.
Limit of Quantification (LOQ) 0.0048 - 0.0068 mg/100g[8]~1 ng/mL[5]The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99[21]> 0.998[22]Calibration curves should demonstrate a strong linear relationship between concentration and response.
Repeatability (RSD) < 10%[21]< 10%[5]Relative Standard Deviation for replicate measurements should be low, indicating good method precision.

Detailed Experimental Protocol: this compound Quantification by GC-MS

This protocol provides a general framework for the quantification of this compound in biological samples (e.g., fungal cells). Users must validate this protocol for their specific application and matrix.

1. Materials and Reagents

  • Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade).

  • Saponification: 2 M Potassium Hydroxide (KOH) in Methanol.

  • Antioxidant: Butylated hydroxytoluene (BHT).

  • Internal Standard (IS): 5α-cholestane or a stable isotope-labeled this compound standard.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Other: Pyridine, Nitrogen gas, Amber glass vials.

2. Procedure

  • Sample Homogenization: Homogenize the sample (e.g., lyophilized fungal pellet) to a fine powder.

  • Internal Standard Spiking: To a known amount of homogenized sample (e.g., 10-50 mg) in an amber glass tube, add a known amount of the internal standard solution.

  • Saponification & Extraction:

    • Add 2 mL of 2 M methanolic KOH containing 0.2% BHT.

    • Vortex thoroughly and incubate at 80°C for 1 hour to hydrolyze steryl esters.

    • Cool the sample to room temperature.

    • Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including this compound).

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean amber vial.

    • Repeat the hexane extraction two more times, pooling the hexane layers.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

    • Re-dissolve the dried residue in 100 µL of pyridine.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the sample dissolved in pyridine.

    • Cap the vial tightly and heat at 70°C for 1 hour to form TMS-ether derivatives.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Initial 180°C for 1 min, ramp to 280°C at 5°C/min, hold for 15 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 50-600) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification.

      • This compound-TMS: Monitor characteristic ions (e.g., m/z 470 [M+], 365, 343).

      • IS (5α-cholestane): Monitor characteristic ions (e.g., m/z 372 [M+], 217). (Note: Specific ions must be confirmed using authentic standards).

7. Quantification:

  • Generate a calibration curve by preparing standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Process the standards using the same derivatization procedure as the samples.

  • Plot the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

  • Calculate the this compound concentration in the samples using the regression equation from the calibration curve.

Visualizations

Episterol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Spike with Internal Standard Sample->Spike Add known amount of IS Saponify Saponification (Hydrolysis) Spike->Saponify Extract Liquid-Liquid Extraction Saponify->Extract Isolate sterols Dry Evaporation to Dryness Extract->Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject derivatized sample Quant Quantification via Calibration Curve GCMS->Quant Peak area ratio (Analyte/IS)

Caption: General workflow for this compound quantification.

Ergosterol_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C8 Isomerase) Five_dehydro 5-Dehydrothis compound This compound->Five_dehydro ERG3 (C5 Desaturase) Ergosterol Ergosterol Five_dehydro->Ergosterol ERG5, ERG4

Caption: Simplified ergosterol biosynthesis pathway.

Troubleshooting_Tree Start Inaccurate this compound Quantification Problem_Type What is the primary issue? Start->Problem_Type No_Signal No / Low Signal Problem_Type->No_Signal Signal High_Var High Variability Problem_Type->High_Var Variability Bad_Peak Poor Peak Shape Problem_Type->Bad_Peak Chromatography No_Signal_Check Check Sample Prep & Instrument No_Signal->No_Signal_Check High_Var_Check Review Workflow Consistency High_Var->High_Var_Check Bad_Peak_Check Optimize Chromatography Bad_Peak->Bad_Peak_Check No_Signal_Sol 1. Verify extraction/derivatization 2. Confirm instrument sensitivity 3. Check for analyte degradation No_Signal_Check->No_Signal_Sol High_Var_Sol 1. Ensure consistent pipetting 2. Use IS early in workflow 3. Check SPE cartridge lot High_Var_Check->High_Var_Sol Bad_Peak_Sol 1. Adjust GC oven ramp / LC gradient 2. Check for active sites in GC 3. Check mobile phase pH in LC Bad_Peak_Check->Bad_Peak_Sol

Caption: Troubleshooting decision tree for quantification issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression of episterol-related enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes related to this compound metabolism?

A1: The primary enzymes directly involved in the synthesis and metabolism of this compound are Sterol C-8 isomerase (encoded by the ERG2 gene) and Sterol C-5 desaturase (encoded by the ERG3 gene).[1][2][3] Sterol C-8 isomerase catalyzes the conversion of fecosterol to this compound.[1][2][3][4] Subsequently, Sterol C-5 desaturase acts on this compound to produce 5-dehydrothis compound, a crucial step in the biosynthesis of ergosterol, the main sterol in fungal membranes.[1][5]

Q2: What are the main challenges in expressing this compound-related enzymes?

A2: this compound-related enzymes, like many enzymes in sterol biosynthesis pathways, are often membrane-associated proteins.[2] This characteristic presents several expression challenges, including:

  • Low expression levels: Achieving high yields of membrane proteins can be difficult.[6][7]

  • Misfolding and aggregation: Heterologous expression systems may not provide the appropriate environment for correct folding, leading to the formation of non-functional protein aggregates known as inclusion bodies.[6][8]

  • Instability: Once removed from their native membrane environment, these enzymes can be unstable.[6][7]

  • Toxicity to the host cell: Overexpression of certain membrane proteins can be toxic to the expression host.

Q3: Which expression systems are suitable for this compound-related enzymes?

A3: The choice of expression system is critical for membrane proteins.

  • Pichia pastoris (a yeast species): This is a highly effective eukaryotic system for expressing membrane proteins. It provides post-translational modifications and a lipid environment that can be more conducive to proper folding compared to bacterial systems.[9][10][11]

  • Baculovirus-insect cell system: This system is also well-suited for complex eukaryotic proteins, offering robust protein folding and modification capabilities.

  • Mammalian cells (e.g., HEK-293): These cells are ideal for expressing mammalian this compound-related enzymes, ensuring the most native-like post-translational modifications and folding environment.[12]

  • Escherichia coli: While a common and cost-effective choice, expressing membrane proteins in E. coli often leads to misfolding and inclusion body formation.[6][8] However, with optimization strategies, it can sometimes be successful.

Q4: How can I improve the solubility of my recombinant this compound-related enzymes?

A4: Improving solubility is a key challenge. Consider the following strategies:

  • Lower induction temperature: Reducing the temperature (e.g., to 15-20°C) after inducing expression can slow down protein synthesis, allowing more time for proper folding.[13][14]

  • Use of solubility-enhancing tags: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or a SUMO tag, can improve its solubility.

  • Co-expression with chaperones: Chaperone proteins assist in the correct folding of other proteins and can be co-expressed to prevent aggregation.

  • Optimize the expression host: Some commercially available E. coli strains are specifically engineered to enhance the expression of challenging proteins.

  • Modify the culture medium: The addition of certain compounds, like sorbitol or glycylglycine, to the culture medium can sometimes improve protein solubility.[14][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution Expected Outcome/Metric
No or very low protein expression on Western Blot Suboptimal codon usage: The codons in your gene may not be ideal for the chosen expression host.Synthesize a new version of the gene with codons optimized for your expression system (e.g., Pichia pastoris).[9][10][16]2 to 3-fold increase in protein yield.[9]
mRNA instability: The mRNA transcript of your gene may be rapidly degraded.Analyze the mRNA secondary structure and modify the sequence to remove instability motifs, often addressed during codon optimization.Increased mRNA half-life, leading to higher protein levels.
Protein degradation: The expressed protein may be rapidly degraded by host cell proteases.Use protease-deficient host strains. Add protease inhibitors during cell lysis.Increased detection of full-length protein on Western Blot.
Inefficient transcription or translation: The promoter may not be strong enough, or translation initiation may be poor.Use a stronger promoter in your expression vector. Ensure the presence of an optimal ribosome binding site (e.g., Kozak sequence for eukaryotes).Higher mRNA levels (qPCR) and protein levels (Western Blot).
Protein is expressed but found in insoluble inclusion bodies High expression rate: Rapid protein synthesis can overwhelm the cell's folding machinery.Lower the induction temperature (e.g., 16-25°C). Reduce the concentration of the inducer (e.g., IPTG).Shift of the target protein from the insoluble to the soluble fraction in cell lysates.
Improper disulfide bond formation (if applicable): The cytoplasm of E. coli is a reducing environment, which can prevent the formation of necessary disulfide bonds.Target the protein to the periplasm of E. coli. Use specialized host strains that have a more oxidizing cytoplasm.Increased yield of correctly folded, active protein.
Lack of a required cofactor: Some enzymes require cofactors for proper folding and stability.Supplement the growth medium with the necessary cofactor (e.g., metal ions).Improved solubility and enzymatic activity.
Expressed protein has no or low enzymatic activity Misfolded protein: Even if soluble, the protein may not be in its correct, active conformation.Try a different expression system (e.g., yeast or insect cells) that provides a better folding environment. Co-express with molecular chaperones.Restoration of enzymatic activity in functional assays.
Absence of necessary post-translational modifications: Eukaryotic enzymes often require modifications (e.g., glycosylation) that are absent in bacterial systems.Switch to a eukaryotic expression system like yeast, insect, or mammalian cells.Detection of post-translational modifications and recovery of enzyme function.
Inhibitory components from the purification process: Elution buffers or purification tags might interfere with activity.Perform buffer exchange or dialysis to remove inhibitory substances. Cleave off any purification tags that may affect function.Increased specific activity of the purified enzyme.

Experimental Protocols

Key Experiment 1: Western Blot for Membrane Proteins

This protocol is optimized for the detection of membrane-associated this compound-related enzymes.

  • Sample Preparation (Cell Lysis):

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet once with cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in a cold lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or 0.5% NP-40) and protease inhibitors. For integral membrane proteins, a stronger detergent like SDS may be necessary.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate on ice to shear DNA and further disrupt cells.

    • Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris. The supernatant contains the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer.

    • For most proteins, boil at 95-100°C for 5 minutes. Note: For multi-pass transmembrane proteins, boiling can cause aggregation. In this case, incubate at a lower temperature (e.g., 37°C for 30 minutes or 70°C for 10 minutes) before loading.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific to your this compound-related enzyme) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Experiment 2: qPCR to Quantify Gene Expression

This protocol allows for the measurement of the mRNA levels of your this compound-related enzyme.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running a sample on an agarose gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for your gene of interest, and nuclease-free water.

    • Also, prepare a reaction for a housekeeping gene (e.g., GAPDH, actin) to be used for normalization.

    • Add the diluted cDNA template to the master mix in qPCR plates.

    • Include no-template controls (NTC) for each primer set to check for contamination.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your gene of interest and the housekeeping gene.

    • Calculate the relative expression of your target gene using the ΔΔCt method.

Visualizations

Episterol_Biosynthesis_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound Sterol C-8 isomerase (ERG2) Dehydrothis compound 5-Dehydrothis compound This compound->Dehydrothis compound Sterol C-5 desaturase (ERG3) Ergosterol Ergosterol Dehydrothis compound->Ergosterol ...

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_analysis Analysis Codon_Optimization Codon Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Vector_Ligation Ligation into Expression Vector Gene_Synthesis->Vector_Ligation Host_Transformation Transformation of Host Cells Vector_Ligation->Host_Transformation Culture_Growth Cell Culture and Growth Host_Transformation->Culture_Growth Induction Induction of Expression Culture_Growth->Induction Cell_Harvest Cell Harvesting and Lysis Induction->Cell_Harvest qPCR qPCR (mRNA level) Cell_Harvest->qPCR Western_Blot Western Blot (Protein level) Cell_Harvest->Western_Blot Activity_Assay Enzymatic Activity Assay Western_Blot->Activity_Assay

Caption: Experimental Workflow for Enhancing Enzyme Expression.

Troubleshooting_Logic Start Start Troubleshooting Protein_Detected Protein Detected on Western Blot? Start->Protein_Detected No_Protein_Branch Check mRNA levels via qPCR Protein_Detected->No_Protein_Branch No Soluble_Protein Is Protein in Soluble Fraction? Protein_Detected->Soluble_Protein Yes mRNA_OK mRNA Levels OK? No_Protein_Branch->mRNA_OK No_mRNA Optimize Codon Usage Use Stronger Promoter mRNA_OK->No_mRNA No Protein_Degradation Use Protease Inhibitor Cocktail Switch to Protease-Deficient Strain mRNA_OK->Protein_Degradation Yes No_mRNA->Protein_Detected Protein_Degradation->Protein_Detected Insoluble_Protein Lower Induction Temperature Reduce Inducer Concentration Use Solubility Tags Soluble_Protein->Insoluble_Protein No Active_Protein Is Protein Active? Soluble_Protein->Active_Protein Yes Insoluble_Protein->Soluble_Protein Inactive_Protein Switch to Eukaryotic Host Co-express Chaperones Buffer Exchange/Tag Cleavage Active_Protein->Inactive_Protein No Success Successful Expression Active_Protein->Success Yes Inactive_Protein->Active_Protein

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Episterol Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining protocols for episterol analysis in plant tissues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound analysis in plants?

A1: Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the determination of phytosterols, including this compound, in plant tissues.[1] While other methods like high-performance liquid chromatography (HPLC) exist, GC-MS provides robust separation and identification based on mass fragmentation patterns.[1][2] However, liquid chromatography coupled to mass spectrometry (LC-MS) is also a powerful technique that can simplify analysis by avoiding the need for derivatization.[3]

Q2: Why is derivatization necessary for GC-MS analysis of sterols?

A2: Derivatization, typically silylation, is crucial for GC-MS analysis of sterols like this compound to increase their volatility and thermal stability, and to improve chromatographic peak shape.[2][4] Injecting underivatized (free) sterols can result in broad peaks and a lower detector response.[2] The most common derivatization agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][5]

Q3: How do I choose an appropriate internal standard (IS) for quantification?

A3: An ideal internal standard should be a compound that is not naturally present in the plant sample, is commercially available in high purity, and has a similar chemical structure to the analytes.[2][5] For GC-MS analysis of phytosterols, common internal standards include 5α-cholestane, dihydrocholesterol (5α-cholestan-3β-ol), and epicoprostanol.[1][5] Deuterated analogs of the target analytes are the best option when available for GC-MS analysis.[1] The IS should be added to the sample before extraction to account for any losses during sample preparation.[5]

Q4: What are the key steps in sample preparation for this compound analysis?

A4: The primary goals of sample preparation are to isolate the sterol fraction and convert all conjugated forms of sterols into free sterols.[2] The main steps typically involve:

  • Hydrolysis: Acid or alkaline hydrolysis (saponification) is used to break ester and glycosidic bonds, releasing the free sterols.[2] For samples with complex carbohydrate matrices, an initial acid hydrolysis step may be necessary.[2]

  • Extraction: The released sterols are then extracted from the sample matrix using a nonpolar solvent.[2]

  • Cleanup (Optional): For crude extracts, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.[2]

  • Derivatization: The extracted free sterols are then derivatized before GC-MS analysis.[2]

Troubleshooting Guides

Problem 1: Incomplete or Failed Derivatization

Symptom:

  • You observe two peaks for a single sterol in your chromatogram, or the peak corresponding to the derivatized sterol is very small while a later, broader peak for the underivatized sterol is present.[5]

Possible Causes and Solutions:

CauseSolution
Presence of moisture in the sample. Residual water in the extract can decompose the silylation reagent.[6] Ensure the extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen and/or passing the extract through a column of anhydrous sodium sulfate.[4][6]
Insufficient amount of derivatization reagent. Increase the volume of the silylation reagent to ensure there is an excess to react with all hydroxyl groups.[6]
Suboptimal reaction conditions (time and temperature). Ensure the derivatization reaction is carried out at the recommended temperature and for a sufficient duration. A common protocol is to heat the sample with the silylation reagent at 60-70°C for at least one hour.[2][6]
Problem 2: Poor Chromatographic Resolution (Co-elution of Sterols)

Symptom:

  • Peaks for different sterols are overlapping, making accurate quantification difficult. For instance, β-sitosterol and 5-avenasterol are known to have similar retention times.[5]

Possible Causes and Solutions:

CauseSolution
Inappropriate GC column. A 95% dimethyl, 5% diphenyl-polysiloxane column can often provide good separation.[5] For samples rich in certain sterols like 7-sterols, a higher polarity column, such as a 65% dimethyl-35% diphenyl polysiloxane phase column, may be necessary.[5]
Suboptimal GC oven temperature program. Optimize the temperature ramp of the GC oven. A slower temperature gradient can often improve the separation of closely eluting compounds.
Problem 3: Low Recovery of this compound

Symptom:

  • The quantified amount of this compound is consistently lower than expected, or the internal standard peak area is highly variable across samples.[2]

Possible Causes and Solutions:

CauseSolution
Incomplete hydrolysis. For some plant matrices, alkaline hydrolysis (saponification) alone may not be sufficient to release all sterols.[2] Consider performing an acid hydrolysis step before saponification, especially for samples with high levels of steryl glycosides or complex carbohydrates.[2]
Inefficient extraction. Ensure the chosen extraction solvent is appropriate and that the extraction is performed for a sufficient duration with adequate agitation. Repeating the extraction multiple times with fresh solvent can improve recovery.
Degradation of sterols. Sterols can be sensitive to heat, light, and oxygen.[7] Minimize exposure to these conditions during sample preparation. Store extracts at low temperatures (e.g., -20°C) and analyze them as soon as possible after derivatization, as trimethylsilyl (TMS) ethers can hydrolyze over time.[4][5]

Experimental Protocols

Protocol 1: Total Sterol Extraction and Saponification

This protocol is a general guideline and may need optimization for specific plant tissues.

  • Sample Preparation: Weigh approximately 200-500 mg of finely ground, lyophilized plant tissue into a screw-cap glass tube.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., epicoprostanol) to the sample.[5]

  • Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH) to the tube. Cap the tube tightly and heat at 80°C for 1 hour with occasional vortexing.

  • Extraction:

    • Cool the tube to room temperature and add 5 mL of water and 5 mL of n-hexane.

    • Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass tube.

    • Repeat the extraction twice more with 5 mL of n-hexane each time and combine the hexane extracts.

  • Washing: Wash the combined hexane extracts with 5 mL of water. Vortex, centrifuge, and discard the lower aqueous layer.

  • Drying: Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas. The dried residue contains the unsaponifiable lipid fraction, including the free sterols.

Protocol 2: Derivatization (Silylation) for GC-MS Analysis
  • Reagent Preparation: Prepare a derivatization solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine in a 1:1 ratio.[2]

  • Reaction:

    • Add 100 µL of the derivatization solution to the dried lipid extract from Protocol 1.

    • Cap the vial tightly and heat at 70°C for 1 hour.[6]

  • Analysis: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the derivatized sample can be diluted with an appropriate solvent like n-hexane.

Quantitative Data Summary

The following table provides an example of the typical range of major phytosterols found in different edible oils, which can serve as a reference for expected concentrations in plant-derived samples.

PhytosterolCorn Oil (mg/g)Canola Oil (mg/g)
β-Sitosterol ~4.35~1.84
Campesterol High~1.84
Stigmasterol High-
Brassicasterol -~0.49
Data adapted from literature values.[8]

Visualizations

Experimental_Workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis plant_tissue Plant Tissue hydrolysis Hydrolysis (Saponification) plant_tissue->hydrolysis Add IS & KOH extraction Solvent Extraction hydrolysis->extraction Add Hexane cleanup Cleanup (SPE) extraction->cleanup Optional derivatization Derivatization (Silylation) extraction->derivatization cleanup->derivatization gcms GC-MS Analysis derivatization->gcms Inject data_processing Data Processing & Quantification gcms->data_processing

Caption: General workflow for the analysis of this compound in plant tissues.

Troubleshooting_Logic Troubleshooting Logic for Poor GC-MS Results cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues start Poor GC-MS Result peak_shape Broad or Tailing Peaks? start->peak_shape resolution Co-eluting Peaks? start->resolution recovery Low Analyte Signal? start->recovery check_derivatization Check Derivatization Protocol (Moisture, Reagent, Time, Temp) peak_shape->check_derivatization Yes optimize_gc Optimize GC Method (Column, Temp Program) resolution->optimize_gc Yes check_extraction Review Hydrolysis & Extraction Steps recovery->check_extraction Yes

Caption: Decision tree for troubleshooting common issues in sterol analysis.

Episterol_Biosynthesis Simplified Biosynthetic Pathway from this compound This compound This compound dehydrothis compound 5-Dehydrothis compound This compound->dehydrothis compound STE1 (Desaturation) sitosterol β-Sitosterol This compound->sitosterol Multiple Steps (Methylation, Reduction, etc.) methylenecholesterol 24-Methylenecholesterol dehydrothis compound->methylenecholesterol DWF5 (Reduction) campesterol Campesterol methylenecholesterol->campesterol DIM/DWF1 (Reduction)

Caption: Simplified pathway of this compound conversion in plants.[9][10]

References

How to minimize interference in episterol measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in episterol measurement.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound measurement?

A1: The most common sources of interference in this compound measurement are isomeric sterols, particularly fecosterol, which is the direct precursor to this compound in the ergosterol biosynthesis pathway.[1][2] Other structurally similar sterols can also co-elute during chromatographic separation, leading to inaccurate quantification.[3] Additionally, matrix effects from complex biological samples can suppress or enhance the signal, and ex vivo oxidation of sterols during sample preparation can generate interfering oxysterols.[1]

Q2: How can I prevent the artificial formation of interfering compounds during sample preparation?

A2: To prevent the artificial formation of interfering compounds, particularly oxysterols, it is crucial to handle samples quickly and at low temperatures. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent is a common practice to inhibit ex vivo oxidation.[1] It is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to light and air.

Q3: What is the best way to separate this compound from its isomers?

A3: High-resolution chromatography is essential for separating this compound from its isomers. For Gas Chromatography-Mass Spectrometry (GC-MS), using a long capillary column with a suitable stationary phase is critical. For Liquid Chromatography-Mass Spectrometry (LC-MS), specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, have shown good performance in separating structurally similar sterols.[3][4][5] Optimization of the temperature gradient (for GC) or the mobile phase composition (for LC) is also crucial to achieve baseline separation.[3]

Q4: My this compound peak is showing significant tailing in my GC-MS analysis. What could be the cause?

A4: Peak tailing for sterols in GC-MS is often due to incomplete derivatization or the presence of active sites in the GC inlet or column.[6] Ensure that your derivatization reaction (e.g., silylation) has gone to completion. If the problem persists, you may need to deactivate the GC inlet liner or use a new, high-quality column. Injecting underivatized sterols can also lead to poor peak shape.[6]

Q5: I am observing low recovery of this compound from my samples. What are the potential reasons?

A5: Low recovery of this compound can result from several factors during sample preparation. Inefficient extraction from the sample matrix is a common issue; ensure you are using an appropriate solvent system, such as a modified Folch or Bligh-Dyer extraction.[7] Incomplete saponification to release conjugated this compound can also lead to lower yields. Additionally, losses can occur during solid-phase extraction (SPE) if the column is not conditioned or eluted properly. The use of an internal standard, such as a deuterated analog of a similar sterol, is highly recommended to monitor and correct for recovery issues.

II. Troubleshooting Guides

A. Chromatographic Issues
Problem Potential Cause Recommended Solution
Co-elution of this compound with an unknown peak Insufficient chromatographic resolution.Optimize the temperature gradient (GC) or mobile phase gradient (LC). Consider using a longer column or a column with a different stationary phase (e.g., PFP for LC).[3][4][5]
Isomeric interference (e.g., from fecosterol).Utilize tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to selectively detect this compound based on its specific fragmentation pattern.[4]
Poor peak shape (tailing or fronting) Incomplete derivatization (GC-MS).Ensure complete reaction by optimizing derivatization time, temperature, and reagent concentration.[6][8]
Active sites in the GC system.Deactivate the GC inlet liner and use a high-quality, inert column.
Column overload.Dilute the sample or inject a smaller volume.
Shifting retention times Inconsistent temperature or mobile phase composition.Ensure proper functioning and calibration of the GC oven or LC pump.
Column degradation.Replace the column.
B. Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
Low signal intensity for this compound Poor ionization efficiency.For LC-MS, optimize the ion source parameters (e.g., temperature, gas flows). Consider derivatization to enhance ionization.[7] For GC-MS, ensure complete derivatization.[6]
Matrix suppression.Improve sample cleanup using techniques like solid-phase extraction (SPE).[7] Use a deuterated internal standard to correct for matrix effects.
High background noise Contamination in the MS system or from reagents.Clean the ion source and use high-purity solvents and reagents.
Co-eluting interfering compounds from the matrix.Enhance chromatographic separation and sample cleanup.
Inconsistent fragmentation pattern Unstable collision energy in MS/MS.Calibrate and tune the mass spectrometer.
Presence of co-eluting, isobaric compounds.Improve chromatographic resolution to isolate the peak of interest.

III. Experimental Protocols

A. Sample Preparation: Extraction and Saponification

This protocol is a general guideline and may need optimization for specific sample types.

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

  • Lipid Extraction (Modified Folch Method):

    • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant like 0.01% BHT.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze sterol esters.

    • After cooling, add water and extract the non-saponifiable lipids (containing free sterols) with hexane or diethyl ether.

    • Wash the organic phase with water until the pH is neutral.

  • Purification (Solid-Phase Extraction - SPE):

    • Evaporate the solvent from the non-saponifiable fraction.

    • Reconstitute the residue in a small volume of a non-polar solvent (e.g., hexane).

    • Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.

    • Wash the cartridge with a non-polar solvent to remove less polar interferences.

    • Elute the sterol fraction with a solvent of intermediate polarity (e.g., hexane:diethyl ether, 90:10 v/v).

    • Evaporate the eluate to dryness.

B. Derivatization for GC-MS Analysis (Silylation)
  • To the dry sterol extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add a small amount of anhydrous pyridine to act as a catalyst.

  • Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • The derivatized sample is now ready for GC-MS analysis.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction (with BHT) sample->extraction saponification Saponification extraction->saponification spe SPE Purification saponification->spe derivatization Derivatization (for GC-MS) spe->derivatization Critical for reducing matrix effects chromatography Chromatographic Separation (GC or LC) derivatization->chromatography ms Mass Spectrometry (MS/MS Detection) chromatography->ms chromatography->ms High resolution is key for isomer separation data Data Analysis ms->data

Caption: Experimental workflow for this compound measurement.

ergosterol_pathway fecosterol Fecosterol (Isomeric Interference) This compound This compound (Analyte of Interest) fecosterol->this compound ERG2 (C-8 sterol isomerase) dehydrothis compound 5-Dehydrothis compound This compound->dehydrothis compound ERG3 (C-5 sterol desaturase)

Caption: Ergosterol biosynthesis pathway showing this compound and its isomeric precursor.

troubleshooting_tree decision decision solution solution start Co-elution of this compound and Fecosterol Peaks check_msms Are you using MS/MS detection? start->check_msms optimize_chrom Optimize Chromatography check_msms->optimize_chrom Yes use_mrm Implement MRM check_msms->use_mrm No optimize_gradient Optimize Gradient/Temp Program optimize_chrom->optimize_gradient change_column Change Column optimize_gradient->change_column Still co-eluting

Caption: Troubleshooting decision tree for this compound and fecosterol co-elution.

References

Episterol Production in Yeast: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase episterol production in yeast. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic strategy to accumulate this compound in Saccharomyces cerevisiae?

A1: The primary and most direct genetic strategy to accumulate this compound in Saccharomyces cerevisiae is to block the ergosterol biosynthesis pathway immediately downstream of this compound. This is achieved by knocking out the ERG3 gene. The ERG3 gene encodes the C-5 sterol desaturase, the enzyme responsible for converting this compound into ergosta-5,7,24(28)-trienol.[1][2] Inactivation of this enzyme leads to the accumulation of its substrate, this compound.

Q2: Are there other genetic modifications that can enhance this compound production?

A2: Yes, in addition to knocking out ERG3, other genetic modifications can be employed to potentially increase the metabolic flux towards this compound. These include:

  • Overexpression of upstream pathway genes: Increasing the expression of genes in the mevalonate pathway and the post-squalene pathway up to the formation of this compound can boost the supply of precursors.

  • Deregulation of transcriptional control: Overexpression of transcriptional activators of the ERG genes, such as a gain-of-function allele of UPC2 (e.g., UPC2-1), can upregulate the entire ergosterol pathway, leading to higher overall sterol production.[3]

  • Deletion of transcriptional regulators: In some genetic backgrounds, deleting the transcriptional regulators UPC2 and ECM22 can lead to the accumulation of this compound, particularly when combined with an erg3 deletion.[4]

Q3: What are the expected effects of this compound accumulation on yeast cell physiology?

A3: The accumulation of this compound in place of ergosterol can have several physiological consequences. Yeast cells lacking ERG3 are viable but may exhibit certain phenotypes, including:

  • Inability to grow on non-fermentable carbon sources: This is a common characteristic of erg3 mutants.[2]

  • Altered drug susceptibility: The changes in membrane composition can affect the yeast's sensitivity to various antifungal drugs.[2]

  • Changes in stress tolerance: The altered membrane fluidity and structure can impact the cell's ability to cope with environmental stresses like temperature and osmotic stress.[5]

Troubleshooting Guides

Problem 1: Low or no accumulation of this compound after ERG3 knockout.

Possible Cause Troubleshooting Step
Incomplete or incorrect gene knockout Verify the ERG3 gene deletion by diagnostic PCR and sequencing of the targeted locus.
Suboptimal fermentation conditions Optimize fermentation parameters such as temperature, pH, and aeration. While sterol biosynthesis requires oxygen, the optimal level for this compound accumulation may need to be determined empirically.
Metabolic bottleneck upstream of this compound Consider overexpressing key enzymes in the ergosterol pathway upstream of this compound to increase the metabolic flux towards it.
Degradation or conversion of this compound Analyze for the presence of unexpected sterol byproducts via GC-MS to identify potential side reactions.

Problem 2: Poor growth or viability of the this compound-producing strain.

Possible Cause Troubleshooting Step
Toxicity of this compound accumulation High levels of this compound or other pathway intermediates can be toxic to the cells. Try using inducible promoters to control the expression of pathway genes, decoupling production from the initial growth phase.
Nutrient limitation Ensure the fermentation medium is not depleted of essential nutrients, particularly nitrogen and carbon sources. Fed-batch fermentation can help maintain optimal nutrient levels.
Increased membrane stress Supplement the growth medium with ergosterol or other sterols during the initial growth phase to support healthy membrane formation before inducing this compound production.

Quantitative Data

The following table summarizes the sterol composition in a wild-type yeast strain and an erg3Δ mutant, demonstrating the accumulation of this compound upon deletion of ERG3.

StrainErgosterol (% of total sterols)This compound (% of total sterols)Other Sterols (% of total sterols)
Wild-Type~70-80%~1-5%~15-25%
erg3ΔNot detected~40-60%~40-60% (mainly fecosterol and other intermediates)

Note: The exact percentages can vary depending on the specific yeast strain, genetic background, and fermentation conditions.[1][4]

Experimental Protocols

Protocol 1: ERG3 Gene Knockout in Saccharomyces cerevisiae using Homologous Recombination

This protocol describes a standard method for deleting the ERG3 gene using a selectable marker, such as URA3.

  • Design PCR Primers: Design forward and reverse primers to amplify the URA3 marker gene from a plasmid template. The primers should have 40-50 base pair overhangs that are homologous to the regions immediately upstream and downstream of the ERG3 open reading frame (ORF).

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a plasmid containing the URA3 gene as a template. This will generate a linear DNA fragment consisting of the URA3 gene flanked by sequences homologous to the ERG3 locus.

  • Yeast Transformation: Transform the desired diploid S. cerevisiae strain with the purified PCR product using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection of Transformants: Plate the transformed cells on synthetic complete medium lacking uracil (SC-Ura). Only cells that have successfully integrated the URA3 marker will grow.

  • Verification of Gene Disruption:

    • Perform diagnostic PCR on genomic DNA isolated from the Ura+ colonies to confirm the correct integration of the URA3 cassette at the ERG3 locus. Use a combination of primers that anneal within the URA3 gene and outside the integrated region in the yeast genome.

    • Sequence the PCR products to confirm the precise integration and deletion of the ERG3 ORF.

  • Sporulation and Tetrad Dissection: Sporulate the heterozygous diploid erg3Δ::URA3/ERG3 strain and perform tetrad dissection to obtain haploid erg3Δ::URA3 mutants.

Protocol 2: Sterol Extraction and Analysis by GC-MS

This protocol outlines the general steps for extracting sterols from yeast and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cell Harvesting and Saponification:

    • Harvest yeast cells from a liquid culture by centrifugation.

    • Wash the cell pellet with distilled water.

    • Resuspend the cells in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in 50% ethanol).

    • Incubate at 80-90°C for 1-2 hours to saponify the lipids and break open the cells.

  • Extraction of Non-saponifiable Lipids (Sterols):

    • Allow the mixture to cool to room temperature.

    • Extract the non-saponifiable lipids (which include the free sterols) by adding an organic solvent such as n-heptane or petroleum ether.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the sterols.

    • Repeat the extraction step on the lower aqueous phase to maximize the recovery of sterols.

    • Pool the organic phases.

  • Drying and Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas.

    • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

    • Incubate at 60-70°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Evaporate the derivatization reagents under nitrogen and redissolve the derivatized sterols in a suitable solvent like hexane.

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterol intermediates.

    • Identify and quantify the sterols based on their retention times and mass fragmentation patterns compared to authentic standards.

Visualizations

Ergosterol_Pathway_to_this compound cluster_presqualene Pre-squalene Pathway cluster_postsqualene Post-squalene Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 Zymosterol Zymosterol Lanosterol->Zymosterol ERG11, ERG24, etc. Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 This compound This compound Fecosterol->this compound ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG5, ERG4

Caption: Ergosterol biosynthesis pathway highlighting the production of this compound.

Troubleshooting_Workflow Start Low this compound Titer VerifyKnockout Verify ERG3 Knockout Start->VerifyKnockout OptimizeFermentation Optimize Fermentation Conditions Start->OptimizeFermentation CheckViability Assess Cell Viability Start->CheckViability UpstreamEngineering Overexpress Upstream Genes VerifyKnockout->UpstreamEngineering Knockout Confirmed OptimizeFermentation->UpstreamEngineering AnalyzeByproducts Analyze for Byproducts UpstreamEngineering->AnalyzeByproducts Success Increased this compound Titer AnalyzeByproducts->Success InduciblePromoters Use Inducible Promoters CheckViability->InduciblePromoters Poor Viability FedBatch Implement Fed-Batch Fermentation CheckViability->FedBatch Poor Viability SupplementSterols Supplement with Ergosterol CheckViability->SupplementSterols Poor Viability InduciblePromoters->Success FedBatch->Success SupplementSterols->Success

Caption: Troubleshooting workflow for low this compound production in yeast.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of episterol-related proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound-related proteins?

A1: this compound-related proteins, often being membrane-associated, present several crystallization challenges inherent to membrane proteins. These include:

  • Hydrophobic Surfaces: Large hydrophobic surface areas can lead to aggregation and precipitation when the protein is removed from its native membrane environment.[1][2]

  • Flexibility and Instability: These proteins often possess flexible regions that are crucial for their function but can hinder the formation of well-ordered crystal lattices.[1][3]

  • Low Expression Levels: Obtaining sufficient quantities of pure, homogenous protein for crystallization trials can be difficult.[4]

  • Detergent Instability: The detergents required to solubilize membrane proteins can also destabilize them over time, affecting crystallization success.[1][2]

Q2: What is the role of this compound and other sterols in the crystallization of these proteins?

A2: this compound, an intermediate in the ergosterol biosynthesis pathway, and other sterols can play a crucial role in the stability and crystallization of related proteins.[5] Sterols can:

  • Stabilize Protein Structure: Binding of the native sterol ligand can lock the protein into a more stable conformation, making it more amenable to crystallization.[3]

  • Promote Proper Folding: The presence of sterols during expression and purification can be essential for the correct folding of the protein.

  • Facilitate Crystal Contacts: In some cases, the sterol molecule itself can participate in the crystal lattice, forming essential contacts between protein molecules. The addition of lipids, including sterols like cholesterol, has been shown to be essential for obtaining stably solubilized samples for some membrane proteins.[2]

Q3: What are the common methods for crystallizing membrane proteins like those related to this compound?

A3: The most common methods for crystallizing membrane proteins are:

  • Vapor Diffusion: This technique, including hanging drop and sitting drop variations, is widely used. It involves equilibrating a drop of protein-precipitant mixture with a larger reservoir of precipitant solution, slowly increasing the protein concentration to induce crystallization.[6][7]

  • Lipidic Cubic Phase (LCP): This method provides a more native-like lipid bilayer environment for the protein, which can enhance stability and promote crystallization.[1][8][9] The protein is reconstituted into a lipidic mesophase from which crystals grow.[1][8]

  • Bicelles and Nanodiscs: These are other lipid-based methods that mimic a membrane environment to stabilize the protein for crystallization trials.

Troubleshooting Guides

Problem 1: Protein Precipitation or Aggregation

Symptoms:

  • The protein solution becomes cloudy or forms visible precipitate upon concentration or during crystallization setup.

  • Dynamic Light Scattering (DLS) shows a polydisperse sample with large aggregates.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Detergent Screen a wide range of detergents (e.g., DDM, OG, LDAO) to find one that maintains protein stability and monodispersity.[6]
Suboptimal Buffer Conditions Optimize buffer pH, ionic strength, and additives. Perform thermal shift assays to identify stabilizing conditions.
Protein Concentration Too High Determine the optimal protein concentration range. Start with a lower concentration (e.g., 2-5 mg/mL) and gradually increase it.
Absence of Stabilizing Ligands If the protein binds this compound or another sterol, include it in the purification and crystallization buffers to stabilize the protein. Co-crystallization with the ligand can be beneficial.[10]
Protein Instability Work quickly and maintain the protein at a low temperature (e.g., 4°C) throughout the purification and crystallization setup process.
Problem 2: No Crystals Formed

Symptoms:

  • Crystallization drops remain clear after an extended period.

  • No crystalline material is observed under the microscope.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Precipitant Conditions Screen a broad range of precipitants (e.g., PEGs, salts), concentrations, and pH values using commercial or custom screens.
Protein Concentration Too Low Concentrate the protein to a higher level (e.g., 10-20 mg/mL), ensuring it remains monodisperse.[11]
Insufficient Nucleation Try seeding techniques, either microseeding with existing microcrystals or macroseeding.
Protein is Too Flexible Consider protein engineering strategies such as truncating flexible loops or creating a fusion protein with a more rigid partner (e.g., T4 Lysozyme).[12]
Incorrect Crystallization Method If vapor diffusion fails, try the Lipidic Cubic Phase (LCP) method, which can be more successful for membrane proteins.[1][8][9]
Problem 3: Poor Quality Crystals (Small, Twinned, or Poorly Diffracting)

Symptoms:

  • Crystals are very small, needle-like, or form clusters.

  • Crystals show twinning or have poor diffraction quality at the synchrotron.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Rapid Crystal Growth Optimize the crystallization conditions to slow down the growth rate. This can be achieved by lowering the precipitant concentration, protein concentration, or temperature.
Presence of Impurities Further purify the protein using techniques like size-exclusion chromatography immediately before crystallization. Ensure all reagents are of high purity.
Suboptimal Additives Screen for additives that can improve crystal quality. Small molecules, different salts, or detergents can act as "crystal enhancers."
Vibrations or Temperature Fluctuations Ensure crystallization plates are stored in a stable, vibration-free environment with a constant temperature.
Crystal Handling Optimize cryoprotection protocols to prevent ice formation and crystal damage during freezing.

Quantitative Data from Crystallization Experiments

The following tables summarize typical starting conditions for the crystallization of sterol-binding proteins, which can be adapted for this compound-related proteins.

Table 1: Protein and Ligand Concentrations

Protein TypeTypical Protein Concentration (mg/mL)Ligand (Sterol) ConcentrationReference
Oxysterol-binding protein (Osh3)12-[8]
Sterol Carrier Protein 2 (SCP2)Not specifiedCo-crystallized with cholesterol[13]
ABCG5/ABCG8 sterol transporterNot specified5 mol % cholesterol in bicelles[6]

Table 2: Crystallization Conditions

ProteinPrecipitantpHTemperature (°C)MethodReference
Oxysterol-binding protein (Osh3)25% PEG 1500, 0.1 M MgCl26.0 (MES buffer)Not specifiedHanging-drop vapor diffusion[8]
Sterol Carrier Protein 2 (SCP2)Ammonium sulfateNot specifiedNot specifiedHanging-drop vapor diffusion[13]
C. albicans 24C-sterol methyltransferaseNot specifiedNot specifiedNot specifiedNot specified[9]
Human ABCG5/ABCG8Not specifiedNot specifiedNot specifiedCrystallization in lipid bilayers[6]

Experimental Protocols

Protocol 1: Protein Purification for Crystallization
  • Expression and Cell Lysis: Express the target protein in a suitable host system (e.g., E. coli, insect cells). Harvest cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP) containing protease inhibitors. Lyse cells by sonication or high-pressure homogenization.

  • Membrane Solubilization (for membrane proteins): Isolate the cell membranes by ultracentrifugation. Resuspend the membranes in a solubilization buffer containing a mild detergent (e.g., 1% DDM) and the target sterol (e.g., this compound or cholesterol) if required for stability. Incubate with gentle agitation for 1-2 hours at 4°C.

  • Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with a buffer containing a lower concentration of detergent (e.g., 0.02% DDM) to remove non-specific binders. Elute the protein with a high concentration of imidazole or by tag cleavage.

  • Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with the final crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM). This step is crucial for obtaining a monodisperse sample.

  • Concentration and Purity Check: Collect the monomeric peak from SEC and concentrate the protein to the desired concentration for crystallization trials (typically 5-20 mg/mL). Verify purity (>95%) by SDS-PAGE.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop)
  • Prepare Crystallization Plate: Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the concentrated protein solution with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with grease to create an airtight environment.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.

Protocol 3: Lipidic Cubic Phase (LCP) Crystallization
  • Prepare the LCP: In a gas-tight syringe, mix the purified, concentrated membrane protein with molten monoolein (or another suitable lipid) at a ratio of approximately 1:1.5 (v/v).[9]

  • Dispense the LCP: Dispense nanoliter-scale boluses of the protein-laden LCP into the wells of a specialized LCP crystallization plate.

  • Add Precipitant: Overlay the LCP bolus with the precipitant solution.

  • Seal and Incubate: Seal the plate and incubate at a constant temperature. The LCP environment mimics the cell membrane and can facilitate the crystallization of challenging membrane proteins.[1][8][9]

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl-PP Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Erg9 Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 Zymosterol Zymosterol Lanosterol->Zymosterol Erg11, Erg24-27 Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 This compound This compound Fecosterol->this compound Erg2 Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_trienol Erg3 Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol Erg5, Erg4 Crystallization_Troubleshooting_Workflow cluster_precipitation Troubleshooting Precipitation cluster_nocrystals Troubleshooting No Crystals cluster_poorcrystals Troubleshooting Poor Crystals Start Start Crystallization Trial Precipitation Precipitation / Aggregation Start->Precipitation Observe Outcome NoCrystals No Crystals Start->NoCrystals Observe Outcome PoorCrystals Poor Quality Crystals Start->PoorCrystals Observe Outcome GoodCrystals Good Quality Crystals Start->GoodCrystals Observe Outcome OptimizeDetergent Optimize Detergent Precipitation->OptimizeDetergent OptimizeBuffer Optimize Buffer (pH, Salt) Precipitation->OptimizeBuffer LowerConcentration Lower Protein Concentration Precipitation->LowerConcentration AddLigand Add Stabilizing Ligand Precipitation->AddLigand ScreenPrecipitants Screen More Precipitants NoCrystals->ScreenPrecipitants IncreaseConcentration Increase Protein Concentration NoCrystals->IncreaseConcentration TrySeeding Try Seeding NoCrystals->TrySeeding ChangeMethod Change Crystallization Method (e.g., LCP) NoCrystals->ChangeMethod OptimizeGrowthRate Optimize Growth Rate PoorCrystals->OptimizeGrowthRate FurtherPurify Further Purify Protein PoorCrystals->FurtherPurify ScreenAdditives Screen Additives PoorCrystals->ScreenAdditives OptimizeCryo Optimize Cryoprotection PoorCrystals->OptimizeCryo OptimizeDetergent->Start OptimizeBuffer->Start LowerConcentration->Start AddLigand->Start ScreenPrecipitants->Start IncreaseConcentration->Start TrySeeding->Start ChangeMethod->Start OptimizeGrowthRate->Start FurtherPurify->Start ScreenAdditives->Start OptimizeCryo->Start Sterol_Regulation_Signaling SterolDepletion Sterol Depletion (e.g., Low this compound) Upc2_Ecm22 Upc2 / Ecm22 Transcription Factors SterolDepletion->Upc2_Ecm22 Activates SRE Sterol Response Element (SRE) in ERG Gene Promoters Upc2_Ecm22->SRE Binds to ERG_Genes ERG Gene Transcription (Ergosterol Biosynthesis Enzymes) SRE->ERG_Genes Activates Ergosterol_Production Increased Ergosterol Production ERG_Genes->Ergosterol_Production

References

Validation & Comparative

Episterol vs. Ergosterol: A Comparative Guide to Their Membrane Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known membrane effects of ergosterol, the primary sterol in fungal cell membranes, and its biosynthetic precursor, episterol. While extensive research has elucidated the critical roles of ergosterol in fungal membrane structure and function, direct experimental data on the specific membrane effects of this compound are limited. This comparison, therefore, draws upon existing data for ergosterol and its other precursors, such as lanosterol and zymosterol, to infer the likely properties of this compound-containing membranes. Understanding these differences is crucial for the development of novel antifungal therapies that target the ergosterol biosynthesis pathway.

Overview of Sterol Function in Fungal Membranes

Sterols are essential components of eukaryotic cell membranes, where they play a pivotal role in regulating membrane fluidity, permeability, and the function of embedded proteins.[1] In fungi, ergosterol is the predominant sterol, analogous to cholesterol in mammalian cells.[1] The ergosterol biosynthesis pathway is a complex, multi-step process, and its disruption is a key target for many antifungal drugs.[2][3] this compound is a key intermediate in this pathway, formed from fecosterol and subsequently converted to ergosta-5,7,24(28)-trienol by the enzyme Erg3.[4]

Comparative Analysis of Membrane Physical Properties

The structural differences between this compound and ergosterol, primarily the number and position of double bonds in the B-ring and the side chain, are expected to translate into distinct effects on the physical properties of the lipid bilayer.

Data Presentation:

Table 1: Comparison of the Effects of Ergosterol and Inferred Effects of this compound on Membrane Physical Properties

PropertyErgosterolThis compound (Inferred)Supporting Evidence/Rationale
Membrane Fluidity Decreases fluidity (increases order)[5][6]Likely decreases fluidity, but to a lesser extent than ergosterol.Ergosterol's rigid ring structure and planar conformation contribute to lipid ordering.[5] Precursors like lanosterol show a lesser ordering effect than ergosterol.[7][8] Given this compound's structural similarity to other precursors, a similar, less pronounced ordering effect is expected.
Membrane Thickness Generally increases thickness in saturated lipid membranes.[5][6] Inconsistent effects in unsaturated lipid membranes, with some studies showing slight thinning.[9]Likely has a less pronounced effect on membrane thickness compared to ergosterol.Ergosterol has a significant condensing effect on saturated lipids.[9] Studies on other ergosterol precursors suggest a weaker interaction and ordering effect, which would likely translate to a smaller impact on bilayer thickness.[7][8]
Lipid Acyl Chain Order Significantly increases acyl chain order.[5][10]Expected to increase acyl chain order, but less effectively than ergosterol.Deuterium NMR studies show a clear ordering effect of ergosterol on lipid acyl chains.[10] The less planar structure of precursor sterols generally results in a reduced ordering capacity.[7][8]
Permeability Decreases permeability to small molecules.[11]Likely decreases permeability, but may be less effective than ergosterol.Increased membrane order and packing induced by ergosterol reduce passive diffusion across the bilayer. A less ordered membrane containing this compound would likely be more permeable than one with ergosterol.

Impact on Membrane-Associated Proteins and Signaling

The sterol composition of the membrane significantly influences the function of integral and peripheral membrane proteins, including enzymes, transporters, and signaling receptors.

Data Presentation:

Table 2: Comparison of the Functional Implications of Ergosterol and Inferred Implications of this compound

FunctionErgosterolThis compound (Inferred)Supporting Evidence/Rationale
Membrane Protein Function Essential for the proper localization and activity of many membrane proteins.[4]Accumulation may alter the function and localization of membrane proteins.Alterations in membrane fluidity and thickness due to changes in sterol composition can disrupt the conformational dynamics and lipid-protein interactions necessary for proper protein function.[4]
Lipid Raft Formation A key component in the formation of lipid rafts, specialized membrane microdomains.[1]Likely a less effective promoter of lipid raft formation compared to ergosterol.The formation of ordered lipid domains is highly dependent on the specific structure of the sterol.[1] Precursor sterols are generally less efficient at inducing the formation of liquid-ordered phases.
Signaling Pathways Depletion or alteration of ergosterol levels activates specific signaling pathways, such as the Upc2-mediated response to sterol depletion.[12][13]Accumulation could disrupt normal sterol-sensing and signaling pathways.Fungal cells have intricate mechanisms to sense and regulate sterol homeostasis.[4][13] The accumulation of an intermediate like this compound could be interpreted as a disruption of this balance, potentially triggering stress response pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of sterol membrane effects.

Measurement of Membrane Fluidity by Fluorescence Polarization

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to an increase in the polarization of the emitted fluorescence.

Protocol:

  • Probe Incorporation: Liposomes or isolated cell membranes are incubated with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to allow its incorporation into the lipid bilayer.[14][15]

  • Fluorescence Measurement: The sample is excited with vertically polarized light, and the intensities of the emitted light are measured in both the vertical (parallel) and horizontal (perpendicular) planes.[14]

  • Calculation of Anisotropy: The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.[16][17]

  • Interpretation: Higher anisotropy values indicate lower membrane fluidity.[14]

Determination of Lipid Acyl Chain Order by Deuterium NMR Spectroscopy

Principle: Deuterium nuclear magnetic resonance (²H-NMR) of specifically deuterated lipids provides detailed information about the orientation and dynamics of the C-D bonds in the acyl chains, which is used to calculate the order parameter (S_CD).[18][19]

Protocol:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared with lipids deuterated at specific positions on their acyl chains and the sterol of interest (this compound or ergosterol) at a defined molar ratio.[20][21]

  • NMR Spectroscopy: Solid-state ²H-NMR spectra are acquired. The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum.[18][19]

  • Order Parameter Calculation: The order parameter (S_CD) is calculated from the quadrupolar splitting using the equation: Δν_Q = (3/4)(e²qQ/h)S_CD, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond.[18]

  • Interpretation: A larger order parameter indicates a higher degree of acyl chain ordering and reduced motional freedom.[18]

Measurement of Membrane Thickness by X-ray Diffraction

Principle: Small-angle X-ray scattering (SAXS) from oriented stacks of lipid bilayers produces diffraction patterns that can be used to determine the lamellar repeat distance (d-spacing), and subsequently the bilayer thickness.[22][23][24]

Protocol:

  • Sample Preparation: Oriented multilamellar arrays of lipid bilayers containing the sterol of interest are prepared on a solid substrate.[25][26]

  • X-ray Diffraction: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected.[23][24]

  • Data Analysis: The positions of the Bragg peaks in the diffraction pattern are used to calculate the lamellar d-spacing.[25][26] The electron density profile across the bilayer can be reconstructed from the intensities of the diffraction peaks, allowing for the determination of the bilayer thickness.

  • Interpretation: Changes in the calculated bilayer thickness reflect the condensing or expanding effect of the incorporated sterol.[9]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis and Regulatory Pathway

The biosynthesis of ergosterol is a tightly regulated process. Depletion of ergosterol in the cell membrane is sensed by the transcription factor Upc2, which then upregulates the expression of genes involved in ergosterol synthesis and uptake.[12][13] The accumulation of precursors like this compound, due to the inhibition or malfunction of downstream enzymes, could disrupt this delicate feedback mechanism.

Ergosterol_Biosynthesis_Regulation cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane cluster_Nucleus Nucleus Fecosterol Fecosterol This compound This compound Fecosterol->this compound Erg2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta-5,7,24(28)-trienol Erg3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ... Ergosterol_Membrane Ergosterol Ergosterol->Ergosterol_Membrane Transport Upc2_inactive Upc2 (inactive) Ergosterol_Membrane->Upc2_inactive High Levels Upc2_active Upc2 (active) Upc2_inactive->Upc2_active Low Ergosterol ERG_Genes ERG Gene Expression Upc2_active->ERG_Genes Upregulates

Caption: Simplified diagram of the late stages of ergosterol biosynthesis and its regulation by Upc2.

Experimental Workflow for Comparing Sterol Effects

A typical workflow to compare the membrane effects of this compound and ergosterol would involve a multi-pronged biophysical approach.

Experimental_Workflow Start Prepare Liposomes with This compound or Ergosterol FP Fluorescence Polarization (Membrane Fluidity) Start->FP NMR Deuterium NMR (Acyl Chain Order) Start->NMR XRD X-ray Diffraction (Membrane Thickness) Start->XRD Compare Compare Quantitative Data FP->Compare NMR->Compare XRD->Compare Conclusion Elucidate Differential Membrane Effects Compare->Conclusion

Caption: Experimental workflow for the biophysical comparison of this compound and ergosterol membrane effects.

Conclusion

Ergosterol is a critical component of fungal membranes, profoundly influencing their physical properties and biological functions. While direct experimental data on this compound is scarce, its structural characteristics as a biosynthetic precursor suggest that it would have a less pronounced effect on membrane ordering, thickness, and protein function compared to the final product, ergosterol. The accumulation of this compound, as seen in mutants or in response to specific enzyme inhibitors, likely leads to membranes that are more fluid and potentially more permeable, which could have significant consequences for fungal cell viability and pathogenesis. Further direct biophysical studies on this compound-containing membranes are warranted to validate these inferences and to provide a more complete understanding of the structure-function relationships of fungal sterols, which could pave the way for the development of more effective antifungal strategies.

References

A Comparative Guide to Sterol Biosynthesis: Episterol vs. Cholesterol Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of sterol biosynthesis is critical for targeting pathways implicated in various diseases. While cholesterol biosynthesis in mammals is a well-characterized process, the episterol pathway, central to fungal viability, presents a key therapeutic target. This guide provides a detailed, objective comparison of these pathways, supported by experimental data, to illuminate their distinct characteristics and therapeutic potential.

Overview of Major Sterol Biosynthesis Pathways

In eukaryotes, the biosynthesis of sterols from acetyl-CoA is a fundamental process. In mammals, this culminates in the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. In fungi, the primary sterol produced is ergosterol, which is functionally analogous to cholesterol. The "this compound pathway" is a critical segment of the ergosterol biosynthesis pathway.

Mammalian cholesterol synthesis from lanosterol proceeds via two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway . Recent studies have also identified a prevalent hybrid pathway known as the modified K-R (MK-R) pathway .[1][2][3] The key distinction between the Bloch and K-R pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.[4][5]

Comparative Pathway Analysis

The following diagrams illustrate the key steps in the cholesterol and this compound biosynthesis pathways.

Cholesterol_Biosynthesis_Pathways cluster_common Common Pathway to Lanosterol cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol synthase FF-MAS FF-MAS Lanosterol->FF-MAS CYP51A1 Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Zymosterol Zymosterol FF-MAS->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Lathosterol Lathosterol Dihydrolanosterol->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Figure 1: Mammalian Cholesterol Biosynthesis Pathways.

Episterol_Pathway cluster_fungal Fungal Ergosterol Biosynthesis (Post-Lanosterol) Lanosterol Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol This compound This compound Fecosterol->this compound ERG2 (C-8 sterol isomerase) 5-Dehydrothis compound 5-Dehydrothis compound This compound->5-Dehydrothis compound ERG3 (C-5 sterol desaturase) Ergosterol Ergosterol 5-Dehydrothis compound->Ergosterol

References

A Comparative Analysis of Episterol Across Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fungal sterol biosynthesis is critical for the development of novel antifungal therapies. This guide provides a comparative analysis of episterol, a key intermediate in the ergosterol biosynthesis pathway, across various fungal species. By examining its prevalence, the metabolic pathways it participates in, and the methodologies for its detection, this document aims to provide a comprehensive resource for the scientific community.

Quantitative Analysis of this compound

This compound is a sterol found in fungi as a precursor to the essential membrane component, ergosterol. While ergosterol is the predominant sterol in most fungi, the concentration of this compound can vary significantly between species and under different physiological conditions, such as in the presence of antifungal agents or in mutants with a deficient ergosterol biosynthesis pathway.[1]

The following table summarizes the available quantitative data on this compound levels in different fungal species. It is important to note that direct comparative studies across a wide range of fungi are limited, and much of the available data comes from studies focusing on specific fungal groups or the effects of mutations and antifungal drugs.

Fungal SpeciesThis compound Level (% of total sterols)Notes
Lichtheimia corymbifera2.4%Part of the Mucorales order.[2][3]
Rhizopus microsporus2.4%Part of the Mucorales order.[2][3]
Rhizomucor pusillus1.4%Part of the Mucorales order.[2][3]
Mucor rouxii1.1% - 25.8%Levels are highly dependent on growth conditions.[2][3]
Candida albicans (erg3Δ/Δ mutant expressing RdERG3A)Elevated levelsAccumulation due to lower C-5 sterol desaturase activity.[1]
Candida albicans (erg3Δ/Δ mutant expressing CgERG3)Elevated levelsAccumulation due to lower C-5 sterol desaturase activity.[1]
Saccharomyces cerevisiaePresent as an intermediateA key intermediate in the well-characterized ergosterol pathway.[4]
Aspergillus fumigatusPresent as an intermediatePart of the ergosterol biosynthesis pathway.[5][6]

Note: The data presented is compiled from various studies and methodologies, which may affect direct comparability.

The Role of this compound in Fungal Metabolism

This compound is a critical intermediate in the late stages of the ergosterol biosynthesis pathway, a pathway that is highly conserved across the fungal kingdom.[2] This pathway is a primary target for many antifungal drugs, as ergosterol is essential for fungal cell membrane integrity and function, analogous to cholesterol in mammalian cells.[7]

The synthesis of this compound is a key step that connects the earlier stages of sterol synthesis with the final modifications that produce ergosterol. The immediate precursor to this compound is fecosterol. The conversion of fecosterol to this compound is catalyzed by the enzyme C-8 sterol isomerase, encoded by the ERG2 gene.[8] Subsequently, this compound is converted to ergosta-5,7,24(28)-trienol by the C-5 sterol desaturase, encoded by the ERG3 gene.[8]

Disruptions in this pathway, either through genetic mutation of the ERG genes or through the action of azole antifungal drugs that inhibit earlier steps, can lead to the accumulation of this compound and other sterol intermediates.[1] This accumulation can have significant physiological consequences for the fungal cell, potentially altering membrane fluidity and the function of membrane-bound proteins.[7]

Experimental Protocols

The quantification of this compound typically involves the extraction of total lipids from fungal mycelium, followed by separation and detection using chromatographic techniques. The protocols for ergosterol analysis are well-established and can be readily adapted for the quantification of this compound.[9][10][11][12]

Fungal Culture and Harvest
  • Grow the fungal species of interest in an appropriate liquid or solid medium under controlled conditions (e.g., temperature, agitation).

  • Harvest the fungal biomass by filtration or centrifugation.

  • Wash the biomass with sterile distilled water to remove any residual medium.

  • Lyophilize (freeze-dry) the biomass to a constant weight.

Lipid Extraction and Saponification

This step is crucial for releasing sterols from the cellular matrix and hydrolyzing any sterol esters.

  • Accurately weigh a known amount of dried fungal biomass (e.g., 50-100 mg) into a glass tube with a screw cap.

  • Add a solution of potassium hydroxide in methanol (e.g., 8% KOH in 90% methanol).

  • Incubate the mixture in a water bath at 80°C for 1-2 hours to saponify the lipids.

  • Allow the mixture to cool to room temperature.

Sterol Extraction
  • Add n-hexane to the saponified mixture and vortex vigorously to extract the non-saponifiable lipids, including this compound and other sterols.

  • Centrifuge the mixture to separate the phases.

  • Carefully transfer the upper hexane layer containing the sterols to a new glass tube.

  • Repeat the hexane extraction two more times to ensure complete recovery of the sterols.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

Derivatization (for Gas Chromatography)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of the sterols needs to be derivatized to increase their volatility.

  • Re-dissolve the dried sterol extract in a small volume of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Incubate at 60-70°C for 30 minutes to complete the derivatization.

Quantification by GC-MS or HPLC
  • GC-MS: Inject the derivatized sample into a GC-MS system. Identify this compound based on its retention time and mass spectrum compared to a pure standard. Quantify using a calibration curve generated with known concentrations of an this compound standard.

  • HPLC: Re-dissolve the dried, underivatized sterol extract in a suitable solvent (e.g., methanol). Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (detection at 282 nm is common for ergosterol, but the optimal wavelength for this compound should be determined). Identify and quantify this compound based on its retention time and peak area relative to a standard curve.

Visualizing Key Pathways and Workflows

To further elucidate the role of this compound and the process of its analysis, the following diagrams have been generated using the DOT language.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps This compound This compound Fecosterol->this compound ERG2 (C-8 sterol isomerase) Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta_5_7_24_28_trienol ERG3 (C-5 sterol desaturase) Ergosterol Ergosterol Ergosta_5_7_24_28_trienol->Ergosterol Multiple Steps

Caption: Simplified ergosterol biosynthesis pathway highlighting the position of this compound.

Experimental_Workflow Start Fungal Culture Harvest Harvest & Lyophilize Biomass Start->Harvest Saponification Alkaline Saponification (KOH in Methanol) Harvest->Saponification Extraction Hexane Extraction of Sterols Saponification->Extraction Dry Evaporate to Dryness Extraction->Dry Analysis Analysis Method Dry->Analysis Derivatization Derivatization (e.g., BSTFA) Analysis->Derivatization for GC-MS Redissolve Redissolve in Mobile Phase Analysis->Redissolve for HPLC GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV Analysis Redissolve->HPLC

Caption: General experimental workflow for the extraction and analysis of this compound.

References

Unraveling the Role of Episterol in Antifungal Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between fungal pathogens and antifungal agents is often dictated by the pathogen's ability to adapt its cellular processes. One critical arena for this battle is the ergosterol biosynthesis pathway, a primary target for many widely used antifungal drugs. Within this pathway, the sterol intermediate, episterol, has emerged as a key player in modulating drug efficacy. This guide provides a comprehensive comparison of antifungal drug performance in the context of this compound accumulation, supported by experimental data and detailed methodologies, to aid in the development of more robust antifungal strategies.

The Critical Juncture: this compound in the Ergosterol Biosynthesis Pathway

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process, and this compound is a vital intermediate in this pathway.

Disruptions in the later stages of the ergosterol pathway, often due to mutations in genes such as ERG3, can lead to a metabolic bottleneck and the accumulation of this compound and other upstream sterols.[1][3] This alteration in the sterol profile of the fungal cell membrane can have profound consequences on the effectiveness of antifungal drugs.

Impact of this compound Accumulation on Antifungal Drug Efficacy: A Data-Driven Comparison

The accumulation of this compound and related sterol precursors has a differential impact on the efficacy of various classes of antifungal drugs. The following tables summarize the quantitative data from studies on fungal strains with altered this compound metabolism, primarily focusing on mutants of the ERG3 gene, which encodes the C-5 sterol desaturase responsible for converting this compound to ergosta-5,7,22-trienol.

Table 1: Minimum Inhibitory Concentration (MIC) of Azole Antifungals against Wild-Type and erg3 Mutant Candida albicans

Antifungal AgentWild-Type MIC (µg/mL)erg3 Mutant MIC (µg/mL)Fold Change in ResistanceReference
Fluconazole0.25≥128 to ≥256>512 to >1024[4][5][6]
Voriconazole≤0.0316>533[4][5]
Itraconazole≤0.0316>533[4][5]
Ketoconazole≤0.038>266[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Polyene Antifungals against Wild-Type and erg3 Mutant Candida albicans

Antifungal AgentWild-Type MIC (µg/mL)erg3 Mutant MIC (µg/mL)Fold Change in ResistanceReference
Amphotericin B0.251.04[4][5][6]

Table 3: Sterol Composition in Wild-Type and erg3 Mutant Candida albicans

SterolWild-Type (% of total sterols)erg3 Mutant (% of total sterols)Reference
Ergosterol>80%<2%[4][5]
This compound & FecosterolNot typically reported~10%[3]
Ergosta-7,22-dienolUndetectable>5% to ~50%[3][4][5]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for reproducibility and further research. Below are detailed protocols for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

a. Inoculum Preparation:

  • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Suspend several colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted inoculum in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

b. Plate Preparation and Incubation:

  • Prepare serial two-fold dilutions of the antifungal drug in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculate each well with the prepared fungal suspension.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubate the plates at 35°C for 48 hours.

c. MIC Determination:

  • Visually or spectrophotometrically determine the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the growth control.[7]

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of cellular sterols to determine the relative abundance of ergosterol and its precursors.

a. Saponification and Sterol Extraction:

  • Harvest fungal cells from a liquid culture by centrifugation.

  • Wash the cell pellet with sterile water.

  • Add a solution of alcoholic potassium hydroxide (e.g., 20% KOH in 60% ethanol) to the cell pellet for saponification of non-sterol lipids.

  • Incubate at 80-90°C for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Extract the non-saponifiable lipids (containing sterols) by adding n-heptane and vortexing vigorously.

  • Separate the phases by centrifugation and collect the upper n-heptane layer.

  • Repeat the extraction step on the lower aqueous phase to maximize sterol recovery.

  • Pool the n-heptane fractions and evaporate to dryness under a stream of nitrogen.

b. Derivatization and GC-MS Analysis:

  • Resuspend the dried lipid extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert sterols into their more volatile trimethylsilyl (TMS) ethers.

  • Incubate at 60-70°C for 30 minutes.

  • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

  • Identify and quantify individual sterols based on their retention times and mass spectra by comparison with authentic standards and library data.

Checkerboard Assay for Antifungal Synergy

This assay is used to evaluate the interaction between two antifungal agents (e.g., an azole and a morpholine).

a. Plate Setup:

  • In a 96-well microtiter plate, prepare serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically. This creates a matrix of wells with various combinations of the two drugs.[8][9]

  • The concentrations should typically range from sub-inhibitory to supra-inhibitory based on the known MICs of the individual drugs.

b. Inoculation and Incubation:

  • Inoculate each well with a standardized fungal suspension as described in the broth microdilution protocol.

  • Include wells with each drug alone as controls.

  • Incubate the plate under the same conditions as for standard MIC testing.

c. Data Analysis and Interpretation:

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the FICI value as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or additive effect)

    • FICI > 4.0: Antagonism

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes.

Ergosterol_Biosynthesis_Pathway cluster_late_pathway Late Ergosterol Biosynthesis Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C-8 isomerase) Morpholine Target Ergosta_5_7_22_trienol Ergosta_5_7_22_trienol This compound->Ergosta_5_7_22_trienol ERG3 (C-5 desaturase) Azole Resistance Point Ergosterol Ergosterol Ergosta_5_7_22_trienol->Ergosterol ERG5, ERG4 Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Lanosterol Lanosterol Lanosterol->Fecosterol Multiple Steps Azole Target (ERG11) Upstream

Caption: The late stages of the ergosterol biosynthesis pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal_Culture Fungal_Culture Cell_Harvesting Cell_Harvesting Fungal_Culture->Cell_Harvesting Saponification Saponification Cell_Harvesting->Saponification Sterol_Extraction Sterol_Extraction Saponification->Sterol_Extraction Derivatization Derivatization Sterol_Extraction->Derivatization GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Data_Interpretation Data_Interpretation GC_MS_Analysis->Data_Interpretation

Caption: Workflow for sterol profile analysis using GC-MS.

Logical_Relationship cluster_cause Cause cluster_effect Effect ERG3_Mutation ERG3 Mutation/ Inhibition Episterol_Accumulation This compound Accumulation ERG3_Mutation->Episterol_Accumulation Altered_Membrane Altered Membrane Composition Episterol_Accumulation->Altered_Membrane Azole_Resistance Azole Resistance Altered_Membrane->Azole_Resistance Polyene_Sensitivity_Change Altered Polyene Sensitivity Altered_Membrane->Polyene_Sensitivity_Change

Caption: Logical relationship between ERG3 mutation and antifungal drug efficacy.

Conclusion

The accumulation of this compound due to alterations in the ergosterol biosynthesis pathway is a significant factor influencing the efficacy of antifungal drugs. While it can confer high-level resistance to azoles, its impact on polyenes is more nuanced. A thorough understanding of the sterol composition of resistant fungal isolates is therefore paramount for guiding clinical decisions and for the development of novel therapeutic strategies. This may include the exploration of synergistic drug combinations, such as the co-administration of azoles and morpholines, to target multiple steps in the ergosterol pathway and overcome resistance mechanisms. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to combating the growing challenge of antifungal resistance.

References

Episterol Accumulation in Drug-Resistant Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in pathogenic fungi poses a significant threat to public health. A key mechanism of resistance to azole antifungals, the most widely used class of antifungal drugs, involves alterations in the ergosterol biosynthesis pathway. This guide provides a comparative analysis of how the accumulation of the sterol intermediate, episterol, differs between drug-susceptible and drug-resistant fungi, with a focus on resistance mediated by the ERG3 gene.

Mechanism of Azole Action and ERG3-Mediated Resistance

Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11 leads to two primary consequences in susceptible fungi:

  • Depletion of Ergosterol: This disrupts membrane integrity, fluidity, and the function of membrane-bound proteins.

  • Accumulation of Toxic Sterols: The blockage of Erg11 causes a buildup of the substrate 14α-methylfecosterol. This intermediate is then converted by the C-5 sterol desaturase enzyme, encoded by the ERG3 gene, into a toxic sterol metabolite (14α-methylergosta-8,24(28)-dien-3β,6α-diol). The accumulation of this toxic diol is a major contributor to the fungistatic activity of azoles.[1][2]

A significant mechanism of azole resistance arises from loss-of-function mutations in the ERG3 gene.[3][4][5] When Erg3 is non-functional, the fungus can no longer produce the toxic sterol diol from the accumulating 14α-methylfecosterol. This circumvents the primary fungistatic effect of azole drugs.[1] Consequently, the ergosterol biosynthesis pathway is blocked at the C-5 desaturation step, leading to the depletion of ergosterol and the accumulation of upstream sterol intermediates, most notably this compound and its derivatives .[4][6]

Quantitative Comparison of Sterol Profiles

The most striking difference between azole-susceptible and ERG3-mediated resistant fungi lies in their cellular sterol composition. Fungi with a non-functional Erg3 enzyme are characterized by a complete lack of ergosterol and a significant accumulation of other sterols.

The following table summarizes experimental data from a study on Candida albicans, comparing the sterol profile of a wild-type (WT) susceptible strain with an engineered erg3 deletion mutant (erg3/erg3), which exhibits azole resistance.

Sterol CompoundWild-Type (Susceptible) % of Total Sterolserg3/erg3 Mutant (Resistant) % of Total Sterols
Ergosterol67.0%0.0%
Lanosterol6.7%Not Reported
This compound / Fecosterol Not Detected26.8%
Ergosta-7,22-dienol Not Detected61.0%
Ergosta-7-enol Not Detected7.0%
Other Sterols26.3%5.2%

Data adapted from Sanglard et al. (2003). Note: Fecosterol is an isomer of this compound. Ergosta-7,22-dienol and ergosta-7-enol are derivatives that accumulate due to the block at the Erg3 step.[4]

This quantitative data clearly demonstrates that the hallmark of this resistance mechanism is the replacement of ergosterol with intermediates like this compound. This altered membrane composition allows the fungus to survive in the presence of azole drugs, albeit sometimes with fitness costs such as altered stress tolerance.[3][7]

Visualizing the Biochemical Differences

The following diagrams illustrate the key pathways and logical relationships involved in azole action and resistance.

Ergosterol_Pathway cluster_late_pathway Late Ergosterol Biosynthesis Fecosterol Fecosterol This compound This compound Fecosterol->this compound Erg2 Ergosta-5,7,22-trienol Ergosta-5,7,22-trienol This compound->Ergosta-5,7,22-trienol Erg3 (C-5 desaturase) Ergosterol Ergosterol Ergosta-5,7,22-trienol->Ergosterol Erg5, Erg4

Fig. 1: Simplified late ergosterol biosynthesis pathway.

Azole_Action Lanosterol Lanosterol 14a-methylfecosterol 14a-methylfecosterol Lanosterol->14a-methylfecosterol Multiple steps Erg11 Erg11 (Target) 14a-methylfecosterol->Erg11 Toxic Diol Toxic Diol 14a-methylfecosterol->Toxic Diol Erg3 Azoles Azoles Azoles->Erg11 Inhibit Erg3 Erg3 Growth Arrest Growth Arrest Toxic Diol->Growth Arrest

Fig. 2: Mechanism of azole action in susceptible fungi.

Resistance_Mechanism cluster_accumulate Accumulation of Precursors 14a-methylfecosterol 14a-methylfecosterol (Accumulates) Erg3_mut Non-functional Erg3 14a-methylfecosterol->Erg3_mut Blocked Toxic Diol Toxic Diol This compound This compound Growth_Survival Growth & Survival This compound->Growth_Survival Ergosta-7,22-dienol Ergosta-7,22-dienol

Fig. 3: Resistance via non-functional Erg3 enzyme.

Experimental Protocols

Accurate quantification of sterol profiles is essential for characterizing resistance mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for sterol analysis.[8][9][10][11]

Protocol: Fungal Sterol Extraction and GC-MS Analysis

This protocol outlines the key steps for analyzing the non-saponifiable lipid fraction of fungal cells.

1. Cell Culture and Harvesting:

  • Grow fungal isolates in an appropriate liquid medium (e.g., YEPD, AMM) to the mid-log or stationary phase.[12] If investigating drug effects, include the desired concentration of the antifungal agent.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet with sterile distilled water to remove residual media.

  • Lyophilize (freeze-dry) the fungal biomass to obtain a consistent dry weight for normalization.

2. Saponification (Alkaline Hydrolysis):

  • Transfer a precise amount of dried mycelia (e.g., 5-20 mg) to a glass tube with a Teflon-lined screw cap.

  • Add 2-3 mL of freshly prepared 10% (w/v) potassium hydroxide (KOH) in 90% methanol.

  • Incubate at 80°C for 1-2 hours in a water bath or heating block to hydrolyze fatty acid esters. This releases the sterols into their free form.

3. Extraction of Non-Saponifiable Lipids:

  • Cool the tubes to room temperature.

  • Add an equal volume of n-heptane or n-hexane (e.g., 3 mL) to the tube.

  • Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.

  • Centrifuge briefly (e.g., 1,000 x g for 5 minutes) to separate the phases.

  • Carefully transfer the upper organic (heptane/hexane) layer to a new clean glass tube.

  • Repeat the extraction step on the lower aqueous phase at least once more to maximize yield, combining the organic extracts.

4. Derivatization (Optional but Recommended):

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • To increase the volatility and thermal stability of the sterols for GC analysis, derivatize them. Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 60-70°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.[8][12]

5. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography (GC) Conditions (Example):

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at 180°C, hold for 1 min, ramp to 300°C at 5-10°C/min, and hold for 10-15 min.[12]

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

  • Identification and Quantification: Identify sterols based on their retention times and comparison of their mass spectra to known standards (e.g., ergosterol, lanosterol) and spectral libraries (e.g., NIST). Quantify by integrating the peak area of characteristic ions and comparing to an internal standard.

Experimental_Workflow Start Start Culture 1. Fungal Cell Culture & Harvest Start->Culture Saponify 2. Saponification (KOH in Methanol) Culture->Saponify Extract 3. Liquid-Liquid Extraction (n-Heptane) Saponify->Extract Derivatize 4. Derivatization (BSTFA) Extract->Derivatize Analyze 5. GC-MS Analysis Derivatize->Analyze End End Analyze->End

References

A Comparative Analysis of Episterol's Function in Plants and Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of episterol in the biological systems of plants and fungi. While a direct intermediate in sterol biosynthesis in both kingdoms, its metabolic fate and functional implications diverge significantly, presenting distinct opportunities for targeted research and development.

Introduction: this compound as a Biosynthetic Crossroads

This compound is a key sterol intermediate found in both plants and fungi. It occupies a pivotal position in the sterol biosynthetic pathway, serving as a branch point that leads to the production of functionally distinct sterols in each kingdom. In fungi, this compound is an essential precursor to ergosterol, the primary sterol in fungal cell membranes and a major target for antifungal drugs. In plants, this compound is channeled towards the synthesis of a variety of phytosterols, including campesterol, which is a precursor to the brassinosteroid class of plant hormones that regulate growth and development. This guide will explore these divergent pathways, compare the functional roles of this compound's downstream products, and provide detailed experimental protocols for their analysis.

Biosynthetic Pathways: A Tale of Two Kingdoms

The biosynthesis of sterols from this compound follows distinct enzymatic steps in plants and fungi, leading to different end products.

In Fungi: The pathway from this compound to ergosterol is a critical part of the overall ergosterol biosynthesis pathway, which is a well-established target for many antifungal drugs. The key steps are:

  • This compound to 5-Dehydrothis compound: The enzyme sterol C-5 desaturase, encoded by the ERG3 gene, introduces a double bond at the C-5 position of this compound.

  • 5-Dehydrothis compound to Ergosta-5,7,24(28)-trienol: This step is catalyzed by the C-24(28) sterol reductase.

  • Further modifications to Ergosterol: A final desaturation step at C-22, catalyzed by the enzyme C-22 desaturase (ERG5), leads to the formation of ergosterol.

In Plants: this compound is a precursor to a variety of phytosterols, with the pathway to campesterol being particularly significant due to its role in brassinosteroid synthesis. The key steps include:

  • This compound to 5-Dehydrothis compound: Similar to fungi, the enzyme sterol C-5 desaturase (STE1) converts this compound to 5-dehydrothis compound.

  • 5-Dehydrothis compound to 24-Methylenecholesterol: The C-7 sterol reductase (DWF5) reduces the double bond at the C-7 position.

  • 24-Methylenecholesterol to Campesterol: Finally, the C-24 sterol reductase (DIM/DWF1) reduces the C-24 methylene group to a methyl group, yielding campesterol.

cluster_fungi Fungal Pathway cluster_plants Plant Pathway Episterol_F This compound Dehydroepisterol_F 5-Dehydrothis compound Episterol_F->Dehydroepisterol_F ERG3 (C-5 Desaturase) Ergostatrienol Ergosta-5,7,24(28)-trienol Dehydroepisterol_F->Ergostatrienol C-24(28) Reductase Ergosterol Ergosterol Ergostatrienol->Ergosterol ERG5 (C-22 Desaturase) Episterol_P This compound Dehydroepisterol_P 5-Dehydrothis compound Episterol_P->Dehydroepisterol_P STE1 (C-5 Desaturase) Methylenecholesterol 24-Methylenecholesterol Dehydroepisterol_P->Methylenecholesterol DWF5 (C-7 Reductase) Campesterol Campesterol Methylenecholesterol->Campesterol DIM/DWF1 (C-24 Reductase)

This compound's divergent metabolic pathways in fungi and plants.

Functional Divergence of Downstream Products

The distinct end-products of this compound metabolism in plants and fungi underscore their different functional roles.

FeatureFungi (Ergosterol)Plants (Phytosterols, e.g., Campesterol)
Primary Role Structural component of the cell membrane, regulating fluidity and permeability.[1][2]Structural components of cell membranes; precursors to brassinosteroid hormones.
Signaling Function Primarily indirect; alterations in ergosterol levels can trigger stress responses and affect signaling pathways.[3]Campesterol is a direct precursor to brassinosteroids, a class of steroid hormones that regulate gene expression and control various aspects of growth and development.[4][5]
Interaction with Environment Essential for fungal viability and a primary target for antifungal drugs.[1]Involved in plant responses to biotic and abiotic stress.[6]
Quantitative Data Ergosterol content varies widely among fungal species, ranging from 2.6 to 42 µg/mg of dry mass.[1][2][7]Phytosterol content varies by plant species and tissue type; direct quantitative comparisons of this compound levels with fungi are not readily available in the literature.

Note on Direct Signaling: Current research primarily points to the downstream products of this compound metabolism (brassinosteroids in plants and the overall membrane composition influencing signaling in fungi) as the key signaling molecules. There is limited evidence to suggest a direct signaling role for this compound itself in either kingdom.

Signaling Pathways

The signaling cascades initiated by the downstream products of this compound metabolism are well-characterized, particularly the brassinosteroid pathway in plants.

Brassinosteroid Signaling in Plants

Campesterol, derived from this compound, is the precursor for the synthesis of brassinolide (BL), the most active brassinosteroid. The signaling pathway is initiated by the binding of BL to a cell surface receptor complex.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BL Brassinolide (BL) BRI1 BRI1 (Receptor Kinase) BL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivates BZR1 BZR1 (Active) BSU1->BZR1 Dephosphorylates (Active) BZR1_P BZR1 (Phosphorylated) BIN2->BZR1_P Phosphorylates (Inactive) Gene Target Genes BZR1->Gene Regulates Transcription Response Growth & Development Gene->Response

Simplified brassinosteroid signaling pathway in plants.
Ergosterol's Role in Fungal Cell Function

Ergosterol is crucial for the integrity and function of the fungal plasma membrane. While not a classical signaling molecule that binds to a receptor to initiate a cascade, its presence and concentration in the membrane influence the activity of membrane-bound proteins and can trigger cellular stress responses when its synthesis is inhibited.

Ergosterol Ergosterol Membrane Fungal Plasma Membrane Ergosterol->Membrane Integrates into Stress Cellular Stress Response Ergosterol->Stress Depletion Triggers Proteins Membrane-Bound Proteins Membrane->Proteins Influences Activity Fluidity Membrane Fluidity & Permeability Membrane->Fluidity Maintains Antifungals Antifungal Drugs Antifungals->Ergosterol Inhibit Synthesis

Functional role of ergosterol in the fungal cell membrane.

Experimental Protocols

The analysis of this compound and its downstream products is most commonly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) following lipid extraction and derivatization.

Workflow for Sterol Analysis

Sample Plant or Fungal Tissue Grinding Grind in Liquid Nitrogen Sample->Grinding Extraction Lipid Extraction (e.g., Folch Method) Grinding->Extraction Saponification Saponification (Alkaline Hydrolysis) Extraction->Saponification Neutralization Neutralization & Extraction of Non-saponifiable fraction Saponification->Neutralization Derivatization Derivatization (e.g., Silylation) Neutralization->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data

General workflow for the analysis of sterols.
Detailed Methodologies

The following tables outline detailed protocols for the extraction and analysis of sterols from plant and fungal samples.

Table 1: Sterol Extraction and Saponification

StepPlant Tissue (e.g., Arabidopsis thaliana leaves)[8][9]Fungal Culture (e.g., Saccharomyces cerevisiae)[10][11][12]
1. Sample Preparation Freeze ~100 mg of leaf tissue in liquid nitrogen and grind to a fine powder.Harvest yeast cells by centrifugation and wash with distilled water. Determine the dry weight of a separate aliquot.
2. Lipid Extraction Add 3 mL of chloroform:methanol (2:1, v/v) to the powdered tissue. Vortex thoroughly and incubate for 1 hour at room temperature with shaking. Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate phases. Collect the lower organic phase.Resuspend the cell pellet in a known volume of methanol. Transfer to a glass tube with a screw cap.
3. Saponification Evaporate the organic solvent under a stream of nitrogen. Add 2 mL of 6% (w/v) KOH in methanol. Incubate at 80°C for 1 hour.Add an equal volume of 12% (w/v) KOH in 50% ethanol. Incubate at 80°C for 1 hour.
4. Extraction of Non-saponifiable Lipids Cool the sample and add 1 mL of water and 2 mL of n-hexane. Vortex and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice. Pool the hexane fractions.Cool the sample and add 1 mL of water and 3 mL of n-hexane. Vortex and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice. Pool the hexane fractions.
5. Final Preparation Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.

Table 2: Derivatization and GC-MS Analysis

StepProtocol for both Plant and Fungal Samples[8][12]
1. Derivatization To the dried lipid extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 30 minutes.
2. GC-MS Parameters Gas Chromatograph: Agilent 7890A or similar. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. Injector Temperature: 250°C. Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 15 min. Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometer Mass Spectrometer: Agilent 5975C or similar. Ionization Mode: Electron Impact (EI) at 70 eV. Scan Range: m/z 50-600. Source Temperature: 230°C. Quadrupole Temperature: 150°C.
4. Quantification Identification of sterols is based on comparison of retention times and mass spectra with authentic standards. Quantification is typically performed using an internal standard (e.g., epicoprostanol or cholesterol) added before the extraction process.

Conclusion and Future Directions

This compound serves as a critical metabolic branch point in both plants and fungi, leading to the synthesis of structurally and functionally diverse sterols. In fungi, the pathway culminates in ergosterol, a vital membrane component and a key target for antifungal therapies. In plants, this compound is a precursor to a variety of phytosterols, including campesterol, which initiates the brassinosteroid signaling cascade essential for growth and development.

Future research should focus on obtaining direct comparative quantitative data for this compound and other sterol intermediates in a range of plant and fungal species under various physiological and stress conditions. Furthermore, investigating the potential for any direct signaling roles of this compound, however minor, could unveil novel regulatory mechanisms. For drug development professionals, the distinct enzymatic steps in the downstream pathways from this compound in fungi and plants present opportunities for the design of highly selective inhibitors, either as antifungals or as plant growth regulators.

References

Episterol's Role in Membrane Structure: A Comparative Guide to Phytosterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of episterol's role in membrane structure relative to other well-characterized phytosterols. While direct experimental data on the biophysical effects of this compound on membranes is limited, this document synthesizes available information on its biosynthetic role and draws comparisons based on structural similarities to other key sterols.

Introduction to Phytosterols and Membrane Structure

Phytosterols are plant-derived sterols that are essential components of cellular membranes, influencing their fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.[1][2] These functions are critical for various cellular processes, including signal transduction and stress response.[2][3] The most abundant phytosterols in plants include β-sitosterol, stigmasterol, and campesterol.[4] Like cholesterol in animal cells, phytosterols intercalate into the phospholipid bilayer, modulating its physical properties.[5]

This compound occupies a unique position as a key biosynthetic intermediate. In fungi, it is a precursor to ergosterol, the primary sterol in fungal cell membranes.[6][7] In plants, this compound serves as a metabolic branch point for the synthesis of various other phytosterols and brassinosteroids, a class of plant hormones.[6][7]

Comparative Analysis of Sterol Structures

The function of a sterol within a membrane is intimately linked to its molecular structure. Key structural features that influence a sterol's effect on the lipid bilayer include the planarity of the ring system, the structure of the side chain, and the presence of double bonds.

Table 1: Structural Comparison of this compound and Other Key Sterols

SterolKey Structural FeaturesPrecursor/Product Relationship
This compound C24-methylene group in the side chain; Δ7 double bond in the B-ring.Precursor to ergosterol (in fungi) and other phytosterols/brassinosteroids (in plants).[6][7]
β-Sitosterol Ethyl group at C24 in the side chain.[2]A major, structurally significant phytosterol.
Stigmasterol Ethyl group at C24 and a double bond at C22 in the side chain.[2]A major, structurally significant phytosterol.
Campesterol Methyl group at C24 in the side chain.[2]A major phytosterol and precursor to brassinosteroids.[1]
Ergosterol Methyl group at C24, and double bonds at C7 and C22.[8]The primary sterol in fungal membranes.[8]
Cholesterol No substitution at C24 in the side chain.The primary sterol in mammalian membranes.

Impact on Membrane Properties: A Comparative Overview

The structural differences outlined above translate to distinct effects on the physical properties of the cell membrane.

Membrane Ordering and Fluidity

Sterols are known to modulate membrane fluidity. In a fluid-phase lipid bilayer, sterols tend to increase the order of the phospholipid acyl chains, leading to a more condensed and less fluid state. This is often referred to as the "ordering effect."

Table 2: Comparative Effects of Sterols on Membrane Ordering

SterolObserved Effect on Membrane OrderingExperimental Technique
This compound Hypothesized: Expected to have an ordering effect, potentially intermediate between its precursor and product sterols. The C24-methylene group may introduce some flexibility compared to a saturated side chain.-
β-Sitosterol Exhibits a less pronounced ordering effect compared to cholesterol.[5]Deuterium NMR[8]
Stigmasterol Shows a less pronounced ordering effect compared to cholesterol.[5] The C22 double bond in the side chain increases its flexibility.Deuterium NMR[8]
Campesterol Mimics the strong ordering effect of cholesterol.[5]Deuterium NMR[5]
Ergosterol Has a significant ordering effect on membranes, comparable to or in some cases greater than cholesterol.[8]Deuterium NMR, Molecular Dynamics Simulations
Cholesterol Possesses a well-documented, strong ordering effect on fluid-phase membranes.[8]Deuterium NMR, Fluorescence Anisotropy
Role in Lipid Raft Formation

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in sterols and sphingolipids.[6] They are thought to play a crucial role in signal transduction and protein trafficking. The ability of a sterol to promote the formation of a liquid-ordered (Lo) phase is critical for raft stability.

Phytosterols are key components in the formation of plant plasma membrane microdomains.[6] Depletion of phytosterols leads to the disruption of these lipid rafts.[6] The specific composition of sterols can influence the properties of these domains. For instance, sitosterol has been suggested to promote the formation of smaller-sized domains compared to other sterols.[8]

Given its role as a biosynthetic precursor, it is plausible that this compound is incorporated into membranes and participates in the formation of ordered domains, although its specific contribution to the stability and properties of these domains compared to end-product sterols remains to be experimentally determined.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of sterol-membrane interactions.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

Objective: To measure the ordering of phospholipid acyl chains in the presence of different sterols.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase phospholipids with deuterated acyl chains (e.g., DMPC-d54).

    • Prepare liposomes by co-dissolving the deuterated phospholipid and the sterol of interest (e.g., this compound, sitosterol) in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with a buffer (e.g., phosphate-buffered saline in D₂O) to form multilamellar vesicles (MLVs).

    • The sample is then transferred to an NMR tube.

  • NMR Spectroscopy:

    • Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The temperature is controlled to maintain the membrane in the liquid-crystalline phase.

  • Data Analysis:

    • The quadrupolar splitting (Δνq) of the deuterium spectrum is measured. This splitting is directly proportional to the order parameter (S_CD) of the C-²H bond.

    • A larger quadrupolar splitting indicates a higher degree of order in the acyl chains.

    • Compare the spectra and quadrupolar splittings for membranes containing different sterols to assess their relative ordering effects.

Fluorescence Anisotropy

Objective: To assess membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Methodology:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) by extrusion.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes containing the desired phospholipid and sterol composition. The probe is added from a concentrated stock solution in a suitable solvent (e.g., tetrahydrofuran) with vigorous mixing.

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission light paths.

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence emission intensity with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation:

      • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

      • Where G is an instrumental correction factor.

    • A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a less fluid (more ordered) membrane.

    • Compare the anisotropy values for membranes containing different sterols.

Langmuir Monolayers

Objective: To study the interactions between sterols and phospholipids at an air-water interface, providing insights into their packing and miscibility in a membrane.

Methodology:

  • Monolayer Formation:

    • A Langmuir trough is filled with a pure water or buffer subphase.

    • A solution of the phospholipid and sterol in a volatile organic solvent (e.g., chloroform) is spread dropwise onto the subphase surface.

    • The solvent is allowed to evaporate, leaving a monolayer of lipids at the air-water interface.

  • Isotherm Measurement:

    • Movable barriers compress the monolayer at a constant rate, reducing the area available to the molecules.

    • The surface pressure (π), which is the reduction in the surface tension of the water due to the monolayer, is measured as a function of the mean molecular area (A).

    • The resulting π-A isotherm provides information on the phase behavior of the monolayer.

  • Data Analysis:

    • Analyze the shape of the isotherm to identify different phases (e.g., gas, liquid-expanded, liquid-condensed, solid).

    • The limiting molecular area, obtained by extrapolating the steepest part of the isotherm to zero pressure, gives an indication of the molecular packing.

    • By analyzing mixed monolayers of varying compositions, the miscibility and nature of interactions between the sterol and phospholipid can be determined. A negative deviation from ideal mixing suggests attractive interactions.

Signaling Pathways and Experimental Workflows

The influence of phytosterols on membrane structure can have downstream effects on cellular signaling. Lipid rafts, in particular, are known to be platforms for the assembly of signaling complexes.

This compound Biosynthesis Pathway

The following diagram illustrates the position of this compound in the fungal ergosterol biosynthesis pathway.

Episterol_Biosynthesis Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C8-C7 isomerase) 5-Dehydrothis compound 5-Dehydrothis compound This compound->5-Dehydrothis compound ERG3 (C5-desaturase) Ergosterol Ergosterol 5-Dehydrothis compound->Ergosterol ERG5, ERG4

Caption: Simplified ergosterol biosynthesis pathway in fungi highlighting the role of this compound.

Experimental Workflow for Membrane Fluidity Analysis

The following diagram outlines a typical experimental workflow for comparing the effects of different phytosterols on membrane fluidity using fluorescence anisotropy.

Membrane_Fluidity_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Liposome_Formation Prepare liposomes with different phytosterols (this compound, Sitosterol, etc.) Probe_Incorporation Incorporate fluorescent probe (DPH) Liposome_Formation->Probe_Incorporation Fluorometer Measure fluorescence intensities (IVV and IVH) Probe_Incorporation->Fluorometer Anisotropy_Calculation Calculate fluorescence anisotropy (r) Fluorometer->Anisotropy_Calculation Comparison Compare anisotropy values to determine relative membrane fluidity Anisotropy_Calculation->Comparison

Caption: Workflow for comparing phytosterol effects on membrane fluidity via fluorescence anisotropy.

Conclusion

This compound is a crucial intermediate in the biosynthesis of essential sterols in fungi and plants. While direct experimental evidence of its specific role in modulating membrane structure is currently lacking, its chemical structure suggests it likely contributes to membrane ordering and participates in the formation of lipid microdomains. Its effects are anticipated to be distinct from those of major end-product phytosterols like β-sitosterol and stigmasterol, and further comparative biophysical studies are warranted to fully elucidate its function within the cell membrane. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.

References

Cross-species analysis of enzymes in the episterol pathway.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The episterol pathway is a critical segment of the broader sterol biosynthesis pathway in fungi and plants. It represents a key metabolic crossroads and a significant target for antifungal drug development. Understanding the enzymatic similarities and differences across species is crucial for developing selective inhibitors and for metabolic engineering applications. This guide provides a comparative analysis of key enzymes in the this compound pathway, supported by experimental data and detailed protocols.

Data Presentation: Cross-Species Enzyme Comparison

While comprehensive kinetic data for all this compound pathway enzymes across different species is not always available in a directly comparable format, this section summarizes key quantitative findings from published research.

Key Enzymes in the this compound Pathway

The formation and conversion of this compound primarily involve two key enzymes:

  • Sterol C-8 Isomerase (ERG2): This enzyme catalyzes the isomerization of the C-8 double bond to the C-7 position, converting fecosterol into this compound.[1][2] This is an essential step for producing the correct sterol core structure.

  • Sterol C-5 Desaturase (ERG3): This enzyme introduces a double bond at the C-5 position of this compound.[3][4] This reaction is a critical step toward the synthesis of major functional sterols like ergosterol in fungi.

Table 1: Comparative Inhibitor Affinity for Sterol C-8 Isomerase (ERG2) in Saccharomyces cerevisiae

Data below shows the binding affinity (Kd) and maximal binding capacity (Bmax) for specific ligands, and the inhibitory constant (Ki) for various known sterol isomerase inhibitors, demonstrating the enzyme's susceptibility to inhibition.

Ligand/InhibitorParameterValueReference
[³H]haloperidolKd0.3 nM[5]
Bmax77 pmol/mg protein[5]
[³H]ifenprodilKd1.4 nM[5]
Bmax61 pmol/mg protein[5]
FenpropimorphKi0.05 nM[5]
TridemorphKi0.09 nM[5]
MDL28,815Ki0.44 nM[5]
TriparanolKi1.5 nM[5]
AY-9944Ki5.8 nM[5]
Table 2: Functional Comparison of Sterol C-5 Desaturase (ERG3) Homologs from Pathogenic Fungi

The following data is from a study where ERG3 homologs from various fungal pathogens were expressed in a Candida albicans erg3Δ/Δ mutant. The data shows the resulting susceptibility to the antifungal drug fluconazole (which inhibits an upstream enzyme) and the production of a toxic metabolite (14α-methylergosta-8,24(28)-dien-3β,6α-diol), which is an indicator of ERG3 activity on the accumulated substrate.

Expressed ERG3 HomologSource OrganismFluconazole MIC (µg/mL)Relative Toxic Diol Production (%)Reference
Wild-Type (CaERG3)Candida albicans0.25100[6]
CgERG3Candida glabrata0.5108[6]
CaurERG3Candida auris0.5125[6]
CnERG3Cryptococcus neoformans455[6]
AfERG3AAspergillus fumigatus>6419[6]
RdErg3ARhizopus delemar>6414[6]
erg3Δ/Δ MutantCandida albicans>640[6]

Mandatory Visualization

Pathway Comparison

G Comparative Sterol Biosynthesis Pathways F_Lanosterol Lanosterol F_Fecosterol Fecosterol F_Lanosterol->F_Fecosterol Multiple Steps F_this compound This compound F_Fecosterol->F_this compound ERG2 (C-8 Isomerase) F_Ergosterol Ergosterol F_this compound->F_Ergosterol ERG3 (C-5 Desaturase) + Other Steps A_Lanosterol Lanosterol A_Lathosterol Lathosterol A_Lanosterol->A_Lathosterol Multiple Steps A_7_DHC 7-Dehydrocholesterol A_Lathosterol->A_7_DHC SC5D (C-5 Desaturase) A_Cholesterol Cholesterol A_7_DHC->A_Cholesterol DHCR7 P_Cycloartenol Cycloartenol P_24_Methylene 24-Methylene- lophenol P_Cycloartenol->P_24_Methylene Multiple Steps P_this compound This compound P_24_Methylene->P_this compound SMO2 P_Phytosterols Campesterol, Sitosterol P_this compound->P_Phytosterols DWF7/STE1 (C-5 Desaturase) + Other Steps G Experimental Workflow for Enzyme Characterization A Identify Target Gene (e.g., ERG2 homolog) via BLAST search B Clone Gene into Expression Vector (e.g., pYES2 with His-tag) A->B Cloning J Analyze Gene Expression (qRT-PCR in native organism) A->J Transcriptomics C Transform into Expression Host (e.g., S. cerevisiae) B->C Transformation D Induce Protein Expression (e.g., with galactose) C->D Induction E Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) D->E Purification F Confirm Protein Identity & Purity (SDS-PAGE, Western Blot) E->F Validation G Enzyme Activity Assay (e.g., GC-MS based substrate conversion analysis) F->G Functional Assay I Inhibitor Screening (Determine Ki for potential drug candidates) F->I Drug Discovery H Determine Kinetic Parameters (Km, Vmax, kcat) G->H Kinetics

References

Episterol vs. Fecosterol: A Biophysical Comparison of Ergosterol Precursors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of fungal sterol biosynthesis, episterol and fecosterol stand as crucial intermediates in the pathway leading to ergosterol, the primary sterol in fungal cell membranes. While both are essential precursors, their distinct molecular structures suggest subtle yet significant differences in their biophysical properties and their influence on the architecture and function of lipid bilayers. This guide provides a comparative analysis of this compound and fecosterol, offering insights for researchers in mycology, drug development, and membrane biophysics.

Molecular Structure and Biosynthetic Relationship

Fecosterol and this compound are isomers, both derived from the methylation of zymosterol. The key structural difference lies in the position of a double bond within the sterol ring system. Fecosterol possesses a double bond at the C8-C9 position, while in this compound, this double bond is isomerized to the C7-C8 position. This seemingly minor alteration has significant implications for the overall shape and planarity of the sterol molecule, which in turn dictates its interaction with phospholipids in a membrane environment.

Fecosterol is the direct precursor to this compound in the ergosterol biosynthesis pathway. The conversion is catalyzed by the enzyme sterol C8-C7 isomerase (ERG2).[1] This sequential relationship underscores their transient nature within the cell, yet their presence, even at low levels, can influence the physical properties of the endoplasmic reticulum and other membranes where they are synthesized.

Comparative Biophysical Properties

Direct experimental data systematically comparing the biophysical effects of this compound and fecosterol on lipid membranes is limited in the current literature. However, based on their structural differences and the known properties of other sterols like cholesterol and ergosterol, we can infer their potential impacts.

Biophysical PropertyFecosterolThis compoundRelevance
Molecular Structure Δ8,24(28)-dien-3β-olΔ7,24(28)-dien-3β-olThe position of the double bond in the B-ring affects the overall planarity and rigidity of the sterol.
Effect on Membrane Fluidity Likely reduces fluidityLikely reduces fluiditySterols generally decrease the mobility of phospholipid acyl chains, leading to a more ordered membrane state.
Membrane Ordering Effect Potentially lower than this compoundPotentially higher than fecosterolThe more planar structure of Δ7 sterols (like this compound) is thought to induce greater ordering of phospholipid chains compared to Δ8 sterols.
Impact on Bilayer Thickness Expected to increase thicknessExpected to increase thicknessIncorporation of sterols typically leads to an increase in the hydrophobic thickness of the lipid bilayer.
Area per Lipid Expected to decrease areaExpected to decrease areaThe "condensing effect" of sterols reduces the average area occupied by each phospholipid molecule.

Signaling Pathways and Biological Significance

This compound and fecosterol are integral components of the ergosterol biosynthesis pathway, which is a critical target for many antifungal drugs, particularly azoles. Inhibition of enzymes upstream of these sterols can lead to their accumulation, which can disrupt membrane function and inhibit fungal growth.

Ergosterol_Biosynthesis cluster_key Key Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 (Methyltransferase) This compound This compound Fecosterol->this compound ERG2 (Isomerase) Ergosta_5_7_24_28_trienol Ergosta_5_7_24_28_trienol This compound->Ergosta_5_7_24_28_trienol ERG3 (Desaturase) Ergosterol Ergosterol Ergosta_5_7_24_28_trienol->Ergosterol ERG5, ERG4 Key_F Fecosterol Key_E This compound

Figure 1: Simplified Ergosterol Biosynthesis Pathway

Experimental Protocols for Biophysical Characterization

To empirically determine and compare the biophysical properties of this compound and fecosterol, a combination of experimental techniques can be employed.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

Objective: To measure the ordering effect of this compound and fecosterol on phospholipid acyl chains.

Methodology:

  • Prepare multilamellar vesicles (MLVs) composed of a deuterated phospholipid (e.g., Dipalmitoylphosphatidylcholine-d62, DPPC-d62) and a specific mole fraction of either this compound or fecosterol.

  • Hydrate the lipid films with a buffer solution.

  • Acquire ²H-NMR spectra over a range of temperatures.

  • The quadrupolar splitting (Δνq) of the deuterium signal is measured from the spectra.

  • The order parameter (S_CD) for each carbon segment of the acyl chain is calculated from the quadrupolar splitting. A higher S_CD value indicates a greater degree of ordering.

Fluorescence Anisotropy

Objective: To assess the impact of this compound and fecosterol on membrane fluidity.

Methodology:

  • Prepare large unilamellar vesicles (LUVs) containing the desired phospholipid mixture and either this compound or fecosterol.

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the vesicles.

  • Measure the steady-state fluorescence anisotropy (r) of the probe using a fluorometer with polarizing filters.

  • The anisotropy value is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarization, respectively, for vertically polarized excitation, and G is an instrumental correction factor.

  • Higher anisotropy values correspond to more restricted rotational motion of the probe, indicating lower membrane fluidity.

Molecular Dynamics (MD) Simulations

Objective: To obtain atomic-level insights into the interactions of this compound and fecosterol with lipid bilayers.

Methodology:

  • Construct in silico models of a phospholipid bilayer (e.g., POPC) containing a defined concentration of either this compound or fecosterol.

  • Solvate the system with water and add ions to neutralize the charge.

  • Perform MD simulations for a sufficient duration (typically hundreds of nanoseconds) using a suitable force field (e.g., GROMOS, CHARMM).

  • Analyze the simulation trajectories to calculate various biophysical parameters, including:

    • Area per lipid: The average lateral area occupied by each phospholipid molecule.

    • Bilayer thickness: The distance between the average positions of the phosphate groups in the two leaflets.

    • Acyl chain order parameters: To quantify the ordering of the lipid tails.

    • Radial distribution functions: To analyze the proximity and interactions between the sterols and lipid components.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_comp Computational Modeling cluster_data Data Analysis & Comparison Lipid_Mixture Prepare Lipid Mixture (Phospholipid + Sterol) Vesicle_Formation Form Vesicles (MLVs or LUVs) Lipid_Mixture->Vesicle_Formation NMR ²H-NMR Spectroscopy (Membrane Ordering) Vesicle_Formation->NMR Fluorescence Fluorescence Anisotropy (Membrane Fluidity) Vesicle_Formation->Fluorescence Data_Analysis Calculate Biophysical Parameters (Order, Fluidity, Thickness, Area) NMR->Data_Analysis Fluorescence->Data_Analysis MD_Sim Molecular Dynamics (Atomic-level Detail) MD_Sim->Data_Analysis Model_Building Build In Silico Model Model_Building->MD_Sim

References

Safety Operating Guide

Navigating the Disposal of Episterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling episterol, a sterol involved in the biosynthesis of steroids, understanding the correct disposal procedures is paramount.[1] While specific disposal regulations for this compound are not extensively documented, a comprehensive approach based on its known properties and general chemical waste guidelines ensures safe and compliant handling.

This compound (CAS Number: 474-68-0) is a solid, slightly soluble in chloroform and ethyl acetate.[2][3] Due to its chemical nature and in the absence of comprehensive hazard data, it is prudent to manage all forms of this compound waste as chemical waste. This precludes disposal in standard trash receptacles or down the sanitary sewer system.

Summary of this compound Properties for Disposal Consideration

For quick reference, the following table summarizes the key characteristics of this compound relevant to its handling and disposal.

PropertyValueCitation
CAS Number 474-68-0[1][3]
Molecular Formula C28H46O[1][3]
Physical State Solid[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3]
Storage Temperature -20°C[3]

Step-by-Step Disposal Protocol for this compound Waste

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps provide guidance for managing various types of this compound waste streams generated in the laboratory.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection: Proper segregation of waste at the source is crucial. Do not mix this compound waste with other waste streams unless they are compatible.

  • Solid this compound Waste:

    • Collect unused or expired pure this compound in its original container if possible, or in a new, clean, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste: Solid this compound".

  • Contaminated Labware:

    • Disposable items such as gloves, weighing papers, pipette tips, and tubes contaminated with this compound should be collected in a dedicated, puncture-resistant, and sealable container.

    • Label the container "Hazardous Waste: this compound Contaminated Debris".

  • This compound Solutions:

    • Solutions of this compound in organic solvents must be collected in appropriate chemical waste containers.

    • Chloroform solutions: Dispose of in a designated "Halogenated Organic Solvent Waste" container.

    • Ethyl acetate solutions: Dispose of in a designated "Non-Halogenated Organic Solvent Waste" container.

    • Ensure that the waste container is compatible with the solvent and other chemicals being added. Never mix incompatible waste streams.

3. Labeling and Storage: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound" and the name of any solvents.

  • The date when waste was first added to the container.

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.

4. Final Disposal: The ultimate disposal of chemical waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound waste through municipal waste services. Waste must be managed by a licensed hazardous waste disposal contractor.

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management as described in various safety guidelines.[4] For instance, the principle of segregating waste into clearly labeled, appropriate containers and arranging for disposal through an EHS-approved vendor is a universal protocol for ensuring safety and compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Episterol_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Final Disposal Protocol start Identify this compound Waste is_solid Pure Solid or Contaminated Debris? start->is_solid is_solution Solution in Organic Solvent? is_solid->is_solution No collect_solid Collect in Labeled 'Solid this compound Waste' Container is_solid->collect_solid Yes collect_solution Identify Solvent Type is_solution->collect_solution Yes store Seal Container & Store in Satellite Accumulation Area collect_solid->store is_halogenated Halogenated Solvent (e.g., Chloroform)? collect_solution->is_halogenated halogenated_waste Collect in 'Halogenated Solvent Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Solvent Waste' Container is_halogenated->non_halogenated_waste No halogenated_waste->store non_halogenated_waste->store ehs_pickup Arrange Pickup with EHS or Licensed Contractor store->ehs_pickup

References

Essential Safety and Logistical Information for Handling Episterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like Episterol. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods for this compound, a key intermediate in the ergosterol biosynthesis pathway in fungi.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the chemical. Double gloving provides an extra layer of protection, especially during compounding or when handling concentrated solutions.
Body Protection Disposable gown with a solid front, long sleeves, and tight-fitting cuffsProtects skin and personal clothing from contamination. Gowns should be made of a low-permeability fabric.
Eye and Face Protection Safety goggles or a full-face shieldProtects eyes from dust particles and splashes. A face shield offers broader protection for the entire face.
Respiratory Protection N95 respirator or higherEssential when handling powdered this compound to prevent inhalation of fine particles. Work should be conducted in a ventilated enclosure or fume hood.
Foot Protection Chemical-resistant, closed-toe shoesProtects feet from spills.
Operational Plan for Handling this compound

A systematic approach to handling this compound in the laboratory is essential to maintain a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersion of airborne particles.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any spills.

  • Pre-weighing: If possible, use pre-weighed amounts of this compound to avoid the need for weighing, which can generate dust.

2. Step-by-Step Handling Procedure:

  • Don PPE: Before handling this compound, put on all required PPE as outlined in the table above.

  • Transfer: When transferring the powder, use a chemical spatula and work slowly to minimize dust generation. Keep the container opening as low as possible to the receiving vessel.

  • Dissolving: If preparing a solution, add the solvent to the this compound powder in the fume hood. Cap the container and mix gently.

  • Post-handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For a small powder spill, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.
Contaminated Labware (e.g., gloves, gowns, bench paper) Place in a designated, sealed hazardous waste bag or container.
This compound Solutions Collect in a labeled, sealed waste container. Do not pour down the drain. The waste should be managed as hazardous chemical waste.

Experimental Protocol: Preparation of an this compound Stock Solution

This protocol provides a general methodology for the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weighing paper and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Sterilization (Optional): If required for the experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]

Visualization of this compound in the Ergosterol Biosynthesis Pathway

The following diagram illustrates the position of this compound within the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.

Ergosterol_Biosynthesis_Pathway Fecosterol Fecosterol This compound This compound Fecosterol->this compound ERG2 (C8-7 isomerase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol This compound->Ergosta-5,7,24(28)-trienol ERG3 (C5-desaturase) Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 (C22-desaturase) Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 (C24-reductase)

Caption: Ergosterol biosynthesis pathway highlighting the conversion of Fecosterol to this compound and its subsequent metabolism to Ergosterol.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。